C-Laurdan
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C25H35NO3 |
|---|---|
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
2-[(6-dodecanoylnaphthalen-2-yl)-methylamino]acetic acid |
InChI |
InChI=1S/C25H35NO3/c1-3-4-5-6-7-8-9-10-11-12-24(27)22-14-13-21-18-23(16-15-20(21)17-22)26(2)19-25(28)29/h13-18H,3-12,19H2,1-2H3,(H,28,29) |
Clé InChI |
INSWREUMXDGFSD-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
C-Laurdan's Spectral Properties: A Technical Guide for Probing Lipid Phases
For researchers, scientists, and drug development professionals, understanding the intricate organization of lipid membranes is paramount. C-Laurdan, a polarity-sensitive fluorescent probe, has emerged as a powerful tool for elucidating the biophysical properties of these membranes. This in-depth technical guide explores the core spectral properties of this compound in different lipid phases, providing detailed experimental protocols and data to facilitate its application in membrane research.
This compound, a derivative of Laurdan, offers enhanced photostability and a higher absorption cross-section, making it particularly suitable for conventional confocal microscopy.[1] Its fluorescence is exquisitely sensitive to the local environment, specifically the degree of water penetration into the lipid bilayer, which directly correlates with lipid packing.[1] This sensitivity allows for the clear distinction between different lipid phases, such as the liquid-disordered (Ld), liquid-ordered (Lo), and solid-ordered (So) or gel phases.
Spectral Characteristics and Generalized Polarization (GP)
The defining characteristic of this compound is the significant shift in its emission spectrum in response to changes in the polarity of its surroundings. In more ordered, tightly packed lipid phases like the Lo and gel phases, water penetration is limited. Consequently, this compound exhibits a blue-shifted emission spectrum. Conversely, in the more fluid and loosely packed Ld phase, increased water penetration leads to a red-shifted emission spectrum.[1][2]
This spectral shift is quantified using the concept of Generalized Polarization (GP). The GP value is calculated from the fluorescence intensities at two specific emission wavelengths, typically corresponding to the emission maxima in the ordered and disordered phases. The formula for GP is:
GP = (I_blue - I_red) / (I_blue + I_red)
where I_blue and I_red are the fluorescence intensities at the blue and red emission wavelengths, respectively. For this compound, these are often 440 nm and 490 nm.[1] Higher GP values indicate a more ordered membrane environment with lower water content, while lower GP values correspond to a more fluid, disordered membrane.[1]
A summary of this compound's photophysical properties and its spectral behavior in different lipid phases is presented below:
| Property | Value/Description |
| One-Photon Excitation Maxima (λabs) | ~348 nm[3] |
| One-Photon Emission Maxima (λem) | ~423 nm[3] |
| Two-Photon Excitation | 780 nm[3] |
| Extinction Coefficient (ε) | 12,200 M⁻¹cm⁻¹[3] |
| Quantum Yield (φ) | 0.43[3] |
| Emission in Gel Phase | Blue-shifted, centered around 440 nm[4] |
| Emission in Liquid Crystalline (Ld) Phase | Red-shifted, centered around 490 nm[1][4] |
| GP in Lo Phase (GUVs) | 0.81 ± 0.04[5] |
| GP in Ld Phase (GUVs) | -0.34 ± 0.01[5] |
Experimental Protocols
Accurate and reproducible results with this compound hinge on meticulous experimental execution. Below are detailed methodologies for key experiments.
Preparation of Giant Unilamellar Vesicles (GUVs) by Electroformation
GUVs are a valuable model system for studying lipid phase behavior. The electroformation method is a common technique for their preparation.[6]
Materials:
-
Lipids of interest (e.g., DPPC, POPC, Cholesterol) dissolved in chloroform (10 mM stock solutions).
-
This compound stock solution in chloroform.
-
Indium tin oxide (ITO) coated glass slides.
-
O-ring.
-
Sorbitol solution (1 M, pH 7.0).[6]
-
Vesicle preparation chamber (e.g., Nanion Vesicle Prep Pro).[6]
Procedure:
-
Prepare the desired lipid mixture in chloroform. For creating phase-separated vesicles, a common mixture is DPPC:POPC 1:1.[1]
-
Add this compound to the lipid mixture at a probe-to-lipid ratio of 1:300 to 1:800.[1][6]
-
Deposit approximately 40 µL of the lipid/probe solution onto the conductive side of an ITO slide and dry under vacuum to form a thin lipid film.[6]
-
Place a greased O-ring around the dried lipid film.[6]
-
Fill the O-ring with 1 M sorbitol solution.[6]
-
Place a second ITO slide on top, conductive side down, to create a chamber.
-
Apply an alternating voltage (e.g., 3 V peak-to-peak at 5 Hz) for 2 hours. The temperature should be maintained above the phase transition temperature of the lipids (e.g., 60°C for DPPC-containing vesicles).[6]
-
Slowly cool the GUVs to the desired imaging temperature to allow for phase separation.[7]
Labeling of Lipid Vesicles with this compound
For pre-formed vesicles or cellular membranes, this compound can be added externally.
Materials:
-
Liposome suspension (e.g., 0.4 mM phospholipids).
-
This compound stock solution.
-
Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).[8]
Procedure:
-
Prepare a this compound stock solution. Due to its carboxyl group, this compound has good water solubility and incorporates rapidly into membranes.[3]
-
Add this compound to the liposome suspension to achieve the desired final probe-to-lipid ratio (e.g., 1:800).[1]
-
Incubate the mixture for approximately 1 hour to ensure complete partitioning of the probe into the vesicles.[1]
Fluorescence Spectroscopy and GP Measurement
Instrumentation:
-
Spectrofluorometer equipped with a temperature controller.
Procedure:
-
Place the this compound labeled vesicle suspension in a cuvette.
-
Set the excitation wavelength to 405 nm for this compound.[1]
-
Set the excitation and emission slits to an appropriate width (e.g., 3 nm).[1]
-
Acquire emission spectra over a range that covers the blue and red emission peaks (e.g., 420 nm to 550 nm).
-
To study temperature-dependent phase transitions, incrementally increase the temperature (e.g., in 0.2°C intervals), allowing the sample to equilibrate at each temperature before acquiring the spectrum.[1]
-
Extract the fluorescence intensities at 440 nm (I_440) and 490 nm (I_490).
-
Calculate the GP value using the formula: GP = (I_440 - I_490) / (I_440 + I_490).[1]
Visualizing Workflows and Relationships
To better illustrate the experimental processes and conceptual relationships, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 4. Dynamics of lipid domain formation: Fluctuation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Preparation of giant unilamellar vesicles (GUVs) [bio-protocol.org]
- 7. GUV Preparation and Imaging: Minimizing artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Laurdan Discerns Lipid Membrane Hydration and Cholesterol Content - PMC [pmc.ncbi.nlm.nih.gov]
Understanding C-Laurdan's Sensitivity to Membrane Polarity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of C-Laurdan, a fluorescent membrane probe renowned for its sensitivity to the polarity of the lipid bilayer. This compound offers a powerful tool for investigating membrane structure and dynamics, with significant applications in cell biology and drug development. Its utility stems from its ability to report on the local lipid packing and water content of cellular and model membranes.
Core Principle: Solvatochromism and Membrane Polarity
This compound's sensitivity to membrane polarity is rooted in the phenomenon of solvatochromism, where the fluorescence emission spectrum of a dye is dependent on the polarity of its surrounding solvent.[1][2] this compound, a derivative of Laurdan, possesses a naphthalene moiety with a partial charge separation between its 2-dimethylamino and 6-carbonyl groups.[3] Upon excitation, this dipole moment increases, leading to a reorientation of surrounding solvent dipoles, a process known as solvent relaxation.[3][4]
In a highly polar environment, such as a disordered lipid membrane with significant water penetration, this solvent relaxation is more pronounced. This leads to a decrease in the energy of the excited state and a corresponding red shift in the fluorescence emission spectrum.[1][5] Conversely, in a non-polar, ordered membrane with limited water access, solvent relaxation is restricted, resulting in a blue-shifted emission.[1][2] This spectral shift is the fundamental principle behind this compound's ability to probe membrane polarity.
The key structural difference between this compound and its predecessor, Laurdan, is the replacement of a methyl group with a carboxymethyl group on the amine.[1][6] This modification enhances this compound's water solubility and anchors it more stably in the headgroup region of the membrane, increasing its sensitivity to polarity changes in this critical interfacial region.[6][7]
Quantitative Analysis: The Generalized Polarization (GP) Value
To quantify the spectral shift of this compound and, by extension, the polarity of the membrane, the concept of Generalized Polarization (GP) is employed.[1][5] The GP value is calculated from the fluorescence intensities at two distinct emission wavelengths, typically corresponding to the emission maxima in ordered (blue-shifted) and disordered (red-shifted) phases.
The formula for GP is:
GP = (I_blue - I_red) / (I_blue + I_red)
Where:
-
I_blue is the fluorescence intensity at the emission maximum in a non-polar environment (typically ~440 nm).[5]
-
I_red is the fluorescence intensity at the emission maximum in a polar environment (typically ~490 nm).[5]
GP values range from +1 (highly ordered, non-polar) to -1 (highly disordered, polar).[5] Higher GP values indicate a more rigid and less hydrated membrane, characteristic of liquid-ordered (Lo) phases or "lipid rafts," while lower GP values suggest a more fluid and hydrated environment, typical of liquid-disordered (Ld) phases.[1][8]
Data Presentation: Photophysical Properties of this compound
The following tables summarize the key photophysical properties of this compound in various environments.
Table 1: Photophysical Properties of this compound in Organic Solvents
| Solvent | Dielectric Constant (ε) | Emission Maximum (λ_em) | Quantum Yield (Φ) | Generalized Polarization (GP) |
| Chloroform | 4.8 | 423 nm | 0.43 | High |
| Dichloromethane | 8.9 | - | - | - |
| Acetone | 20.7 | - | - | - |
| Acetonitrile | 37.5 | - | - | - |
| Dimethylformamide (DMF) | 36.7 | - | - | - |
| Ethanol | 24.6 | - | Low[9] | Low[9] |
| Methanol | 32.7 | - | Low[9] | Low[9] |
| Water | 80.1 | 520 nm[9] | Very Low[9] | Very Low |
Note: Specific values for all solvents were not consistently available across the searched literature. The trend shows a red-shift in emission and a decrease in quantum yield and GP with increasing solvent polarity.
Table 2: Generalized Polarization (GP) Values of this compound in Model Membranes
| Lipid Composition | Temperature (°C) | Phase | Average GP Value | Reference |
| DOPC | 25 | Liquid-disordered (Ld) | Low | [10] |
| POPC/Cholesterol (55:45) | 25 | Liquid-ordered (Lo) | High | [10] |
| Sphingomyelin/Cholesterol (55:45) | 25 | Liquid-ordered (Lo) | High | [10] |
| DPPC | Below T_m | Gel | ~0.7 | [11] |
| DPPC | Above T_m | Liquid-crystalline | ~ -0.14 | [11] |
Table 3: this compound Properties in Cellular Systems
| Cell Type | Membrane Region | Average GP Value | Reference |
| HEK293t | Plasma Membrane | ~0.16 | [1] |
| HEK293t | Internal Membranes | -0.15 to 0 | [1] |
| A431 | Plasma Membrane (untreated) | High | [1] |
| A431 | Plasma Membrane (MβCD treated) | Significantly Decreased | [1] |
| Melanophore Cells | Filopodia | ~0.26 | [1] |
| Melanophore Cells | General Plasma Membrane | 0.18 ± 0.05 | [1] |
Experimental Protocols
I. Preparation of this compound Stock Solution
-
Reagent : this compound powder.
-
Solvent : Solubilize this compound in a suitable organic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or ethanol. For example, prepare a 1 mM stock solution in DMF.
-
Storage : Store the stock solution at -20°C, protected from light.
II. Labeling of Model Membranes (Liposomes/GUVs)
-
Liposome Preparation : Prepare large unilamellar vesicles (LUVs) or giant unilamellar vesicles (GUVs) with the desired lipid composition using standard methods like extrusion or electroformation.[12][13]
-
Probe Incorporation : Add the this compound stock solution to the liposome suspension to achieve a final probe-to-lipid molar ratio typically ranging from 1:500 to 1:1000.[1]
-
Incubation : Incubate the mixture for at least 30-60 minutes at a temperature above the phase transition temperature of the lipids to ensure complete incorporation of the probe into the bilayer.[1][13]
III. Labeling of Live Cells
-
Cell Culture : Grow cells to the desired confluency on a suitable imaging dish or coverslip.
-
Labeling Solution : Prepare a labeling solution by diluting the this compound stock solution in a serum-free cell culture medium or a suitable buffer (e.g., PBS) to a final concentration of 1-10 µM.[12][14]
-
Incubation : Replace the cell culture medium with the labeling solution and incubate the cells for 15-30 minutes at 37°C.[12]
-
Washing : After incubation, wash the cells two to three times with fresh, pre-warmed medium or buffer to remove excess probe.
-
Imaging : The cells are now ready for imaging.
IV. Data Acquisition and Analysis
-
Microscopy : this compound can be visualized using both one-photon and two-photon excitation microscopy.
-
One-Photon Excitation : Use an excitation wavelength of approximately 405 nm.[14]
-
Two-Photon Excitation : Use an excitation wavelength of approximately 780 nm.
-
-
Emission Collection : Simultaneously collect fluorescence emission in two separate channels:
-
GP Image Calculation : Use appropriate imaging software (e.g., ImageJ with a suitable macro) to calculate the GP image on a pixel-by-pixel basis using the formula mentioned above.[1][14] A G-factor correction may be necessary to account for wavelength-dependent differences in detection efficiency.[12]
-
Data Interpretation : Analyze the GP images to identify regions of different membrane polarity. Higher GP values in the resulting image correspond to more ordered membrane domains.
Mandatory Visualizations
Caption: Mechanism of this compound's sensitivity to membrane polarity.
Caption: Experimental workflow for measuring membrane polarity using this compound.
Conclusion
This compound stands out as a versatile and sensitive probe for the investigation of membrane polarity. Its enhanced photostability and water solubility compared to Laurdan, coupled with its amenability to both one- and two-photon microscopy, make it an invaluable tool for researchers in cell biology and drug development.[1] By quantifying changes in membrane order through Generalized Polarization analysis, this compound provides critical insights into the complex and dynamic nature of cellular membranes, including the study of lipid rafts and their role in cellular signaling and disease.[2][14] The detailed protocols and foundational principles outlined in this guide are intended to facilitate the successful application of this compound in a variety of research contexts.
References
- 1. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Laurdan - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Will this compound dethrone Laurdan in fluorescent solvent relaxation techniques for lipid membrane studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of M-laurdan, a versatile probe to explore order in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organelle-targeted Laurdans measure heterogeneity in subcellular membranes and their responses to saturated lipid stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]
- 14. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
C-Laurdan: A Technical Guide to Studying Lipid Arrangement and Fluidity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of C-Laurdan, a polarity-sensitive fluorescent probe instrumental in the investigation of lipid arrangement and fluidity in biological and artificial membranes.[1] This document outlines the core principles of this compound's mechanism, detailed experimental protocols, and data analysis techniques, with a focus on its application in characterizing lipid rafts and membrane microdomains.
Core Principles of this compound
This compound, or 6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene, is a derivative of Laurdan designed for enhanced sensitivity to membrane polarity and improved water solubility, making it a robust tool for imaging lipid rafts.[2][3] Its utility lies in its fluorescent properties, which are highly sensitive to the polarity of the surrounding environment.[1]
The fluorescence spectrum of this compound exhibits a notable shift in response to the degree of water penetration into the lipid bilayer, which is directly related to the packing of phospholipids.[4] In loosely packed, disordered membrane phases (liquid-disordered, Ld), water molecules can penetrate the membrane, creating a more polar environment. This causes a red-shift in this compound's emission spectrum.[1] Conversely, in tightly packed, ordered membrane phases (liquid-ordered, Lo), water is excluded, resulting in a non-polar environment and a blue-shift in the emission spectrum.[1] This spectral shift is the basis for quantifying membrane fluidity.[3]
This compound offers several advantages over its predecessor, Laurdan, including greater sensitivity to membrane polarity, brighter two-photon fluorescence images, and a more accurate reflection of the cellular environment.[2][3] It is suitable for use in both live and fixed cells, as well as in whole tissues, with applications in one- and two-photon microscopy.[5][6]
Generalized Polarization (GP) for Quantifying Membrane Fluidity
To quantify the observed spectral shifts and, by extension, membrane fluidity, a ratiometric measurement known as Generalized Polarization (GP) is calculated.[7] The GP value is determined by measuring the fluorescence intensity at two emission wavelengths: one corresponding to the blue-shifted emission in ordered phases (around 440 nm) and the other to the red-shifted emission in disordered phases (around 490 nm).[7][8]
The GP value is calculated using the following formula:
GP = (I440 - I490) / (I440 + I490) [7]
Where:
-
I440 is the fluorescence intensity at the emission maximum in the ordered phase.
-
I490 is the fluorescence intensity at the emission maximum in the disordered phase.
GP values range from +1 to -1.[9] Higher, more positive GP values indicate a more ordered, rigid membrane with low water penetration, while lower, more negative GP values signify a more disordered, fluid membrane.[7][9] This ratiometric approach has the advantage of being independent of the probe concentration and excitation intensity.
The following diagram illustrates the principle of this compound's function and its relation to the GP value.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Chemical Name | N-Methyl-N-[6-(1-oxododecyl)-2-naphthalenyl]glycine | [5] |
| Molecular Weight | 397.56 g/mol | [5] |
| One-Photon Excitation Max (λabs) | 348 nm | [5] |
| Two-Photon Excitation Max | 780 nm | [5] |
| Emission Max (λem) | 423 nm | [1][5] |
| Emission Range (Ordered Phase) | ~440 nm | [7][8] |
| Emission Range (Disordered Phase) | ~490 nm | [7][8] |
| Quantum Yield (φ) | 0.43 | [5] |
| Extinction Coefficient (ε) | 12,200 M-1cm-1 | [5] |
| GP Value (Gel Phase) | > 0.55 | [9] |
| GP Value (Liquid-Crystalline Phase) | < -0.05 | [9] |
| Purity | ≥95% (HPLC) | [5] |
| Storage | Store at -20°C | [5] |
Experimental Protocols
Detailed methodologies for utilizing this compound in both model systems and live cells are provided below.
Preparation of this compound Stock Solution
-
Solvent Selection : this compound is soluble in several organic solvents. Common choices include dimethylformamide (DMF) up to 100 mM, dimethyl sulfoxide (DMSO) up to 20 mM, and ethanol up to 10 mM.[10]
-
Dissolving the Probe : Prepare a stock solution, for example, a 1.8 mM stock in DMSO.[11] Always refer to the batch-specific molecular weight provided on the product vial for precise calculations.[10]
-
Storage : Store the stock solution at -20°C, protected from light.[1] If dissolved in a solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[11]
Labeling of Model Membranes (e.g., Liposomes)
-
Liposome Preparation : Prepare small unilamellar vesicles (SUVs) or giant unilamellar vesicles (GUVs) using standard protocols, such as sonication or electroformation.
-
Probe Incorporation : Incorporate this compound into the liposomes at a probe-to-lipid ratio of approximately 1:800 (e.g., 0.4 mM phospholipids and 0.5 µM probe).[7]
-
Incubation : Incubate the mixture for at least 1 hour to ensure the complete partitioning of this compound into the vesicles.[7]
Labeling of Live Cells
-
Cell Culture : Culture cells to the desired confluency on appropriate imaging dishes (e.g., glass-bottom dishes).
-
Working Solution : Prepare a working solution of this compound by diluting the stock solution. A final concentration of 5 µM is often used.[7][12]
-
Incubation : Incubate the cells with the this compound working solution for 30-40 minutes at 37°C.[7][11][12]
-
Washing : Before observation, wash the cells with phosphate-buffered saline (PBS) to remove excess probe.[7][12]
Fluorescence Microscopy and Data Acquisition
The following diagram outlines a general workflow for a this compound experiment.
-
Microscope Setup : Use a confocal or two-photon microscope equipped with the appropriate filter sets.[7][13] For one-photon excitation, a 405 nm laser is suitable.[7][13][14] For two-photon excitation, a laser tuned to 780 nm is recommended.[5]
-
Emission Channels : Set up two emission channels to collect fluorescence intensity. A common configuration is a "blue" channel (e.g., 415-455 nm) and a "green/red" channel (e.g., 490-530 nm).[7]
-
Image Acquisition : Acquire images in both channels simultaneously or sequentially. It is crucial to avoid photoselection artifacts, which can be minimized by using circularly polarized light or specific microscope setups.[7]
Data Analysis and GP Map Generation
-
ImageJ/Matlab : Use image analysis software such as ImageJ or Matlab to process the acquired images.[7][13]
-
GP Calculation : Calculate the GP value for each pixel using the intensity values from the two emission channels and the GP formula. A G-factor (calibration factor) may need to be determined using a standard solution like this compound in DMSO.[7]
-
GP Map : Generate a pseudo-colored GP map where the color of each pixel corresponds to its calculated GP value. This provides a visual representation of membrane fluidity across the sample.[15]
The logical relationship for GP calculation and interpretation is as follows:
Applications in Research and Drug Development
This compound is a powerful tool for investigating a variety of membrane-related phenomena.
-
Lipid Raft Visualization : A primary application of this compound is the imaging of lipid rafts, which are highly ordered microdomains enriched in cholesterol and sphingolipids.[1][2] These structures appear as regions of high GP values in a more fluid membrane.[16]
-
Studying Membrane Fluidity Changes : this compound can be used to monitor changes in membrane fluidity in response to various stimuli, including:
-
Temperature : To study phase transitions in model membranes.[7]
-
Cholesterol Depletion : Treatment with agents like methyl-β-cyclodextrin (MβCD) removes cholesterol, leading to a decrease in membrane order and a corresponding drop in GP values.[7][13][14] This is often used as a control to confirm the presence of cholesterol-dependent lipid rafts.
-
Drug-Membrane Interactions : To assess how pharmaceutical compounds affect the biophysical properties of cell membranes. Changes in membrane fluidity can be indicative of a drug's mechanism of action or potential off-target effects.
-
-
Cellular Processes : this compound can be employed to study the role of membrane organization in various cellular processes, such as signal transduction, protein sorting, and membrane trafficking, all of which can be influenced by the local lipid environment.[2][3]
By providing quantitative, spatially resolved information about membrane order, this compound offers invaluable insights for researchers in cell biology, biophysics, and pharmacology, aiding in the fundamental understanding of membrane dynamics and the development of novel therapeutics that target or are influenced by the cell membrane.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A two-photon fluorescent probe for lipid raft imaging: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]
- 5. This compound | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 6. Laurdan | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 7. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Membrane fluidity properties of lipid-coated polylactic acid nanoparticles - Nanoscale (RSC Publishing) DOI:10.1039/D3NR06464F [pubs.rsc.org]
- 10. rndsystems.com [rndsystems.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 14. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. oxygen.korea.ac.kr [oxygen.korea.ac.kr]
Unveiling the Spectroscopic Behavior of C-Laurdan in Ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core photophysical properties of C-Laurdan when dissolved in ethanol, a polar protic solvent. This compound, a lipophilic fluorescent probe, is widely utilized to investigate the organization and fluidity of lipid membranes. Its sensitivity to the polarity of its microenvironment makes it an invaluable tool in cell biology and drug discovery. This document provides a comprehensive overview of its excitation and emission characteristics in ethanol, detailed experimental protocols for their measurement, and a summary of its key quantitative photophysical parameters.
Core Photophysical Properties of this compound in Ethanol
This compound's fluorescence is highly sensitive to the polarity of the surrounding solvent molecules. In polar protic solvents like ethanol, a significant red-shift in the emission spectrum is observed compared to its emission in non-polar environments. This phenomenon, known as solvatochromism, is attributed to the stabilization of the excited state by the polar solvent molecules.
Quantitative Data Summary
The key photophysical parameters of this compound in ethanol are summarized in the table below. These values are crucial for designing and interpreting experiments that utilize this compound as a fluorescent probe.
| Photophysical Parameter | Value in Ethanol | Source |
| Excitation Maximum (λex) | ~348 - 360 nm | [1] |
| Emission Maximum (λem) | Red-shifted from 423 nm; expected to be ~490 nm | [2][3] |
| Quantum Yield (Φ) | ~0.1 | |
| Fluorescence Lifetime (τ) | ~4.5 ns | |
| Molar Extinction Coefficient (ε) | 12,200 M-1cm-1 (in Chloroform) | [1] |
| Solubility | up to 10 mM | [1] |
Note: The molar extinction coefficient is typically measured in a non-polar solvent like chloroform and is less sensitive to solvent polarity.
Experimental Protocols
Accurate measurement of the excitation and emission spectra of this compound in ethanol is fundamental to its application. Below are detailed methodologies for these key experiments.
Materials and Reagents
-
This compound powder
-
Spectroscopy-grade ethanol
-
Volumetric flasks and pipettes
-
Quartz cuvettes with a 1 cm path length
-
Spectrofluorometer
Preparation of this compound Stock Solution
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in spectroscopy-grade ethanol to prepare a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution.
-
Store the stock solution in a dark, airtight container at -20°C to prevent degradation.
Measurement of Excitation and Emission Spectra
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation and emission monochromators to the desired wavelength ranges.
-
Use a quartz cuvette for all measurements.
-
-
Sample Preparation:
-
Prepare a dilute working solution of this compound in ethanol from the stock solution. A typical concentration for fluorescence measurements is in the micromolar range (e.g., 1-10 µM) to avoid inner filter effects.
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the expected emission maximum (around 490 nm).
-
Scan the excitation monochromator over a range of wavelengths (e.g., 300 nm to 450 nm).
-
The resulting spectrum will show the relative fluorescence intensity at different excitation wavelengths, with the peak corresponding to the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the determined excitation maximum (λex).
-
Scan the emission monochromator over a range of wavelengths (e.g., 400 nm to 600 nm).
-
The resulting spectrum will show the fluorescence emission intensity versus wavelength, with the peak corresponding to the emission maximum (λem).[2]
-
-
Data Analysis:
-
Correct the spectra for instrument-specific variations in lamp intensity and detector response, if necessary.
-
Determine the peak maxima for both the excitation and emission spectra.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the excitation and emission spectra of this compound in ethanol.
Caption: Workflow for determining this compound's spectral properties.
References
An In-depth Technical Guide to C-Laurdan: Water Solubility and Membrane Incorporation
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-Laurdan, or 6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene, is a fluorescent probe renowned for its sensitivity to the polarity of its environment. This property makes it an invaluable tool for investigating the biophysical characteristics of cell membranes, particularly lipid packing and the presence of distinct lipid domains, such as lipid rafts.[1][2] A derivative of the well-known Laurdan probe, this compound possesses a carboxyl group that enhances its water solubility and facilitates faster incorporation into membranes, offering several advantages for live-cell imaging.[3] This guide provides a comprehensive overview of this compound's properties, with a focus on its water solubility and membrane incorporation, and details the experimental protocols for its application.
Core Properties of this compound
This compound's utility stems from its photophysical properties. When incorporated into a lipid bilayer, its fluorescence emission spectrum is dependent on the degree of water penetration into the membrane, which in turn is related to the lipid packing. In more ordered, tightly packed membrane domains (liquid-ordered, Lo phase), water penetration is low, and this compound exhibits a blue-shifted emission. Conversely, in less ordered, more fluid membrane domains (liquid-disordered, Ld phase), increased water penetration results in a red-shifted emission.[4][5] This spectral shift is quantified by calculating the Generalized Polarization (GP), a ratiometric measurement that provides an index of membrane order.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Photophysical Properties
| Property | Value | Reference |
| One-Photon Excitation Max (λabs) | 348 nm | |
| Two-Photon Excitation Max | 780 nm | |
| Emission Max (λem) | 423 nm | |
| Quantum Yield (φ) | 0.43 | |
| Molar Extinction Coefficient (ε) | 12,200 M⁻¹cm⁻¹ | |
| Molecular Weight (M. Wt) | 397.56 g/mol |
Table 2: Solubility Data
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| DMF | 100 | 39.76 | |
| DMSO | 20 | 7.95 | |
| Ethanol | 10 | 3.98 |
Water Solubility and Membrane Incorporation
A key advantage of this compound over its predecessor, Laurdan, is its improved water solubility, attributed to its carboxyl group.[3][8] This enhanced solubility facilitates the preparation of stock solutions and promotes more efficient and rapid labeling of cell membranes. The probe readily partitions from the aqueous phase into the lipid bilayer, where its fluorescent properties can be exploited to report on membrane characteristics.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide step-by-step protocols for key experiments.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution to working concentrations.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Based on the batch-specific molecular weight provided on the vial, calculate the volume of solvent required to achieve the desired stock concentration (e.g., 1 mM to 20 mM in DMSO).
-
Add the calculated volume of DMSO or DMF to the vial of this compound powder.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C, protected from light. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.
Protocol 2: Labeling of Live Cells with this compound
Objective: To label the membranes of live cells with this compound for fluorescence microscopy.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cultured cells on coverslips or in imaging dishes
-
Balanced salt solution (e.g., HBSS) or serum-free medium
-
Incubator at 37°C
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in a balanced salt solution or serum-free medium to a final concentration of 1-10 µM.[9][10]
-
Remove the culture medium from the cells and wash once with the balanced salt solution.
-
Add the this compound working solution to the cells and incubate for 10-30 minutes at 37°C.[9][11]
-
After incubation, wash the cells two to three times with the balanced salt solution to remove excess probe.
-
The cells are now ready for imaging. It is recommended to image the cells in a balanced salt solution or appropriate imaging medium.
Protocol 3: Generalized Polarization (GP) Measurement and Analysis
Objective: To quantify membrane order by calculating the GP value from fluorescence images.
Materials:
-
This compound labeled cells
-
Confocal or two-photon microscope equipped with two emission channels
-
Image analysis software (e.g., ImageJ, MATLAB)
Procedure:
-
Image Acquisition:
-
Excite the this compound labeled cells at an appropriate wavelength (e.g., 405 nm for one-photon or 780 nm for two-photon excitation).[6]
-
Simultaneously collect fluorescence emission in two separate channels:
-
Blue channel (e.g., 420-460 nm) corresponding to the emission from ordered membrane domains.
-
Green/Red channel (e.g., 470-510 nm) corresponding to the emission from disordered membrane domains.[6]
-
-
-
GP Calculation:
-
The GP value for each pixel is calculated using the following formula: GP = (I_blue - G * I_green) / (I_blue + G * I_green) where I_blue is the intensity in the blue channel, I_green is the intensity in the green/red channel, and G is a correction factor (G-factor) that accounts for the differential transmission of the two emission channels through the microscope optics. The G-factor is determined by imaging a solution of this compound in a solvent like DMSO.[6]
-
-
Image Analysis:
-
Generate a GP image where the pixel values represent the calculated GP values. This image can be pseudo-colored to visualize regions of different membrane order.
-
Perform quantitative analysis by measuring the average GP value within specific regions of interest (ROIs), such as the plasma membrane or intracellular organelles.[12]
-
Visualizations
Experimental Workflow for Membrane Fluidity Analysis
Caption: Workflow for analyzing membrane fluidity using this compound.
Logical Relationship of GP Value to Membrane Properties
Caption: Relationship between membrane state, this compound emission, and GP value.
Conclusion
This compound is a powerful tool for the investigation of cell membrane properties. Its enhanced water solubility and rapid membrane incorporation make it particularly suitable for live-cell imaging applications. By following the detailed protocols outlined in this guide, researchers can effectively utilize this compound to gain valuable insights into the complex and dynamic nature of cellular membranes. The quantitative data and visualizations provided serve as a practical resource for designing and interpreting experiments with this versatile fluorescent probe.
References
- 1. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A two-photon fluorescent probe for lipid raft imaging: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laurdan - Wikipedia [en.wikipedia.org]
- 6. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. u-cursos.cl [u-cursos.cl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using spectral decomposition of the signals from laurdan-derived probes to evaluate the physical state of membranes in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimised generalized polarisation analysis of this compound reveals clear order differences between T cell membrane compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
C-Laurdan: A Technical Guide to its Photophysical Properties and Applications in Membrane Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core photophysical properties of C-Laurdan, a polarity-sensitive fluorescent probe widely utilized in the study of lipid membranes. This document details its quantum yield and extinction coefficient, provides experimental protocols for their determination, and outlines a key application in visualizing membrane dynamics during cellular signaling.
Core Photophysical and Chemical Properties
This compound (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene) is a derivative of Laurdan, designed for enhanced water solubility and greater sensitivity to membrane polarity, making it a powerful tool for investigating the organization and fluidity of lipid bilayers.[1][2][3] Its utility stems from the sensitivity of its fluorescence emission to the local environment's polarity. In more ordered, less polar membrane environments like lipid rafts, its emission is blue-shifted. Conversely, in more disordered, polar environments, the emission spectrum shifts to longer wavelengths (red-shifted).[2][4]
Quantitative Data
The key photophysical parameters of this compound are summarized in the table below. These values are crucial for quantitative fluorescence microscopy and spectroscopy applications.
| Property | Value | Units | References |
| Quantum Yield (Φ) | 0.43 | dimensionless | [1][5][6][7] |
| Molar Extinction Coefficient (ε) | 12,200 | M⁻¹cm⁻¹ | [1][5][6][7] |
| Absorption Maximum (λ_abs) | 348 | nm | [1][5][6] |
| Emission Maximum (λ_em) | 423 | nm | [1][5][6] |
| Two-Photon Excitation Maximum | 780 | nm | [1][7] |
| Molecular Weight | 397.56 | g/mol | [1] |
| Formula | C₂₅H₃₅NO₃ | [1] |
Solubility
This compound's carboxylic group provides it with better water solubility compared to its predecessor, Laurdan.[7] It is also soluble in various organic solvents, which is important for the preparation of stock solutions.
| Solvent | Maximum Concentration |
| DMF | 100 mM |
| DMSO | 20 mM |
| Ethanol | 10 mM |
(Data sourced from Tocris Bioscience and R&D Systems)[1][5]
Experimental Protocols
Accurate determination and application of this compound's photophysical properties are paramount for reliable experimental outcomes. The following sections detail the methodologies for measuring its quantum yield and extinction coefficient, as well as a common application in cell imaging.
Determination of Fluorescence Quantum Yield (Comparative Method)
The relative fluorescence quantum yield of this compound can be determined using a well-characterized fluorescent standard with a known quantum yield.[5][8][9]
Principle: The quantum yield of an unknown sample is calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
This compound
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectroscopic grade solvent (e.g., ethanol)
-
Calibrated pipettes and cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a series of dilutions of both this compound and the fluorescent standard in the same solvent.
-
The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.[5]
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of both the sample and the standard.
-
The excitation wavelength must be the same as that used for the absorbance measurements.
-
Ensure that the experimental conditions (e.g., slit widths, detector voltage) are identical for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each dilution.
-
Plot the integrated fluorescence intensity versus the absorbance for both this compound and the standard. The resulting plots should be linear and pass through the origin.
-
Calculate the gradient (slope) of the straight line for both the sample (Grad_X) and the standard (Grad_ST).
-
-
Quantum Yield Calculation: The quantum yield of this compound (Φ_X) is calculated using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity versus absorbance.
-
η_X and η_ST are the refractive indices of the solvents used for the sample and the standard, respectively (if the same solvent is used, this term is 1).[5]
-
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is determined by applying the Beer-Lambert law.[3]
Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Materials:
-
UV-Vis Spectrophotometer
-
This compound
-
High-purity solvent (e.g., ethanol)
-
Analytical balance
-
Volumetric flasks and calibrated cuvettes
Procedure:
-
Prepare a Stock Solution:
-
Accurately weigh a known mass of this compound and dissolve it in a precise volume of solvent to create a stock solution of known concentration.
-
-
Prepare Serial Dilutions:
-
Perform a series of accurate dilutions of the stock solution to obtain several solutions of known concentrations.
-
-
Measure Absorbance:
-
Data Analysis:
-
Plot the absorbance at λ_max versus the molar concentration of this compound.
-
According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette in cm, and c is the concentration in mol/L), the plot should be a straight line passing through the origin.
-
The molar extinction coefficient (ε) is the slope of the line (when the path length is 1 cm).
-
Application: Visualization of Membrane Order in T-Cell Activation
This compound is instrumental in studying dynamic changes in membrane organization during cellular processes like signaling. A key example is the visualization of membrane condensation at the immunological synapse during T-cell activation.[5][8]
Signaling Pathway Leading to Membrane Condensation
Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a signaling cascade is initiated that leads to the reorganization of the plasma membrane into distinct domains. This process involves the recruitment of signaling proteins and a change in the local lipid environment, which can be detected by this compound.
Caption: T-cell activation signaling cascade leading to increased membrane order.
Experimental Workflow: Generalized Polarization (GP) Imaging
Generalized Polarization (GP) imaging with this compound allows for the quantitative mapping of membrane lipid order. The workflow involves cell labeling, image acquisition, and ratiometric analysis.
Caption: Experimental workflow for Generalized Polarization (GP) imaging with this compound.
Protocol for this compound Staining and GP Imaging of Live Cells:
-
Cell Culture: Plate cells on glass-bottom dishes suitable for high-resolution microscopy.
-
This compound Staining:
-
Prepare a working solution of this compound in cell culture medium (e.g., 5 µM).
-
Incubate the cells with the this compound solution for approximately 30 minutes at 37°C.
-
-
Image Acquisition:
-
Use a confocal or two-photon microscope for imaging.
-
Excite the this compound-labeled cells at approximately 405 nm (for one-photon excitation).
-
Simultaneously collect the fluorescence emission in two channels: a "blue" channel (e.g., 415-455 nm) corresponding to ordered phases, and a "green" channel (e.g., 490-530 nm) corresponding to disordered phases.
-
-
GP Calculation:
-
For each pixel in the image, calculate the GP value using the formula: GP = (I_blue - G * I_green) / (I_blue + G * I_green) Where I_blue and I_green are the intensities in the respective channels, and G is a calibration factor determined for the specific microscope setup.
-
The resulting GP values typically range from -1 (most disordered) to +1 (most ordered).
-
-
Visualization:
-
Generate a pseudocolored GP map of the cell, where different colors represent different GP values, providing a visual representation of membrane order.
-
This technical guide provides foundational knowledge and practical protocols for the use of this compound in membrane research. Its robust photophysical properties and sensitivity to the lipid environment make it an invaluable tool for researchers in cell biology, biophysics, and drug development.
References
- 1. Condensation of the plasma membrane at the site of T lymphocyte activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimised generalized polarisation analysis of this compound reveals clear order differences between T cell membrane compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-resolution imaging of the immunological synapse and T-cell receptor microclustering through microfabricated substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Investigating Lipid Rafts with C-Laurdan: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of C-Laurdan, a fluorescent membrane probe, for the investigation of lipid rafts. Lipid rafts, specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids, play a crucial role in a variety of cellular processes, including signal transduction and protein trafficking.[1] Understanding the structure and function of these domains is of paramount importance for basic research and the development of novel therapeutic strategies.
This compound (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene) emerges as a superior tool for studying membrane organization.[1] It exhibits greater sensitivity to membrane polarity and a brighter two-photon fluorescence image compared to its predecessor, Laurdan.[1] Its enhanced water solubility further facilitates its application in cellular and model membrane systems.[2] This guide details the principles of this compound fluorescence, provides step-by-step experimental protocols, presents key quantitative data, and illustrates the involvement of lipid rafts in critical signaling pathways.
Principles of this compound Fluorescence and Generalized Polarization (GP)
This compound is an environmentally sensitive fluorescent probe whose emission spectrum shifts in response to the polarity of its surrounding environment.[2] In more ordered, less polar membrane environments, such as those found in lipid rafts (liquid-ordered, Lo phase), its emission maximum is blue-shifted. Conversely, in less ordered, more polar environments (liquid-disordered, Ld phase), the emission is red-shifted.[3] This spectral shift is due to the degree of water penetration into the lipid bilayer, which is lower in the tightly packed lipid rafts.
This phenomenon is quantified by calculating the Generalized Polarization (GP) value. The GP value is a ratiometric measurement of the fluorescence intensities at two emission wavelengths, typically around 440 nm (for the ordered phase) and 490 nm (for the disordered phase).[4] The GP formula is:
GP = (I440 - I490) / (I440 + I490) [5]
Where I440 and I490 are the fluorescence intensities at the respective emission wavelengths. GP values range from +1 (highly ordered) to -1 (highly disordered).[5] By calculating the GP value for each pixel in a fluorescence microscopy image, a quantitative map of membrane order can be generated.
Data Presentation: Quantitative Parameters for this compound Experiments
The following tables summarize key quantitative data for the use of this compound in various experimental settings.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| One-photon Excitation Maxima (λabs) | 348 nm | [2] |
| One-photon Emission Maxima (λem) | 423 nm | [2] |
| Two-photon Excitation Maxima | 780 nm | [2] |
| Extinction Coefficient (ε) | 12,200 M-1cm-1 | [2] |
| Quantum Yield (φ) | 0.43 | [2] |
| Solubility | Soluble to 100 mM in DMF, 20 mM in DMSO, and 10 mM in ethanol. | [2] |
Table 2: Typical Experimental Parameters for this compound Imaging
| Parameter | Value | Application | Reference |
| Staining Concentration | 5 µM | Live Cells | [6] |
| Incubation Time | 30 minutes | Live Cells | [6] |
| Confocal Excitation | 405 nm | Live Cells | [4][7] |
| Confocal Emission Channel 1 | 415-455 nm | Live Cells | [4][8] |
| Confocal Emission Channel 2 | 490-530 nm | Live Cells | [4][8] |
| Two-Photon Excitation | 780 nm | Live Cells & Tissue | [9] |
| Two-Photon Emission Channel 1 | 400-460 nm | Live Cells | [3] |
| Two-Photon Emission Channel 2 | 470-530 nm | Live Cells | [3] |
| Cholesterol Depletion (MβCD) | 10 mM | Live Cells | [9] |
| MβCD Incubation Time | 30 minutes | Live Cells | [9] |
Table 3: Representative Generalized Polarization (GP) Values
| Membrane System | Condition | Approximate GP Value | Reference |
| A431 Cells | Untreated | > 0.28 (Lipid Rafts) | [9] |
| A431 Cells | MβCD Treated | Significant Decrease | [9] |
| Melanophore Cells | Filopodia | ~0.26 | [4] |
| Melanophore Cells | Plasma Membrane | ~0.16 | [4] |
| Melanophore Cells | Internal Membranes | -0.15 to 0 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing the this compound probe.
Staining of Live Cells with this compound for Confocal Microscopy
This protocol is adapted for staining HEK293t cells and can be optimized for other cell lines.[7]
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and grow to the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound in DMSO (e.g., 1 mM).
-
Staining: Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 5 µM. Remove the existing medium from the cells and replace it with the this compound containing medium.
-
Incubation: Incubate the cells for 30 minutes at 37°C in a CO2 incubator.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or imaging medium to remove excess probe.
-
Imaging: Immediately proceed with imaging on a confocal microscope.
Image Acquisition and GP Calculation for Confocal Microscopy
-
Microscope Setup: Use a confocal microscope equipped with a 405 nm laser for excitation.
-
Emission Channels: Set up two simultaneous detection channels: Channel 1 for 415-455 nm and Channel 2 for 490-530 nm.[4][8]
-
Image Acquisition: Acquire images in both channels simultaneously to avoid artifacts from cell movement. Minimize laser power to prevent phototoxicity and photobleaching.
-
GP Image Calculation: Use imaging software (e.g., ImageJ with a suitable macro) to calculate the GP value for each pixel using the formula: GP = (Ich1 - Ich2) / (Ich1 + Ich2), where Ich1 and Ich2 are the background-corrected intensities of the two channels.[4]
Preparation and Imaging of Giant Unilamellar Vesicles (GUVs)
GUVs are valuable model systems for studying lipid phase behavior. This protocol outlines their preparation by electroformation.[4]
-
Lipid Film Preparation: Prepare a solution of the desired lipid mixture in chloroform. Spread a thin film of the lipid solution onto platinum electrodes and dry under vacuum for at least one hour to remove all solvent.
-
Electroformation: Assemble the electroformation chamber and fill it with a sucrose solution of the desired osmolarity. Apply a low-frequency AC electric field (e.g., 10 Hz, 1.5 V) for 1-2 hours at a temperature above the phase transition temperature of the lipids.
-
Harvesting GUVs: Gently collect the GUVs from the chamber.
-
Staining: Add a small volume of this compound stock solution to the GUV suspension to achieve the desired probe-to-lipid ratio (e.g., 1:300).[4] Incubate for at least 30 minutes.
-
Imaging: Transfer the GUV suspension to an imaging dish and observe using a confocal or two-photon microscope with the appropriate settings as described above.
Cholesterol Depletion using Methyl-β-cyclodextrin (MβCD)
MβCD is a compound commonly used to remove cholesterol from cellular membranes, thereby disrupting lipid rafts.[7]
-
Cell Preparation and Staining: Prepare and stain cells with this compound as described in Protocol 3.1.
-
MβCD Treatment: Prepare a solution of MβCD in serum-free medium (e.g., 10 mM). After this compound staining and washing, incubate the cells with the MβCD solution for 30 minutes at 37°C.[9]
-
Washing: Wash the cells gently with PBS or imaging medium.
-
Imaging: Proceed with imaging immediately and compare the GP images and values with untreated control cells. A decrease in GP values is expected upon cholesterol depletion.
Visualization of Signaling Pathways Involving Lipid Rafts
Lipid rafts serve as platforms for the assembly and regulation of various signaling cascades. The following diagrams, generated using the DOT language, illustrate the involvement of lipid rafts in key signaling pathways.
References
- 1. A two-photon fluorescent probe for lipid raft imaging: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. pnas.org [pnas.org]
- 4. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oxygen.korea.ac.kr [oxygen.korea.ac.kr]
C-Laurdan: An In-depth Technical Guide to a Premier Fluorescent Probe for Membrane Order
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of C-Laurdan, a powerful fluorescent probe for investigating cell membrane organization and lipid order. This compound offers significant advantages for studying membrane biophysics, particularly in the context of lipid rafts and their role in cellular signaling and drug interactions. This document details the probe's mechanism of action, provides a comparative analysis with its predecessor Laurdan, outlines detailed experimental protocols, and presents key quantitative data in a structured format.
Introduction to this compound and Membrane Order
Cellular membranes are not homogenous structures but are instead a dynamic mosaic of lipids and proteins. Within this mosaic, specialized microdomains known as lipid rafts exist. These are transient, nanoscale domains enriched in cholesterol and sphingolipids, which are characterized by a higher degree of lipid packing or "order" compared to the surrounding bilayer. This membrane order is crucial for a variety of cellular processes, including signal transduction, protein trafficking, and virus entry.
This compound (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene) is a lipophilic, environmentally sensitive fluorescent dye designed to probe the local lipid environment within cellular membranes.[1][2] Its fluorescence properties are highly sensitive to the polarity of its surroundings, which in a lipid bilayer, is directly related to the degree of water penetration at the hydrophilic-hydrophobic interface.[1][3] In highly ordered membrane domains (e.g., lipid rafts), water penetration is low, leading to a blue-shifted fluorescence emission. Conversely, in more disordered membrane regions, increased water penetration results in a red-shifted emission.[1][4] This solvatochromic shift allows for the visualization and quantification of membrane lipid order.
This compound vs. Laurdan: A Comparative Overview
This compound was developed as a derivative of the well-established membrane probe, Laurdan. The primary structural difference is the substitution of one of the methyl groups on the amino moiety of Laurdan with a carboxymethyl group in this compound.[2] This seemingly minor modification confers several advantageous properties to this compound.[2]
A key advantage of this compound is its enhanced water solubility and faster incorporation into membranes due to the presence of the carboxyl group.[2] Theoretical studies suggest that this compound is more stably located in the headgroup region of the membrane and aligns more closely with the lipids compared to Laurdan.[2] Furthermore, this compound exhibits greater photostability, making it more suitable for imaging with conventional confocal microscopy, whereas Laurdan is often limited to two-photon microscopy due to rapid photobleaching.[1][5]
Table 1: Comparison of Photophysical and Chemical Properties of this compound and Laurdan
| Property | This compound | Laurdan |
| Full Chemical Name | 6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene | 6-lauroyl-2-(N,N-dimethylamino)naphthalene |
| Molecular Weight | 397.56 g/mol | 353.55 g/mol [6] |
| Chemical Formula | C25H35NO3 | C24H35NO[6] |
| One-Photon Excitation Max (λex) | ~348 nm | ~366 nm |
| Two-Photon Excitation Max (λex) | ~780 nm | Not specified |
| Emission Max (λem) in Ordered Phase | ~440 nm[7] | ~440 nm[6] |
| Emission Max (λem) in Disordered Phase | ~490 nm[7] | ~490 nm[6] |
| Quantum Yield (Φ) | 0.43 | 0.61 |
| Extinction Coefficient (ε) | 12,200 M⁻¹cm⁻¹ | 19,500 M⁻¹cm⁻¹ |
| Solubility | Soluble in DMF, ethanol, and DMSO | Soluble in DMF |
Principle of Membrane Order Sensing with this compound
The ability of this compound to report on membrane order is based on the phenomenon of dipolar relaxation. The naphthalene moiety of this compound has a dipole moment that increases upon excitation. In a polar environment, surrounding solvent dipoles (primarily water molecules at the membrane interface) reorient around the excited-state fluorophore. This reorientation process lowers the energy of the excited state, resulting in a red-shifted (lower energy) emission.
In a tightly packed, ordered lipid phase (liquid-ordered, Lo), the penetration of water molecules into the bilayer is restricted. Consequently, there are fewer water dipoles available to reorient around the excited this compound molecule. This leads to a less pronounced dipolar relaxation and a higher energy, blue-shifted emission.
In a more fluid, disordered lipid phase (liquid-disordered, Ld), water molecules can more readily penetrate the bilayer. This increased local polarity allows for significant dipolar relaxation, resulting in a lower energy, red-shifted emission.
This spectral shift is quantified by calculating the Generalized Polarization (GP) value.
Experimental Protocols
This section provides a detailed methodology for using this compound to measure membrane order in live cells.
Materials
-
This compound powder
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Confocal or two-photon microscope with appropriate filter sets
Preparation of this compound Stock Solution
-
Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMF or DMSO.[3]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. Stock solutions are typically stable for up to 3 months.[3]
Staining of Live Cells
-
Grow cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes).
-
Prepare a working solution of this compound by diluting the stock solution in complete cell culture medium to a final concentration of 1-10 µM.[8] A final concentration of 5 µM is a good starting point.[5]
-
Remove the existing culture medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.[5][8]
-
After incubation, wash the cells two to three times with pre-warmed PBS or serum-free medium to remove excess probe.
-
Replace the wash buffer with fresh, pre-warmed imaging medium (e.g., phenol red-free medium) for observation.
Image Acquisition
-
Use a confocal or two-photon microscope for imaging.
-
For one-photon excitation, use a 405 nm laser line.[5] For two-photon excitation, use a laser tuned to approximately 780 nm.
-
Simultaneously collect fluorescence emission in two channels:
-
It is crucial to acquire images in both channels simultaneously to avoid artifacts from cell movement.
-
Minimize laser power and exposure time to reduce phototoxicity and photobleaching.
Data Analysis: Generalized Polarization (GP) Calculation
The GP value is calculated on a pixel-by-pixel basis from the images acquired in the blue and green channels. The formula for GP is:
GP = (I_blue - G * I_green) / (I_blue + G * I_green)
Where:
-
I_blue is the intensity in the blue channel (e.g., 415-455 nm).
-
I_green is the intensity in the green channel (e.g., 490-530 nm).
-
G is a correction factor (the G-factor) that accounts for the differential transmission and detection efficiency of the microscope optics for the two emission channels.
The G-factor is determined by imaging a solution of this compound in a solvent where its emission spectrum is known and should be constant (e.g., DMSO).[5] The G-factor is calculated as the ratio of the intensities in the green and blue channels for this standard solution.
GP values theoretically range from +1 (highly ordered) to -1 (highly disordered).[4] In biological membranes, typical GP values are in the range of -0.3 to +0.6.[4] The resulting GP image is a pseudo-colored map of membrane order, where higher GP values (often represented by warmer colors) indicate more ordered membrane regions, and lower GP values (cooler colors) represent more disordered regions.
Applications in Drug Development and Research
This compound is a valuable tool for drug development and fundamental research due to its ability to report on the biophysical state of cell membranes.
-
Drug-Membrane Interactions: Many drugs exert their effects by interacting with the cell membrane. This compound can be used to assess how a drug candidate alters membrane fluidity and the organization of lipid rafts. This is particularly relevant for drugs that target membrane proteins whose function is modulated by the lipid environment.
-
Characterizing Disease States: Aberrant membrane order is implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This compound can be used to characterize these changes and to screen for compounds that restore normal membrane properties.
-
High-Throughput Screening: The methodology for this compound staining and analysis can be adapted for high-throughput screening assays to identify molecules that modulate membrane order.
-
Investigating Signal Transduction: By visualizing changes in lipid raft organization, researchers can gain insights into the initial steps of signal transduction pathways that are initiated at the plasma membrane. For example, the clustering of receptors in lipid rafts upon ligand binding can be monitored.
Troubleshooting
Table 2: Common Problems and Solutions in this compound Imaging
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak fluorescence signal | - Insufficient probe concentration or incubation time.- this compound degradation.- Low laser power or high detector gain introducing noise. | - Increase this compound concentration or incubation time.- Use a fresh aliquot of this compound stock solution.- Optimize imaging parameters: increase laser power moderately, use optimal detector gain. |
| High background fluorescence | - Incomplete removal of unbound probe.- Presence of serum in the imaging medium. | - Perform additional washes with PBS or serum-free medium.- Use phenol red-free and serum-free imaging medium. |
| Photobleaching | - Excessive laser power or prolonged exposure. | - Reduce laser power to the minimum necessary for a good signal-to-noise ratio.- Decrease pixel dwell time or use faster scanning speeds.- Use an anti-fade reagent in the imaging medium if compatible with live-cell imaging. |
| GP values are noisy or inconsistent | - Low signal-to-noise ratio in one or both channels.- Cell movement during sequential channel acquisition.- Incorrect G-factor calculation. | - Improve signal strength (see "Weak fluorescence signal").- Use simultaneous two-channel acquisition.- Recalculate the G-factor using a fresh this compound solution in DMSO. |
Conclusion
This compound has emerged as a superior fluorescent probe for the investigation of membrane order in living cells. Its enhanced photostability, solubility, and sensitivity make it an invaluable tool for researchers in cell biology, biophysics, and pharmacology. By providing a quantitative measure of lipid packing through Generalized Polarization analysis, this compound offers a window into the complex and dynamic organization of cellular membranes, paving the way for new discoveries in cellular signaling and for the development of novel therapeutics that target membrane-associated processes.
References
- 1. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Will this compound dethrone Laurdan in fluorescent solvent relaxation techniques for lipid membrane studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [en.bio-protocol.org]
- 4. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Laurdan - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
C-Laurdan Staining for Live Cell Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-Laurdan is a fluorescent probe that is highly sensitive to the polarity of its environment, making it an invaluable tool for investigating the biophysical properties of cell membranes.[1][2] Its fluorescence emission spectrum shifts in response to the lipid packing and water content of the membrane. In more ordered, tightly packed membrane domains (liquid-ordered phase, Lo), this compound exhibits a blue-shifted emission. Conversely, in less ordered, more fluid membrane domains (liquid-disordered phase, Ld), its emission is red-shifted.[3] This solvatochromic property allows for the visualization and quantification of membrane lipid order in living cells. Unlike its predecessor, Laurdan, this compound is more photostable and can be used with conventional confocal microscopy, making it more accessible to a wider range of researchers.[4][5]
This document provides a detailed protocol for using this compound to stain live cells for imaging, along with data presentation guidelines and troubleshooting advice.
Principle of this compound Staining and Generalized Polarization (GP)
This compound partitions into the hydrophobic core of the cell membrane. Its naphthalene moiety is sensitive to the local concentration of water molecules. In highly ordered membranes, water penetration is low, and this compound's emission maximum is around 440 nm. In disordered membranes, increased water penetration leads to a red shift in the emission maximum to around 490 nm.[6]
This spectral shift is quantified by calculating the Generalized Polarization (GP) value, which is a ratiometric measurement of the fluorescence intensities at two emission wavelengths. The GP value is calculated using the following formula:
GP = (I440 - I490) / (I440 + I490)
Where:
-
I440 is the fluorescence intensity in the blue channel (e.g., 415-455 nm).
-
I490 is the fluorescence intensity in the green/red channel (e.g., 490-530 nm).
Higher GP values (approaching +1) indicate a more ordered membrane, while lower GP values (approaching -1) signify a more disordered membrane.
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or ethanol for stock solution
-
Live cells of interest
-
Cell culture medium appropriate for the cells
-
Phosphate-buffered saline (PBS) or other appropriate imaging buffer
-
Confocal microscope with a 405 nm laser line and two detectors for simultaneous imaging of blue and green/red emission channels.
Stock Solution Preparation
-
Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO or ethanol.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Live Cell Staining Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for live-cell imaging. Allow cells to adhere and reach the desired confluency.
-
Preparation of Staining Solution:
-
Warm the required volume of cell culture medium or imaging buffer to 37°C.
-
Dilute the this compound stock solution directly into the pre-warmed medium to the final desired concentration. A starting concentration of 1-5 µM is recommended, but the optimal concentration may vary.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the this compound staining solution to the cells.
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator, protected from light. The optimal incubation time should be determined empirically.
-
-
Washing (Optional but Recommended):
-
After incubation, gently aspirate the staining solution.
-
Wash the cells 1-2 times with pre-warmed, fresh culture medium or imaging buffer to remove excess probe.
-
Add fresh, pre-warmed imaging buffer to the cells for imaging.
-
-
Live Cell Imaging:
-
Place the imaging dish on the stage of the confocal microscope equipped with a temperature and CO₂ control chamber.
-
Excite the this compound stained cells with a 405 nm laser.
-
Simultaneously collect fluorescence emission in two channels:
-
Blue channel: ~415-455 nm (for ordered phase)
-
Green/Red channel: ~490-530 nm (for disordered phase)
-
-
Adjust laser power and detector gain to avoid saturation in both channels while maintaining a good signal-to-noise ratio. It is crucial to acquire both channels simultaneously to avoid artifacts from cell movement.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, MATLAB) to calculate the GP map from the acquired two-channel images.
-
The GP value for each pixel is calculated using the formula mentioned above.
-
The resulting GP map can be displayed using a pseudo-color lookup table to visualize the spatial variation in membrane order.
-
Data Presentation
Summarize quantitative data in clearly structured tables for easy comparison.
Table 1: Recommended Staining Conditions for Different Cell Lines
| Cell Line | This compound Concentration | Incubation Time | Reference |
| HEK293T | 1-10 µM | 30-60 min | [7] |
| HeLa | 1-5 µM | 30-60 min | |
| CHO | 1-10 µM | 30-60 min | |
| Jurkat | 1-5 µM | 15-30 min | [8] |
Table 2: Example of Generalized Polarization (GP) Values in Live Cells
| Cell Type | Condition | Average GP Value | Reference |
| X. laevis melanophores | Control | 0.18 ± 0.05 | [4] |
| X. laevis melanophores | After MβCD treatment | -0.06 ± 0.08 | [4] |
| HIV-1 particles (from MT-4 cells) | Room Temperature | ~0.5 | [9] |
| HIV-1 particles (from 293T cells) | Room Temperature | Lower than MT-4 derived | [9] |
Troubleshooting
Table 3: Common Problems and Solutions in this compound Staining
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Insufficient probe concentration or incubation time. | Increase this compound concentration (up to 10 µM) and/or incubation time (up to 60 min). |
| Photobleaching. | Reduce laser power and/or exposure time. Use an anti-fade mounting medium if imaging fixed cells. | |
| Incorrect filter sets. | Ensure the emission filters are correctly set for the blue (~440 nm) and red-shifted (~490 nm) this compound fluorescence. | |
| High Background | Incomplete removal of excess probe. | Perform additional washing steps after staining. |
| Probe aggregation. | Ensure the this compound stock solution is fully dissolved. Prepare fresh dilutions in pre-warmed medium and vortex briefly before adding to cells. | |
| Phototoxicity | High laser power or prolonged exposure. | Use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio. Minimize the duration of imaging. |
| Inconsistent GP Values | Cell stress or changes in temperature. | Maintain cells at 37°C and 5% CO₂ during imaging. Ensure all solutions are pre-warmed.[10] |
| Probe internalization. | This compound can internalize over time. For plasma membrane-specific measurements, acquire images shortly after staining.[11] | |
| Fixation artifacts. | For live-cell imaging, avoid fixation. If fixation is necessary, be aware that it can alter membrane properties and the this compound signal.[12] |
Conclusion
This compound staining is a powerful technique for visualizing and quantifying membrane lipid order in live cells. By following the detailed protocols and troubleshooting guidelines presented in these application notes, researchers can obtain reliable and reproducible data to gain insights into the complex organization and dynamics of cellular membranes. The ability to perform these measurements on a conventional confocal microscope makes this technique accessible for a wide range of studies in cell biology, biophysics, and drug discovery.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 3. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 8. Optimised generalized polarisation analysis of this compound reveals clear order differences between T cell membrane compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probing HIV-1 Membrane Liquid Order by Laurdan Staining Reveals Producer Cell-dependent Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using spectral decomposition of the signals from laurdan-derived probes to evaluate the physical state of membranes in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Time-Resolved Laurdan Fluorescence Reveals Insights into Membrane Viscosity and Hydration Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Probing Cellular Membranes: A Step-by-Step Guide to C-Laurdan Microscopy
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to utilizing C-Laurdan, a polarity-sensitive fluorescent probe, for investigating membrane order and lipid microdomains in live cells. This compound microscopy offers a powerful tool for understanding the biophysical properties of cellular membranes, which play a crucial role in various cellular processes, including signaling, protein trafficking, and drug-membrane interactions.
Principle of this compound Fluorescence
This compound is a lipophilic dye that partitions into cellular membranes.[1][2] Its fluorescence emission spectrum is highly sensitive to the polarity of its immediate environment.[3] In more ordered, tightly packed membrane regions (e.g., lipid rafts), there is less water penetration. This non-polar environment causes this compound to emit light in the blue region of the spectrum (~440 nm).[4][5] Conversely, in more disordered, fluid membrane regions, increased water penetration creates a more polar environment, leading to a red shift in this compound's emission to the green region (~490 nm).[4][5] This spectral shift allows for the ratiometric imaging and quantification of membrane order.[3][6]
The principle of this compound's environmental sensitivity is depicted in the diagram below.
Caption: this compound's fluorescence emission is environmentally sensitive.
Experimental Protocols
This section provides a detailed methodology for this compound microscopy, from reagent preparation to data analysis.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| This compound | Tocris Bioscience | 4739 | -20°C |
| Dimethylformamide (DMF) | Sigma-Aldrich | D4551 | Room Temperature |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| Ethanol | Sigma-Aldrich | E7023 | Room Temperature |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 | Room Temperature |
| Cell Culture Medium | Varies by cell line | 4°C | |
| Fetal Bovine Serum (FBS) | Varies by cell line | -20°C |
Equipment
-
Confocal Laser Scanning Microscope with a 405 nm laser line and spectral detection capabilities.[3]
-
Incubator for cell culture (37°C, 5% CO2).
-
Water bath.
-
Vortex mixer.
-
Microcentrifuge.
-
Imaging dishes or slides.
-
Image analysis software (e.g., ImageJ/Fiji, MATLAB).
Protocol: Step-by-Step
1. Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMF.[7] this compound is also soluble in DMSO (up to 20 mM) and ethanol (up to 10 mM).[2]
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light. Stock solutions are typically stable for up to 3 months.[7]
2. Cell Culture and Seeding:
-
Culture cells of interest in their appropriate medium and conditions.
-
Seed cells onto imaging dishes or slides at a suitable density to achieve 70-80% confluency on the day of the experiment.
3. Labeling Cells with this compound:
-
On the day of the experiment, prepare a working solution of this compound. Dilute the 10 mM stock solution in pre-warmed (37°C) serum-free cell culture medium to a final concentration of 5-10 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[8]
-
After incubation, wash the cells twice with pre-warmed PBS to remove excess probe.
-
Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
4. Image Acquisition:
-
Turn on the confocal microscope and allow the laser to warm up.
-
Place the imaging dish on the microscope stage.
-
Set the detection channels to simultaneously collect fluorescence in two ranges:
-
Adjust the laser power and detector gain to obtain a good signal-to-noise ratio while avoiding saturation. It is crucial to use the same acquisition settings for all experimental conditions to allow for accurate comparison.
5. Data Analysis: Generalized Polarization (GP) Calculation:
The membrane order is quantified by calculating the Generalized Polarization (GP) value for each pixel in the image. The GP value is calculated using the following formula:
GP = (I440 - I490) / (I440 + I490) [6][11]
Where I440 is the intensity in the blue channel and I490 is the intensity in the green channel.
-
GP values range from +1 (most ordered) to -1 (most disordered).[12] In biological membranes, these values typically range from approximately -0.1 to 0.6.[11]
-
Image analysis software can be used to calculate the GP image on a pixel-by-pixel basis. A color lookup table is often applied to the GP image for visualization, with warmer colors (e.g., red, orange) representing higher GP values (ordered domains) and cooler colors (e.g., blue, green) representing lower GP values (disordered domains).
The overall workflow for this compound microscopy is illustrated below.
Caption: Experimental workflow for this compound microscopy.
Data Presentation
Quantitative data related to this compound's properties and typical experimental parameters are summarized in the tables below for easy reference.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| One-Photon Excitation Max (λabs) | 348 nm | [1][2] |
| One-Photon Emission Max (λem) | 423 nm | [1][2] |
| Two-Photon Excitation | 780 nm | [1][2] |
| Extinction Coefficient (ε) | 12,200 M-1cm-1 | [1][2] |
| Quantum Yield (φ) | 0.43 | [1][2] |
Table 2: Recommended Microscopy Parameters
| Parameter | Recommended Setting | Reference |
| Excitation Wavelength | 405 nm | [3][9][10] |
| Emission Channel 1 (Blue) | 415 - 455 nm | [3] |
| Emission Channel 2 (Green) | 490 - 530 nm | [3] |
Table 3: Typical Generalized Polarization (GP) Values
| Membrane Phase | Typical GP Value Range | Reference |
| Ordered (Gel-like) | > 0.3 | [4][11] |
| Disordered (Fluid-like) | < 0.3 | [4][11] |
| Plasma Membrane (Average) | ~0.16 | [3] |
| Filopodia | ~0.26 | [3] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Signal/No Staining | Inefficient labeling | Increase this compound concentration or incubation time. Ensure the probe is fully dissolved in the stock solution. |
| Low laser power | Increase laser power gradually, avoiding phototoxicity. | |
| Incorrect filter settings | Verify that the emission filters match the recommended ranges for this compound. | |
| High Background | Incomplete washing | Increase the number of washes after labeling. |
| Autofluorescence | Image an unstained control sample to assess the level of autofluorescence and subtract it from the this compound images if necessary. | |
| Photobleaching | High laser power | Reduce laser power and/or increase detector gain. |
| Excessive exposure time | Reduce the image acquisition time. | |
| Inconsistent GP values | Variations in acquisition settings | Ensure that laser power, detector gain, and other microscope settings are kept constant across all samples. |
| Cell health | Ensure cells are healthy and not undergoing stress or apoptosis, which can affect membrane properties. |
By following this detailed guide, researchers can effectively employ this compound microscopy to gain valuable insights into the complex and dynamic nature of cellular membranes.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 3. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Data on Laurdan spectroscopic analyses to compare membrane fluidity between susceptible and multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for C-Laurdan in Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-Laurdan is a fluorescent probe meticulously designed for the investigation of membrane biophysics, specifically lipid arrangement and fluidity.[1] As a derivative of Laurdan, this compound offers enhanced photostability and aqueous solubility, making it particularly well-suited for confocal microscopy.[2] This solvatochromic dye exhibits a remarkable sensitivity to the polarity of its surrounding environment.[2] When incorporated into a lipid bilayer, its fluorescence emission spectrum shifts in response to the degree of water penetration in the membrane, which is directly related to the packing of lipid acyl chains.[2][3] In more ordered membrane domains, such as lipid rafts, where lipid packing is high and water penetration is low, this compound displays a blue-shifted emission.[4] Conversely, in more disordered, fluid membrane regions with higher water content, its emission is red-shifted.[1][4] This property allows for the ratiometric imaging and quantification of membrane order in live cells and artificial membrane systems.[5][6]
These application notes provide a comprehensive protocol for the use of this compound in confocal microscopy to analyze membrane order and visualize lipid rafts.
Principle of the Method
The application of this compound in assessing membrane order relies on the calculation of a Generalized Polarization (GP) value. This compound is excited using a 405 nm laser, and its fluorescence emission is collected simultaneously in two separate channels: one centered around 440 nm (characteristic of ordered, non-polar environments) and the other around 490 nm (characteristic of disordered, polar environments).[4][7]
The GP value is a normalized ratio of the intensities in these two channels, calculated using the following formula:
GP = (I440 - I490) / (I440 + I490) [2]
Where:
-
I440 is the fluorescence intensity in the blue-shifted channel (e.g., 415-455 nm).
-
I490 is the fluorescence intensity in the red-shifted channel (e.g., 490-530 nm).[2]
GP values range from +1 (highly ordered) to -1 (highly disordered).[4] By calculating the GP value for each pixel in a confocal image, a GP map can be generated, providing a visual and quantitative representation of membrane order across the cell.
Below is a diagram illustrating the principle of this compound's fluorescence shift in different membrane environments.
Caption: this compound's emission spectrum shifts based on membrane lipid packing.
Materials and Reagents
| Material/Reagent | Supplier Example | Catalog Number Example |
| This compound | MedChemExpress | HY-D1378 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Cell Culture Medium (e.g., DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Glass-bottom dishes or coverslips | MatTek Corporation | P35G-1.5-14-C |
| Confocal Laser Scanning Microscope | Zeiss, Leica, etc. | - |
Detailed Experimental Protocol
This protocol is optimized for staining live cells with this compound for confocal microscopy analysis.
Reagent Preparation
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO to create a 10 mM stock solution.
-
Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C, protected from light.[1] Avoid repeated freeze-thaw cycles.
Cell Preparation and Staining
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips at an appropriate density to achieve 70-80% confluency on the day of the experiment.
-
Staining Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a working solution of 5-10 µM this compound in serum-free cell culture medium.
-
Cell Staining: Remove the growth medium from the cells and wash once with pre-warmed PBS. Add the this compound staining solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from light.[8]
-
Washing: After incubation, gently wash the cells twice with pre-warmed PBS or serum-free medium to remove excess probe.
-
Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells. The cells are now ready for imaging.
Confocal Microscopy and Image Acquisition
-
Microscope Setup: Turn on the confocal microscope and allow the lasers to warm up.
-
Excitation: Use a 405 nm laser for this compound excitation.[5]
-
Emission Detection: Set up two simultaneous detection channels:
-
Imaging Parameters:
-
Use a 63x or 100x oil immersion objective.
-
Adjust laser power to the minimum necessary to obtain a good signal-to-noise ratio, avoiding phototoxicity and photobleaching.[6]
-
Set the pinhole to 1 Airy unit.
-
Acquire images with a bit depth of at least 12-bit for better dynamic range.
-
The following diagram outlines the experimental workflow for this compound staining and imaging.
Caption: Experimental workflow for this compound membrane order analysis.
Data Presentation and Analysis
GP Image Calculation
GP images can be generated using specialized software or custom macros in image analysis platforms like ImageJ/Fiji. The calculation is performed on a pixel-by-pixel basis using the images from the two emission channels and the GP formula mentioned previously.
Quantitative Data Summary
The following table summarizes typical GP values obtained in different membrane systems and conditions.
| Sample | Condition | Average GP Value | Reference |
| X. laevis melanophore cells | Control (Plasma Membrane) | 0.16 | [2] |
| X. laevis melanophore cells | Control (Filopodia) | ~0.26 | [2] |
| X. laevis melanophore cells | After Methyl-β-cyclodextrin | -0.06 ± 0.08 | [2] |
| Giant Unilamellar Vesicles (GUVs) - Lo Phase | DOPC/SSM/Chol 2:2:1 | 0.81 ± 0.04 | [9] |
| Giant Unilamellar Vesicles (GUVs) - Ld Phase | DOPC/SSM/Chol 2:2:1 | -0.34 ± 0.01 | [9] |
| Giant Plasma Membrane Vesicles (GPMVs) - Ordered Phase | - | 0.70 ± 0.03 | [9] |
| Giant Plasma Membrane Vesicles (GPMVs) - Disordered Phase | - | 0.51 ± 0.04 | [9] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or no fluorescence signal | - Low probe concentration- Insufficient incubation time- Photobleaching | - Increase this compound concentration (up to 10 µM)- Increase incubation time (up to 60 min)- Use lower laser power and/or increase scan speed/averaging |
| High background fluorescence | - Incomplete washing- Probe precipitation | - Perform additional washes with pre-warmed buffer- Ensure this compound is fully dissolved in DMSO before preparing the working solution |
| GP values are noisy | - Low signal-to-noise ratio in raw images | - Increase laser power slightly- Use line or frame averaging during acquisition- Apply a median filter to the raw images before GP calculation |
| Cell death or morphological changes | - Probe toxicity- Phototoxicity | - Decrease this compound concentration or incubation time- Reduce laser power and exposure time |
Conclusion
The this compound protocol for confocal microscopy is a powerful tool for the quantitative analysis of membrane order and the visualization of lipid microdomains. Its enhanced photophysical properties make it a reliable probe for studying the biophysical state of cellular membranes in a variety of biological contexts, from basic cell biology to drug discovery and development. By following the detailed protocols and data analysis steps outlined in these application notes, researchers can obtain robust and reproducible data on membrane fluidity and organization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
Two-Photon Microscopy Protocol for C-Laurdan Imaging: Visualizing Membrane Lipid Order
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for imaging membrane lipid order in live cells using the fluorescent probe C-Laurdan with two-photon microscopy. This compound is a lipophilic, polarity-sensitive dye that exhibits a spectral shift in its fluorescence emission depending on the lipid packing and water content of the cell membrane. In more ordered membrane domains, such as lipid rafts, this compound's emission is blue-shifted, while in more disordered, fluid domains, its emission is red-shifted. This property allows for the quantitative mapping of membrane lipid order by calculating the Generalized Polarization (GP) value. Two-photon microscopy is the ideal excitation method for this compound, as it minimizes phototoxicity and allows for deeper tissue penetration compared to one-photon confocal microscopy.[1][2][3]
This compound offers several advantages over its predecessor, Laurdan, including greater sensitivity to membrane polarity, a brighter two-photon fluorescence image, and better retention in the plasma membrane.[1][4] These characteristics make it a superior probe for visualizing and quantifying the organization of cellular membranes, which is crucial for understanding processes like signal transduction, protein trafficking, and drug-membrane interactions.
Principle of this compound Imaging and GP Calculation
The quantification of membrane lipid order using this compound is based on the concept of Generalized Polarization (GP). The GP value is calculated from the fluorescence intensities collected in two separate emission channels, typically a "blue" channel for the ordered phase and a "green" channel for the disordered phase.
The formula for calculating the GP value is:
GP = (IBlue - IGreen) / (IBlue + IGreen)
Where:
-
IBlue is the fluorescence intensity in the blue-shifted emission channel (e.g., 415-455 nm).
-
IGreen is the fluorescence intensity in the green-shifted emission channel (e.g., 490-530 nm).
GP values range from +1 (highly ordered) to -1 (highly disordered).[3] By calculating the GP value for each pixel in an image, a ratiometric map of membrane lipid order can be generated.
Experimental Protocols
Materials
-
This compound (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene)
-
Dimethyl sulfoxide (DMSO) or ethanol for stock solution
-
Cell culture medium (e.g., DMEM, RPMI)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging dishes or coverslips
-
Methyl-β-cyclodextrin (MβCD) for control experiments (optional)
-
Cells of interest (e.g., HEK293T, A431)
Equipment
-
Two-photon laser scanning microscope
-
Ti:Sapphire laser (tunable to ~780-820 nm)
-
Objective lens suitable for two-photon imaging (e.g., 60x oil immersion, NA 1.35)
-
Two simultaneous detection channels with appropriate emission filters
-
Image analysis software capable of ratiometric calculations (e.g., ImageJ/Fiji, MATLAB)
Protocol 1: this compound Staining of Live Cells
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO or ethanol to a stock concentration of 1-10 mM. Store protected from light at -20°C.
-
Cell Seeding: Seed cells onto live-cell imaging dishes or coverslips to achieve 70-80% confluency on the day of the experiment.
-
Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to a final working concentration of 5-10 µM.[5]
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound staining solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
Washing: After incubation, wash the cells twice with pre-warmed PBS or imaging medium to remove excess dye.
-
Imaging: Immediately proceed to image the cells using the two-photon microscope.
Protocol 2: Two-Photon Image Acquisition
-
Microscope Setup: Turn on the two-photon microscope, laser, and detectors, allowing them to warm up for stable performance.
-
Mount Sample: Place the imaging dish with the stained cells on the microscope stage.
-
Locate Cells: Using brightfield or differential interference contrast (DIC), locate a field of view with healthy, well-spread cells.
-
Set Imaging Parameters:
-
Excitation Wavelength: Tune the Ti:Sapphire laser to an excitation wavelength of 780-820 nm.[6]
-
Laser Power: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to minimize phototoxicity.
-
Detection Channels: Set up two simultaneous detection channels with appropriate emission filters:
-
Image Acquisition: Acquire two-channel images (one for the blue emission and one for the green emission) simultaneously.
-
Protocol 3: Control Experiment - Cholesterol Depletion with MβCD
To validate that the observed high GP values correspond to cholesterol-rich ordered domains, a control experiment using MβCD to deplete membrane cholesterol can be performed.
-
Stain Cells: Stain cells with this compound as described in Protocol 1.
-
Acquire Baseline Images: Acquire initial two-photon images of the stained cells.
-
MβCD Treatment: Treat the cells with 1-10 mM MβCD in serum-free medium for 30-60 minutes at 37°C. The optimal concentration and time should be determined empirically for the specific cell type.
-
Acquire Post-Treatment Images: After MβCD treatment, wash the cells and acquire images of the same field of view. A decrease in the GP value is expected, indicating a more disordered membrane state due to cholesterol removal.[6][7]
Data Presentation
The following tables summarize the key quantitative data for this compound imaging.
Table 1: this compound Properties and Staining Parameters
| Parameter | Value | Reference |
| Excitation Max (1-photon) | 348 nm | |
| Emission Max (1-photon) | 423 nm | |
| Two-Photon Excitation | 780-820 nm | [6] |
| Stock Solution Conc. | 1-10 mM in DMSO/Ethanol | |
| Working Concentration | 5-10 µM | [5] |
| Incubation Time | 30-60 minutes | [5] |
| Incubation Temperature | 37°C |
Table 2: Two-Photon Microscopy Imaging Parameters
| Parameter | Recommended Range | Reference |
| Excitation Wavelength | 780-820 nm | [6] |
| Emission Channel 1 (Blue) | 415-455 nm | [1][5] |
| Emission Channel 2 (Green) | 490-530 nm | [1][5] |
| Objective | 60x Oil Immersion (NA ≥ 1.3) | [7] |
| Laser Power | Minimize to avoid photodamage | [1] |
Data Analysis and Interpretation
-
Image Pre-processing: If necessary, apply a background subtraction to both the blue and green channel images to correct for detector noise.
-
GP Calculation: Use image analysis software to calculate the GP image on a pixel-by-pixel basis using the formula: GP = (I_blue - I_green) / (I_blue + I_green).
-
GP Image Visualization: Display the calculated GP image using a pseudo-color lookup table to visually represent the distribution of membrane lipid order.
-
Quantitative Analysis:
-
GP Histograms: Generate histograms of the GP values for the entire cell or for specific regions of interest (e.g., plasma membrane vs. intracellular membranes). These histograms can reveal the presence of distinct lipid domains.
-
Mean GP Values: Calculate the mean GP value for different experimental conditions (e.g., control vs. MβCD-treated) to quantify changes in overall membrane order.
-
Visualizations
Caption: Experimental workflow for this compound imaging.
Caption: Lipid raft-mediated signaling pathway.
Conclusion
This protocol provides a comprehensive guide for utilizing this compound with two-photon microscopy to investigate membrane lipid order in living cells. The ratiometric imaging approach, quantified by the GP value, offers a robust method to study the spatial and temporal dynamics of membrane organization. This technique is invaluable for researchers in cell biology, pharmacology, and drug development who are interested in the role of membrane structure in cellular function and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A two-photon fluorescent probe for lipid raft imaging: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oxygen.korea.ac.kr [oxygen.korea.ac.kr]
- 7. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: C-Laurdan Staining for Membrane Order Analysis in HEK293T Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
C-Laurdan is a fluorescent probe meticulously designed for the investigation of cell membrane properties. As a derivative of Laurdan, it exhibits sensitivity to the polarity of its surrounding environment, making it an invaluable tool for visualizing and quantifying the lipid order of cellular membranes.[1] When incorporated into a lipid bilayer, this compound's fluorescence emission spectrum shifts in response to the degree of water penetration into the membrane, which is directly related to the packing of lipid acyl chains. In more ordered, tightly packed membrane domains (liquid-ordered phase, Lo), the emission maximum is blue-shifted. Conversely, in less ordered, more fluid membrane regions (liquid-disordered phase, Ld), the emission is red-shifted. This spectral shift allows for the ratiometric imaging and calculation of the Generalized Polarization (GP) index, a quantitative measure of membrane order.[1][2][3]
HEK293T cells are a commonly used cell line in biomedical research and drug development. Understanding the membrane characteristics of these cells is crucial for studies involving membrane protein function, signal transduction, and drug-membrane interactions. This document provides a detailed protocol for staining HEK293T cells with this compound and for the subsequent analysis of membrane order using confocal microscopy.
Principle of this compound Staining and GP Measurement
This compound's utility in membrane studies stems from its photophysical properties. Upon excitation, typically with a 405 nm laser, the probe emits fluorescence across a range of wavelengths.[1][3] The precise emission spectrum is dependent on the local membrane environment.
-
In ordered membranes (e.g., lipid rafts): The lipid acyl chains are tightly packed, limiting water penetration. This non-polar environment results in a fluorescence emission maximum around 440 nm.
-
In disordered membranes: The lipid acyl chains are more loosely packed, allowing for greater water penetration. This polar environment causes a red-shift in the fluorescence emission, with a maximum around 490 nm.
The GP value is calculated from the fluorescence intensities collected at these two emission wavelengths, typically in the blue and green channels of a confocal microscope. The formula for GP is:
GP = (IBlue - IGreen) / (IBlue + IGreen)
Where IBlue is the intensity in the blue channel (e.g., 415-455 nm) and IGreen is the intensity in the green channel (e.g., 490-530 nm). GP values range from +1 (highly ordered) to -1 (highly disordered). By calculating the GP value for each pixel in an image, a quantitative map of membrane order can be generated.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound staining, compiled from various studies on mammalian cells.
| Parameter | Value | Cell Type | Source(s) |
| Stock Solution Concentration | 1.8 mM - 2 mM | General | [4][5] |
| Solvent for Stock Solution | DMSO or DMF | General | [4][6] |
| Storage of Stock Solution | -20°C, protected from light | General | [4][6] |
| Working Concentration | 5 µM - 10 µM | NIH3T3, COS7 | [7][8] |
| Incubation Time | 15 - 40 minutes | COS7, NIH3T3 | [5][7] |
| Incubation Temperature | 37°C | General Mammalian | [5][7][8] |
| Excitation Wavelength | 405 nm (one-photon) | HEK293T | [1][3] |
| 780 nm (two-photon) | General | [6] | |
| Emission Wavelength (Blue) | 415 - 455 nm | HEK293T | [9] |
| Emission Wavelength (Green) | 490 - 530 nm | HEK293T | [9] |
Experimental Protocols
This section provides a detailed methodology for staining HEK293T cells with this compound for confocal microscopy analysis.
Materials
-
HEK293T cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
Glass-bottom dishes or coverslips suitable for microscopy
-
Confocal microscope with a 405 nm laser and spectral detection capabilities
Stock Solution Preparation
-
Prepare a 2 mM stock solution of this compound by dissolving the appropriate amount of this compound powder in anhydrous DMSO or DMF.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. A fresh aliquot should be used for each experiment.
Cell Preparation and Staining
-
Seed HEK293T cells onto glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 50-70%).
-
Prepare the this compound staining solution by diluting the 2 mM stock solution to a final working concentration of 5-10 µM in serum-free culture medium or PBS.
-
Aspirate the culture medium from the cells and wash once with sterile PBS.
-
Add the this compound staining solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator, protected from light.
-
After incubation, aspirate the staining solution and wash the cells twice with pre-warmed (37°C) complete culture medium or PBS to remove excess probe.
-
Add fresh, pre-warmed complete culture medium or imaging buffer to the cells. The cells are now ready for imaging.
Confocal Microscopy and Image Acquisition
-
Turn on the confocal microscope and allow the laser to warm up.
-
Place the dish or slide with the stained cells on the microscope stage.
-
Use a 405 nm laser for excitation.
-
Set up two simultaneous detection channels for emission collection:
-
Channel 1 (Blue): 415 - 455 nm
-
Channel 2 (Green): 490 - 530 nm
-
-
Adjust the laser power and detector gain to obtain a good signal-to-noise ratio while minimizing photobleaching. The laser power should be kept as low as possible.
-
Acquire images of the stained HEK293T cells. It is recommended to capture images of the equatorial plane of the cells to clearly visualize the plasma membrane.
-
For live-cell imaging, maintain the cells at 37°C using a stage-top incubator.
Data Analysis: GP Calculation
-
The acquired images from the two channels can be used to generate a GP image.
-
Specialized software (e.g., ImageJ with appropriate plugins, or proprietary microscope software) can be used to perform the pixel-by-pixel calculation of the GP value using the formula mentioned previously.
-
The resulting GP image can be displayed using a pseudocolor lookup table to visually represent the differences in membrane order across the cell.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound sensing membrane order.
Experimental Workflow for this compound Staining
Caption: Experimental workflow for this compound staining of HEK293T cells.
References
- 1. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 2. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Laurdan Fluorescence Lifetime Discriminates Cholesterol Content from Changes in Fluidity in Living Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Characterization of M-laurdan, a versatile probe to explore order in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time-Resolved Laurdan Fluorescence Reveals Insights into Membrane Viscosity and Hydration Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Visualizing Membrane Order in T Cells with C-Laurdan: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The plasma membrane of T lymphocytes is a dynamic and heterogeneous environment crucial for initiating and regulating immune responses. The lateral organization of the membrane into distinct domains, often referred to as lipid rafts, plays a pivotal role in T cell activation. These domains are enriched in cholesterol and sphingolipids, creating a more ordered membrane environment that facilitates the clustering of signaling molecules upon T cell receptor (TCR) engagement.[1][2][3][4] Visualizing and quantifying the order of the T cell membrane is therefore essential for understanding the intricacies of immune signaling and for the development of novel immunomodulatory therapeutics.
C-Laurdan is a fluorescent probe that is highly sensitive to the polarity of its environment, making it an excellent tool for imaging and quantifying membrane lipid order.[5] Its fluorescence emission spectrum shifts depending on the degree of water penetration into the membrane, which is directly related to the packing of lipid acyl chains.[6][7] In more ordered, tightly packed membranes (liquid-ordered, Lo phase), this compound exhibits a blue-shifted emission. Conversely, in less ordered, more fluid membranes (liquid-disordered, Ld phase), its emission is red-shifted.[8][9] This spectral shift can be quantified using Generalized Polarization (GP), providing a ratiometric measure of membrane order.[9][10][11]
This document provides detailed application notes and protocols for the use of this compound to visualize and quantify membrane order in T cells.
Principle of this compound for Membrane Order Visualization
This compound is a lipophilic dye that intercalates into cellular membranes. Upon excitation, its emission properties are dictated by the local membrane environment.
-
In ordered membranes (Lo phase): Water penetration is limited. This compound has a shorter excited-state lifetime and emits light at shorter wavelengths (blue-shifted).
-
In disordered membranes (Ld phase): Water molecules can more readily penetrate the bilayer. This leads to dipolar relaxation around the excited this compound molecule, resulting in a longer excited-state lifetime and emission at longer wavelengths (red-shifted).[7]
This spectral shift is quantified by calculating the Generalized Polarization (GP) value for each pixel in an image. The GP value is calculated using the following formula:
GP = (I_blue - I_red) / (I_blue + I_red)
Where:
-
I_blue is the fluorescence intensity in the blue emission channel (e.g., 415-455 nm).[12]
-
I_red is the fluorescence intensity in the red emission channel (e.g., 490-530 nm).[12]
GP values range from +1 (highly ordered) to -1 (highly disordered).[9][11]
T Cell Activation and Membrane Reorganization
T cell activation is initiated by the binding of the T cell receptor (TCR) to a specific peptide-Major Histocompatibility Complex (pMHC) on an antigen-presenting cell (APC).[4] This, along with co-stimulatory signals from molecules like CD28, triggers a signaling cascade that leads to T cell proliferation and differentiation.[1][2][4] A key early event in this process is the reorganization of the plasma membrane and the coalescence of lipid rafts.[3][13] This clustering of ordered membrane domains brings key signaling molecules, such as the Src kinase Lck and the adaptor protein LAT, into close proximity with the TCR, facilitating signal initiation and amplification.[1][3][13] this compound imaging can be used to visualize these changes in membrane order at the immunological synapse.
Below is a diagram illustrating the simplified T cell activation signaling pathway, highlighting the role of membrane rafts.
Caption: Simplified T cell activation signaling pathway.
Quantitative Data Presentation
The following tables summarize typical Generalized Polarization (GP) values obtained from this compound and Laurdan imaging in various membrane systems, providing a reference for expected experimental outcomes.
Table 1: Generalized Polarization (GP) Values in Model Membranes
| Membrane Phase | Probe | GP Value Range | Reference |
| Liquid-ordered (Lo) | Laurdan | 0.25 to 0.55 | [9] |
| Liquid-disordered (Ld) | Laurdan | -0.05 to 0.25 | [9] |
| Liquid-ordered (Lo) | This compound | ~0.81 to 0.91 | [14] |
| Liquid-disordered (Ld) | This compound | ~-0.34 to 0.17 | [14] |
Table 2: Generalized Polarization (GP) Values in Cellular Membranes
| Cell Type / Condition | Membrane Region | Probe | GP Value | Reference |
| Jurkat T cells (activated with anti-CD3) | Bead-cell contact site | Laurdan | Increased GP indicative of condensation | [9] |
| T cells | Plasma Membrane | This compound | Higher GP than intracellular membranes | [8] |
| A431 cells (GPMVs) | Ordered Phase | This compound | ~0.70 | [14] |
| A431 cells (GPMVs) | Disordered Phase | This compound | ~0.51 | [14] |
Experimental Protocols
Materials
-
This compound (e.g., from Tocris Bioscience or MedChemExpress)[5]
-
Dimethyl sulfoxide (DMSO) or ethanol for stock solution
-
T cells (e.g., Jurkat cell line or primary human/mouse T cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and penicillin/streptomycin)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Confocal or two-photon microscope with appropriate filter sets
-
Imaging dishes or slides
-
(Optional) T cell activators (e.g., anti-CD3/anti-CD28 antibodies, superantigens)
-
(Optional) Cholesterol-depleting agents (e.g., methyl-β-cyclodextrin) as a control for membrane order disruption.[15]
Experimental Workflow Diagram
Caption: Experimental workflow for this compound staining and analysis.
Detailed Protocol: this compound Staining of T cells
-
Prepare this compound Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO or ethanol to a stock concentration of 1-10 mM. Store protected from light at -20°C.
-
Cell Culture: Culture T cells in complete medium to a density of approximately 0.5-1 x 10^6 cells/mL. Ensure cells are in a healthy, logarithmic growth phase.
-
Cell Harvest and Washing:
-
Transfer the required number of cells to a conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in pre-warmed PBS or HBSS.
-
Repeat the wash step once.
-
-
This compound Labeling:
-
Resuspend the washed cell pellet in pre-warmed PBS or HBSS at a concentration of 1 x 10^6 cells/mL.
-
Add this compound stock solution to the cell suspension to a final concentration of 5-10 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing after Labeling:
-
Centrifuge the labeled cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend in fresh, pre-warmed imaging buffer (e.g., PBS, HBSS, or phenol red-free medium).
-
Repeat the wash step to ensure removal of unincorporated dye.
-
-
Sample Preparation for Imaging:
-
Resuspend the final cell pellet in the desired imaging buffer.
-
Plate the cells onto a glass-bottom imaging dish or slide. For non-adherent T cells, pre-coating the glass with poly-L-lysine may be necessary for immobilization.
-
Allow cells to settle for 10-15 minutes before imaging.
-
Image Acquisition Protocol (Confocal Microscopy)
-
Microscope Setup: Use a confocal laser scanning microscope equipped with a 405 nm laser for excitation.
-
Excitation: Excite the this compound stained cells with the 405 nm laser line. Use minimal laser power to avoid phototoxicity and bleaching.
-
Emission Detection: Simultaneously collect fluorescence emission in two channels:
-
Imaging Parameters:
-
Use a high numerical aperture objective (e.g., 60x or 100x oil immersion) for optimal resolution.
-
Set the pinhole to 1 Airy unit.
-
Adjust detector gain and offset to ensure the signal is within the dynamic range and not saturated in either channel.
-
Acquire images with a bit depth of at least 12-bit for better quantitative analysis.
-
Data Analysis and GP Calculation
-
Image Processing:
-
Open the two-channel image stack in an image analysis software (e.g., ImageJ/Fiji, MATLAB).
-
Perform background subtraction for both channels.
-
-
GP Map Generation:
-
Use a plugin or custom script to calculate the GP value for each pixel using the formula: GP = (I_415-455 - I_490-530) / (I_415-455 + I_490-530).
-
The resulting GP map can be displayed using a pseudo-color lookup table to visually represent the variation in membrane order.
-
-
Quantitative Analysis:
-
Define regions of interest (ROIs) on the plasma membrane or specific subcellular structures.
-
Calculate the average GP value and standard deviation for each ROI.
-
Statistical analysis can then be performed to compare GP values between different experimental conditions.
-
Applications in Drug Development
The use of this compound to assess T cell membrane order has significant implications for drug development:
-
Screening for Immunomodulatory Compounds: Changes in membrane fluidity can affect T cell signaling and function. This compound can be used in high-content screening assays to identify compounds that alter T cell membrane order.
-
Mechanism of Action Studies: For drugs known to affect T cell function, this compound imaging can help elucidate whether their mechanism involves altering the biophysical properties of the cell membrane.
-
Evaluating Drug Delivery Systems: The interaction of drug-loaded nanoparticles or liposomes with T cells can be studied by monitoring changes in membrane order at the site of contact.
Conclusion
This compound is a powerful tool for visualizing and quantifying membrane order in T cells. By providing a quantitative readout of lipid packing, it offers valuable insights into the role of membrane organization in T cell signaling, activation, and immune function. The protocols and information provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies of T cell biology.
References
- 1. Membrane Rafts in T Cell Activation: A Spotlight on CD28 Costimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Membrane Rafts in T Cell Activation: A Spotlight on CD28 Costimulation [frontiersin.org]
- 3. rupress.org [rupress.org]
- 4. Frontiers | How membrane structures control T cell signaling. [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimised generalized polarisation analysis of this compound reveals clear order differences between T cell membrane compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Condensation of the plasma membrane at the site of T lymphocyte activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid rafts in T cell receptor signalling (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
Quantitative Analysis of C-Laurdan GP Images: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-Laurdan is a fluorescent probe exquisitely sensitive to the polarity of its environment, making it a powerful tool for investigating the biophysical properties of cellular membranes. Its emission spectrum shifts in response to the degree of water penetration into the lipid bilayer, which directly correlates with membrane lipid packing or "order." This property allows for the quantitative analysis of membrane fluidity and the visualization of distinct lipid domains, such as lipid rafts. The Generalized Polarization (GP) index is a ratiometric measurement derived from this compound's fluorescence intensities at two different emission wavelengths, providing a quantitative measure of membrane order. Higher GP values indicate a more ordered, less fluid membrane, while lower GP values correspond to a more disordered, fluid membrane.[1][2][3]
These application notes provide detailed protocols for staining live cells with this compound, acquiring images using confocal or two-photon microscopy, and performing quantitative analysis of GP images. Additionally, we present typical quantitative data and explore the relevance of membrane order in cellular signaling pathways.
I. Experimental Protocols
A. Protocol 1: this compound Staining of Live Cells
This protocol outlines the steps for labeling living cells with this compound for subsequent imaging and analysis.
Materials:
-
This compound (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene)
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Cell culture medium (e.g., DMEM, RPMI) without phenol red
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or coverslips suitable for microscopy
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 1-10 mM stock solution of this compound in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 50-70%).
-
-
Staining:
-
Prepare a fresh working solution of this compound by diluting the stock solution in pre-warmed (37°C) serum-free cell culture medium to a final concentration of 1-10 µM.[4] The optimal concentration may vary depending on the cell type and should be determined empirically.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for 20-45 minutes at 37°C in a CO2 incubator, protected from light.[4]
-
-
Washing:
-
After incubation, gently wash the cells twice with pre-warmed PBS or serum-free medium to remove excess probe.[4]
-
-
Imaging:
-
Immediately proceed to image the cells in a suitable imaging buffer or medium without phenol red. For live-cell imaging, maintain the cells at 37°C and 5% CO2 using a stage-top incubator.
-
B. Protocol 2: Image Acquisition
This compound can be imaged using either a confocal or a two-photon microscope.[3][5]
Confocal Microscopy:
-
Excitation: Use a 405 nm laser line for excitation.[3][6][7]
-
Emission: Simultaneously collect fluorescence in two channels:[3][7][8]
-
Channel 1 (ordered phase, blue emission): 415-455 nm
-
Channel 2 (disordered phase, green/red emission): 490-530 nm
-
-
Microscope Settings:
-
Use a high numerical aperture (NA) objective (e.g., 60x or 100x oil immersion).
-
Set the pinhole to 1 Airy unit.
-
Adjust laser power and detector gain to achieve a good signal-to-noise ratio while minimizing photobleaching and phototoxicity. The fluorescence intensity should be within the linear range of the detector.
-
Acquire images with a bit depth of at least 12-bit for better dynamic range.
-
Two-Photon Microscopy:
-
Excitation: Use a tunable near-infrared laser set to approximately 780-800 nm.[5] Two-photon excitation offers advantages such as reduced phototoxicity and deeper tissue penetration.[9][10]
-
Emission: Use the same emission channels as for confocal microscopy (415-455 nm and 490-530 nm).
-
Microscope Settings: Adjust laser power and detector settings as described for confocal microscopy.
C. Protocol 3: Quantitative GP Image Analysis
This protocol describes the calculation of the Generalized Polarization (GP) index from the acquired two-channel images.
GP Calculation Formula:
The GP value for each pixel is calculated using the following formula:[2][11]
GP = (I415-455 - G * I490-530) / (I415-455 + G * I490-530)
Where:
-
I415-455 is the fluorescence intensity in the blue channel.
-
I490-530 is the fluorescence intensity in the green/red channel.
-
G is the G-factor, a correction factor that accounts for the wavelength-dependent sensitivity of the detection system.
G-Factor Calibration:
The G-factor should be determined for each microscope setup. This can be done by measuring the fluorescence of a this compound solution in a solvent of known polarity (e.g., DMSO) where the GP is expected to be zero.
Image Analysis Workflow:
-
Software: Use image analysis software such as ImageJ/Fiji with a GP calculation macro or a custom script in MATLAB.[2][12]
-
Background Subtraction: Subtract the background fluorescence from both channels before GP calculation.
-
Image Registration: If there is any shift between the two channels, perform image registration to ensure proper pixel-wise alignment.
-
GP Calculation: Apply the GP formula to each pixel of the image to generate a GP map.
-
Region of Interest (ROI) Selection: Define ROIs to measure the average GP value of specific cellular compartments (e.g., plasma membrane, intracellular organelles).[6]
-
Data Visualization: Represent the GP map using a pseudo-color lookup table (LUT) to visualize variations in membrane order.
-
Quantitative Analysis: Extract mean GP values, standard deviations, and generate GP value histograms for the selected ROIs.
II. Data Presentation
Quantitative data from this compound GP analysis can be summarized in tables for easy comparison.
Table 1: Typical this compound GP Values for Different Lipid Phases
| Lipid Phase | Characteristics | Expected GP Value Range |
| Liquid-ordered (Lo) | High lipid packing, rich in cholesterol and sphingolipids (e.g., lipid rafts) | +0.2 to +0.6 |
| Liquid-disordered (Ld) | Low lipid packing, fluid state | -0.3 to +0.1 |
Note: These values are approximate and can vary depending on the specific lipid composition, temperature, and experimental setup.
Table 2: Effect of Common Modulators on Membrane Order
| Modulator | Mechanism of Action | Expected Effect on GP Value |
| Methyl-β-cyclodextrin (MβCD) | Cholesterol depletion | Decrease |
| Cholesterol | Increases membrane packing | Increase |
| Statins | Inhibit cholesterol synthesis | Decrease |
| Unsaturated Fatty Acids | Increase membrane fluidity | Decrease |
III. Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the experimental workflow for the quantitative analysis of this compound GP images.
References
- 1. Active regulation of the epidermal growth factor receptor by the membrane bilayer [elifesciences.org]
- 2. GitHub - quokka79/GPcalc: ImageJ macro to calculate general polarization (GP) values [github.com]
- 3. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using spectral decomposition of the signals from laurdan-derived probes to evaluate the physical state of membranes in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A two-photon fluorescent probe for lipid raft imaging: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence generalized polarization of cell membranes: a two-photon scanning microscopy approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for C-Laurdan in Studying Membrane Phase Separation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
C-Laurdan is a fluorescent probe exquisitely sensitive to the polarity of its environment, making it a powerful tool for investigating the biophysical properties of lipid membranes. Its fluorescence emission spectrum shifts in response to the degree of water penetration into the membrane bilayer, which is directly related to lipid packing and membrane order. In more ordered, tightly packed membrane phases, such as the liquid-ordered (Lo) phase, water penetration is limited, and this compound exhibits a blue-shifted emission. Conversely, in more disordered, loosely packed phases like the liquid-disordered (Ld) phase, increased water content in the bilayer results in a red-shifted emission.[1][2] This property allows for the visualization and quantification of membrane phase separation and the characterization of distinct lipid domains, often referred to as lipid rafts.
The quantification of this spectral shift is achieved through the calculation of the Generalized Polarization (GP) value, which ranges from +1 (highly ordered) to -1 (highly disordered).[3] this compound, a derivative of Laurdan, offers several advantages, including improved water solubility and greater sensitivity to membrane polarity, making it well-suited for live-cell imaging with both one-photon (confocal) and two-photon microscopy.[1][4][5]
Applications:
-
Visualization and Quantification of Lipid Rafts: this compound allows for the direct visualization of cholesterol- and sphingolipid-enriched lipid rafts by imaging the differences in membrane order.[4][5]
-
Characterization of Membrane Fluidity: Changes in membrane fluidity due to temperature, lipid composition, or the incorporation of drugs can be quantitatively assessed using this compound GP values.[1]
-
Drug-Membrane Interactions: this compound can be employed to study how therapeutic compounds interact with and modify the biophysical properties of cell membranes.
-
Signal Transduction Studies: By visualizing changes in membrane organization, this compound can provide insights into signaling platforms and the role of lipid domains in cellular processes.[4]
Quantitative Data Presentation
The following tables summarize representative Generalized Polarization (GP) values obtained with this compound in various model membrane systems and cells, providing a reference for expected values in different lipid phases.
Table 1: this compound Generalized Polarization (GP) Values in Model Membranes
| Membrane System | Lipid Composition | Phase | Temperature (°C) | GP Value (Mean ± SD) | Reference |
| LUVs | ESM/Chol | Lo | Not Specified | 0.51 ± 0.00 | [6][7] |
| LUVs | DOPC | Ld | Not Specified | -0.36 ± 0.01 | [6][7] |
| LUVs | POPC | Ld | Not Specified | -0.29 ± 0.00 | [6][7] |
| LUVs | POPC/Chol (60:40 mol%) | Lo-Ld Coexistence | Not Specified | 0.27 ± 0.00 | [6][7] |
| GUVs | DOPC/SSM/Chol (2:2:1) | Lo | 10 | 0.81 ± 0.04 | [6][7] |
| GUVs | DOPC/SSM/Chol (2:2:1) | Ld | 10 | -0.34 ± 0.01 | [6][7] |
| GUVs | DOPC/SSM/Chol (2:2:1) | Lo | 20 | Not Specified | [7] |
| GUVs | DOPC/SSM/Chol (2:2:1) | Ld | 20 | Not Specified | [7] |
| DPPC Vesicles | DPPC | Gel | 30 | Not Specified | [1] |
| DPPC Vesicles | DPPC | Liquid Crystalline | 60 | Not Specified | [1] |
Table 2: this compound Generalized Polarization (GP) Values in Cellular Systems
| Cell Type/System | Condition | Membrane Region | Temperature (°C) | GP Value (Mean ± SD) | Reference |
| GPMVs (A431 cells) | Phase-separated | Ordered Phase | 10 | 0.70 ± 0.03 | [6] |
| GPMVs (A431 cells) | Phase-separated | Disordered Phase | 10 | 0.51 ± 0.04 | [6] |
| PMS (A431 cells) | Phase-separated | GM1 Phase | 20 | 0.28 ± 0.04 | [7] |
| PMS (A431 cells) | Phase-separated | Remaining Membrane | 20 | 0.10 ± 0.05 | [7] |
| X. laevis melanophore cells | Untreated | Plasma Membrane | Not Specified | 0.16 | [1] |
| X. laevis melanophore cells | Untreated | Filopodia | Not Specified | ~0.26 | [1] |
| X. laevis melanophore cells | Untreated | Internal Membranes | Not Specified | -0.15 to 0 | [1] |
| X. laevis melanophore cells | MβCD Treated | Cellular Membrane | Not Specified | -0.06 ± 0.08 | [1] |
| A431 cells | Untreated | Lipid Rafts | Not Specified | High GP | [5] |
| A431 cells | MβCD Treated | Plasma Membrane | Not Specified | Decreased GP | [5] |
Experimental Protocols
Protocol 1: this compound Labeling of Live Cells for Confocal Microscopy
This protocol is adapted for staining live cells, such as HEK293t cells, with this compound for subsequent imaging with a confocal microscope.[8]
Materials:
-
This compound (stock solution in DMSO, e.g., 1.8 mM)[9]
-
HEK293t cells (or other cell line of interest)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Glass-bottom imaging dishes
-
Confocal microscope with a 405 nm laser line and two emission channels (e.g., 415-455 nm and 490-530 nm)[4][10]
Procedure:
-
Cell Culture: Plate cells on glass-bottom imaging dishes and culture until they reach the desired confluency.
-
This compound Staining:
-
Prepare a fresh working solution of this compound in cell culture medium. A final concentration of 5 µM is a good starting point.[11]
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound containing medium to the cells.
-
Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.[9][11]
-
-
Washing:
-
Remove the staining solution and wash the cells twice with pre-warmed PBS to remove excess probe.
-
Add fresh, pre-warmed culture medium or PBS to the dish for imaging.
-
-
Confocal Microscopy:
-
Place the dish on the microscope stage, ensuring the temperature is maintained at 37°C if live-cell imaging is desired.
-
Simultaneously collect fluorescence emission in two channels:
-
Acquire images for both channels. It is crucial to use minimal laser power to avoid phototoxicity and photobleaching.[4][10]
-
-
GP Image Calculation:
-
The Generalized Polarization (GP) value for each pixel is calculated using the following formula: GP = (I₄₁₅₋₄₅₅ - G * I₄₉₀₋₅₃₀) / (I₄₁₅₋₄₅₅ + G * I₄₉₀₋₅₃₀) Where I₄₁₅₋₄₅₅ and I₄₉₀₋₅₃₀ are the fluorescence intensities in the respective channels. The G-factor is a correction factor for the differential transmission of the two emission channels in the microscope optics and can be determined by measuring the GP of a known solution (e.g., this compound in DMSO).
-
Protocol 2: Preparation of Giant Unilamellar Vesicles (GUVs) and this compound Labeling
This protocol describes the preparation of GUVs with a defined lipid composition and their labeling with this compound for microscopy studies.
Materials:
-
Lipids (e.g., DOPC, Sphingomyelin, Cholesterol) in chloroform
-
This compound in chloroform
-
Indium Tin Oxide (ITO) coated glass slides
-
O-ring
-
Sucrose solution (e.g., 200 mM)
-
Glucose solution (e.g., 200 mM)
-
Electroformation chamber
-
Function generator and AC power supply
Procedure:
-
Lipid Mixture Preparation:
-
In a glass vial, mix the desired lipids and this compound in chloroform to achieve the target molar ratios. A probe-to-lipid ratio of 1:800 is a common starting point.[1]
-
-
Lipid Film Formation:
-
Deposit a small volume (e.g., 10-20 µL) of the lipid/C-Laurdan mixture onto the conductive side of two ITO slides.
-
Dry the lipid films under a gentle stream of nitrogen and then under vacuum for at least 1 hour to remove all traces of solvent.
-
-
Electroformation:
-
Assemble the electroformation chamber by placing an O-ring between the two ITO slides, with the lipid films facing each other.
-
Fill the chamber with a sucrose solution (e.g., 200 mM).
-
Connect the ITO slides to a function generator and apply an AC electric field (e.g., 1 V, 10 Hz) for 2-4 hours at a temperature above the phase transition temperature of the lipid mixture.
-
-
GUV Harvesting and Imaging:
-
Carefully aspirate the GUV-containing solution from the chamber.
-
Transfer a small aliquot to an imaging dish containing a glucose solution of the same osmolarity to allow the GUVs to settle.
-
Image the GUVs using a confocal or two-photon microscope with the appropriate excitation and emission settings for this compound as described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for studying membrane phase separation using this compound.
Caption: Logical relationship for the calculation of the Generalized Polarization (GP) value.
Caption: Signaling pathway model involving membrane phase separation.
References
- 1. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. oxygen.korea.ac.kr [oxygen.korea.ac.kr]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 9. Laurdan Fluorescence Lifetime Discriminates Cholesterol Content from Changes in Fluidity in Living Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to reduce C-Laurdan photobleaching in microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize C-Laurdan photobleaching in microscopy experiments.
Troubleshooting Guides
This section addresses common issues encountered during this compound imaging and provides step-by-step solutions to mitigate photobleaching.
Issue 1: Rapid loss of fluorescent signal during image acquisition.
Question: My this compound signal is fading very quickly when I try to capture an image. What's causing this and what can I do?
Answer: This rapid signal loss is likely due to photobleaching, the light-induced destruction of the fluorophore. Here’s a systematic approach to troubleshoot this issue:
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid this compound signal loss.
Detailed Steps:
-
Reduce Excitation Light Intensity:
-
Decrease Laser Power: Use the lowest laser power that provides a sufficient signal-to-noise ratio. For confocal microscopy, an average laser power of 2 µW at the sample has been used successfully for this compound imaging.
-
Use Neutral Density Filters: If your microscope has neutral density (ND) filters, use them to attenuate the excitation light.
-
-
Minimize Exposure Time:
-
Shorten Camera Exposure/Dwell Time: Reduce the time the sample is illuminated for each image.
-
Minimize "Wasted" Light Exposure: Avoid prolonged viewing of the sample through the eyepieces while not actively acquiring data.[1]
-
-
Optimize Detection Settings:
-
Increase Detector Gain or Sensitivity: A more sensitive detector can compensate for lower excitation power.
-
Use Binning: If spatial resolution is not critical, pixel binning can increase the signal-to-noise ratio, allowing for lower exposure times.
-
-
Employ Antifade Reagents:
-
Use a Commercial Antifade Mounting Medium: For fixed cells, use a mounting medium containing an antifade reagent.
-
Add Antifade to Live-Cell Imaging Media: For live-cell imaging, consider adding reagents like Trolox (a water-soluble vitamin E analog) to the imaging medium.[1]
-
-
Consider Switching Microscopy Modality:
Issue 2: Inconsistent Generalized Polarization (GP) values and noisy images.
Question: My calculated GP images are noisy and the GP values seem to fluctuate between experiments. Could this be related to photobleaching?
Answer: Yes, photobleaching can significantly impact the accuracy and consistency of GP calculations. Preferential bleaching of one emission channel over the other will lead to skewed GP values.
Troubleshooting Steps:
-
Assess Photobleaching Rate: Acquire a time-lapse series of a single field of view and plot the fluorescence intensity of both the blue and red emission channels over time. A rapid decrease in intensity indicates significant photobleaching.
-
Implement Photobleaching Reduction Strategies: Follow the steps outlined in "Issue 1" to minimize photobleaching.
-
Optimize Image Acquisition for GP Calculation:
-
Ensure a good signal-to-noise ratio in both emission channels.
-
Acquire images in both channels simultaneously if your system allows, to minimize temporal artifacts.
-
-
Image Processing:
-
Consider using deconvolution algorithms to improve image resolution and signal-to-noise, which can lead to more reliable GP measurements.[6]
-
Frequently Asked Questions (FAQs)
Q1: Is this compound more photostable than Laurdan?
A1: Yes, this compound was designed as a more photostable derivative of Laurdan.[2] It exhibits enhanced photostability, particularly under two-photon excitation, but has also been shown to be suitable for imaging with conventional confocal microscopy with less photobleaching than Laurdan.[2]
Q2: What is the best microscopy technique to minimize this compound photobleaching?
A2: Two-photon excitation (TPE) microscopy is generally considered the gold standard for imaging Laurdan and this compound with minimal photobleaching.[4][5][7] The use of near-infrared light for excitation reduces scattering and confines excitation to the focal plane, significantly decreasing phototoxicity and photobleaching in thick samples.[5][8]
Q3: What are the recommended excitation and emission wavelengths for this compound?
A3: The optimal wavelengths depend on the microscopy technique:
| Microscopy Type | Excitation Wavelength | Emission Channel 1 (Ordered Phase) | Emission Channel 2 (Disordered Phase) |
| One-Photon Confocal | 405 nm[9] | 415-455 nm or 410-460 nm | 490-530 nm or 470-530 nm |
| Two-Photon | 780 nm[2][10][11] | ~440 nm | ~490 nm |
Q4: Can I use antifade reagents with this compound?
A4: Yes, using antifade reagents is a recommended strategy to reduce photobleaching for most fluorophores, including this compound. For fixed samples, use a commercially available antifade mounting medium. For live-cell imaging, antioxidants like Trolox can be added to the imaging medium.[1]
Q5: How can I optimize my experimental protocol to reduce photobleaching from the start?
A5: Proactive planning of your experiment is key.
Experimental Planning Workflow:
Caption: Workflow for designing a this compound imaging experiment to minimize photobleaching.
Key considerations include:
-
Choosing the right tool: If available, a two-photon microscope is preferable for sensitive or long-term imaging.
-
Optimizing staining: Use the lowest possible concentration of this compound that gives a good signal to avoid potential artifacts from excessive probe concentration.
-
Minimizing light dose: Plan your imaging session to only acquire the necessary data. For time-lapse experiments, use the longest possible interval between acquisitions. For z-stacks, use the largest possible step size.[1]
Quantitative Data Summary
| Parameter | Laurdan | This compound | Reference |
| One-Photon Excitation Max (λex) | ~366 nm | ~348 nm | [10][12] |
| One-Photon Emission Max (λem) | ~497 nm (solvent dependent) | ~423 nm (solvent dependent) | [10][12] |
| Two-Photon Excitation Max (λex) | ~800 nm | 780 nm | [10][11] |
| Quantum Yield (Φ) | ~0.61 | ~0.43 | [10][12] |
| Photostability (One-Photon) | Low, rapid photobleaching | Higher than Laurdan | [2][3] |
| Photostability (Two-Photon) | Good | Enhanced photostability | [2][3][5] |
Experimental Protocols
Protocol 1: this compound Staining and Imaging in Live Cells using Confocal Microscopy
This protocol is adapted from methodologies for imaging HEK293t and melanophore cells.[9]
Materials:
-
This compound (stock solution in DMSO, e.g., 1 mM)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Cells cultured on glass-bottom dishes or coverslips
-
Confocal microscope with a 405 nm laser and spectral detection capabilities
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a glass-bottom dish or coverslip suitable for microscopy.
-
Staining Solution Preparation: Dilute the this compound stock solution in pre-warmed imaging medium to a final concentration of 5 µM.
-
Cell Staining: Remove the cell culture medium and replace it with the this compound staining solution.
-
Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.
-
Washing (Optional but Recommended): Gently wash the cells once or twice with pre-warmed imaging medium to remove excess probe.
-
Image Acquisition:
-
Place the sample on the confocal microscope stage.
-
Use a 405 nm laser for excitation.
-
Set the laser power to the minimum necessary for a good signal (e.g., starting at ~2 µW).
-
Simultaneously collect fluorescence in two channels:
-
Channel 1 (ordered phase): 415-455 nm
-
Channel 2 (disordered phase): 490-530 nm
-
-
Optimize detector gain and offset for each channel to use the full dynamic range without saturation.
-
Minimize the scan time and avoid excessive averaging.
-
-
GP Image Calculation: Use appropriate software (e.g., ImageJ/Fiji with a custom macro) to calculate the Generalized Polarization (GP) image using the formula: GP = (I(415-455nm) - I(490-530nm)) / (I(415-455nm) + I(490-530nm))
Protocol 2: General Guidelines for this compound Imaging using Two-Photon Microscopy
Procedure:
-
Staining: Follow steps 1-5 from the confocal protocol.
-
Image Acquisition:
-
Use a two-photon microscope equipped with a tunable near-infrared laser (e.g., Ti:Sapphire).
-
Adjust the laser power to the minimum required for a good signal.
-
Collect fluorescence using non-descanned detectors (NDDs) for optimal signal collection.
-
Use appropriate filters to separate the two emission channels (e.g., a 460/40 nm filter for the blue channel and a 540/25 nm filter for the red channel).[4]
-
-
GP Image Calculation: Calculate the GP image as described in the confocal protocol, using the intensities from the respective emission channels.
References
- 1. storage.imrpress.com [storage.imrpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A two-photon fluorescent probe for lipid raft imaging: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photobleaching in two-photon excitation microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 10. Laurdan Discerns Lipid Membrane Hydration and Cholesterol Content - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. escholarship.org [escholarship.org]
Technical Support Center: Optimizing C-Laurdan Staining for Reproducible Results
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve reproducible results with C-Laurdan staining for membrane order analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene) is a fluorescent probe used to investigate the lipid organization of cell membranes.[1][2][3] It is a derivative of Laurdan with improved photostability and water solubility.[1][4] this compound inserts into the lipid bilayer at the hydrophilic-hydrophobic interface.[5] Its fluorescence emission spectrum is sensitive to the polarity of the surrounding environment, which is primarily dictated by the amount of water molecules present.[1][6]
-
In more ordered membranes (gel phase or liquid-ordered, Lo), lipids are tightly packed, resulting in lower water penetration. This non-polar environment causes this compound to emit fluorescence at a shorter wavelength (blue-shifted, ~440 nm).[7]
-
In more disordered membranes (liquid-crystalline or liquid-disordered, Ld), lipids are loosely packed, allowing for greater water penetration. This polar environment causes a red shift in the emission spectrum (~490 nm).[7]
This spectral shift allows for the quantification of membrane lipid packing, often expressed as the Generalized Polarization (GP) value.[5]
Q2: What is Generalized Polarization (GP) and how is it calculated?
Generalized Polarization (GP) is a ratiometric measurement that quantifies the degree of lipid order in a membrane based on the emission spectrum of this compound. It is calculated using the following formula:
GP = (I440 - I490) / (I440 + I490)
Where I440 and I490 are the fluorescence intensities at the emission wavelengths of approximately 440 nm and 490 nm, respectively.[5][8]
GP values theoretically range from +1 (highly ordered) to -1 (highly disordered).[7][9] Experimentally, typical GP values in membranes range from approximately -0.6 to +0.6.[5] Higher GP values correspond to a more ordered, rigid membrane, while lower GP values indicate a more fluid, disordered membrane.[1]
Q3: What are the advantages of this compound over Laurdan?
This compound was developed to overcome some of the limitations of its predecessor, Laurdan. Key advantages include:
-
Greater Photostability: this compound is more resistant to photobleaching than Laurdan, making it more suitable for imaging techniques that require repetitive scanning, such as confocal microscopy.[1][4]
-
Higher Water Solubility: The addition of a carboxymethyl group increases this compound's water solubility, facilitating faster and more efficient incorporation into cell membranes.[1][3][4]
-
Brighter Two-Photon Fluorescence: this compound provides brighter images in two-photon microscopy, allowing for imaging deeper into tissues.[2][5][10]
-
Greater Sensitivity to Membrane Polarity: this compound exhibits a greater sensitivity to the polarity of the membrane environment.[2][10]
Q4: Can this compound be used with confocal microscopy?
Yes. Due to its enhanced photostability compared to Laurdan, this compound can be successfully used with conventional confocal microscopy for imaging lipid organization in live cells.[1][6] Laurdan, on the other hand, is prone to rapid photobleaching under one-photon excitation and is primarily recommended for two-photon microscopy.[1][5]
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining experiments, helping you to identify and resolve them for more reliable data.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Fluorescence Signal | 1. Insufficient Staining Time or Concentration: The dye may not have had enough time to incorporate into the membranes.[11] 2. Dye Degradation: this compound, like Laurdan, can degrade over time, especially with improper storage or handling.[12][13] 3. Incorrect Microscope Settings: Excitation wavelength, emission channels, or detector gain may be suboptimal. 4. Fixation Issues: While this compound can be used on fixed cells, the fixation process might affect the signal.[11] | 1. Optimize Staining Conditions: Titrate this compound concentration (typically 1-10 µM) and incubation time (usually 15-60 minutes at 37°C).[6][11] 2. Check Dye Quality: Prepare fresh stock solutions in a suitable solvent like DMSO or DMF. Store aliquots at -20°C and protect from light and multiple freeze-thaw cycles.[12][13] Perform a quality check by measuring the emission spectrum in liposomes.[12][13] 3. Adjust Acquisition Parameters: Use a 405 nm laser for excitation. Set emission channels to capture the blue-shifted (~415-455 nm) and red-shifted (~490-530 nm) signals.[1][14] Increase laser power or detector gain cautiously to avoid phototoxicity. 4. Image Live Cells: For best results, perform imaging on live cells. If fixation is necessary, test different fixatives and fixation times to minimize impact on the dye. |
| High Background Fluorescence | 1. Excess Dye: Inadequate washing can leave unincorporated dye in the medium. 2. Dye Aggregation: High concentrations of this compound can lead to the formation of aggregates in the staining solution. | 1. Thorough Washing: After incubation, wash cells 2-3 times with pre-warmed buffer or medium to remove unbound dye.[12] 2. Use Optimal Concentration: Avoid excessively high concentrations of this compound. If aggregates are suspected, centrifuge the staining solution before use. |
| Inconsistent or Irreproducible GP Values | 1. Temperature Fluctuations: Membrane fluidity is highly dependent on temperature. Inconsistent temperature control is a major source of variability.[12][15] 2. Cellular Heterogeneity: GP values can vary between different cells and even within different regions of a single cell's membrane.[1][5] 3. Photobleaching: Although more stable than Laurdan, this compound can still photobleach with excessive light exposure, altering the intensity ratio. 4. Variability in Dye Stocks: Different batches or ages of this compound can have altered spectral properties.[12][13] 5. Inconsistent Data Analysis: Differences in defining regions of interest (ROIs) can introduce bias.[16] | 1. Strict Temperature Control: Use a temperature-controlled stage on the microscope and pre-warm all solutions to the desired experimental temperature.[12] 2. Standardize Cell Conditions & Analyze Multiple Cells: Use cells at a consistent confluency and passage number. Acquire data from a sufficient number of cells and report the average and standard deviation.[1] 3. Minimize Light Exposure: Use the lowest possible laser power and limit the number of scans. 4. Standardize Dye Handling: Use the same batch of this compound for a series of experiments. Always protect stock solutions from light.[13] 5. Systematic ROI Selection: Use a consistent method for selecting ROIs, for example, by using an intensity-based threshold to define the plasma membrane.[16] |
| Autofluorescence Interference | Cellular Autofluorescence: Some cellular components (e.g., NADH, flavins) can fluoresce in the same spectral range as this compound. | Acquire an Unstained Control: Image unstained cells using the same acquisition settings to determine the level of autofluorescence. This can be subtracted from the this compound signal during image processing. |
| GP Values Seem Unrealistic (e.g., all very high or very low) | 1. Incorrect G-Factor Correction: The imaging system may have different sensitivities for the two emission channels. 2. Saturated Pixels: Overexposure in one or both channels will lead to inaccurate intensity measurements and incorrect GP values. | 1. Calibrate the System (G-Factor): Determine a correction factor (G-factor) by imaging a solution of this compound in a solvent like DMSO, where the GP value is known to be zero.[1] The corrected GP formula is GP = (Iblue - G * Ired) / (Iblue + G * Ired). 2. Avoid Saturation: Use a look-up table (LUT) that clearly indicates saturated pixels during image acquisition. Adjust laser power or detector gain to ensure that the signal is within the dynamic range of the detector.[17] |
Experimental Protocols
This compound Staining Protocol for Live Cells
This protocol provides a general guideline for staining live mammalian cells with this compound for confocal or two-photon microscopy.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Prepare this compound Stock Solution:
-
Prepare Staining Solution:
-
Warm complete cell culture medium and PBS to 37°C.
-
Dilute the this compound stock solution into the pre-warmed medium to a final working concentration of 1-10 µM. A common starting concentration is 5 µM.[6]
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the this compound staining solution to the cells.
-
Incubate for 15-60 minutes at 37°C, protected from light. A typical incubation time is 30 minutes.[6]
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells 2-3 times with pre-warmed PBS or medium to remove excess dye.
-
-
Imaging:
-
Add fresh pre-warmed medium or buffer to the cells.
-
Immediately proceed with imaging on a microscope equipped with a temperature-controlled stage set to 37°C.
-
Image Acquisition Parameters
| Parameter | Confocal Microscopy | Two-Photon Microscopy |
| Excitation Wavelength | 405 nm[14][18] | ~780 nm[3] |
| Emission Channel 1 (Blue) | 415 - 455 nm[1][14] | ~440 nm |
| Emission Channel 2 (Red) | 490 - 530 nm[1][14] | ~490 nm |
| Objective | High numerical aperture (e.g., 63x or 100x oil immersion) | High numerical aperture (e.g., 60x water immersion) |
| Temperature Control | Essential, use a heated stage (37°C for mammalian cells)[12] | Essential, use a heated stage (37°C for mammalian cells) |
Visualizations
This compound Staining and GP Calculation Workflow
Caption: Workflow for this compound staining and Generalized Polarization (GP) analysis.
Troubleshooting Logic for Irreproducible GP Values
Caption: Troubleshooting flowchart for inconsistent this compound GP measurements.
References
- 1. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A two-photon fluorescent probe for lipid raft imaging: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. oxygen.korea.ac.kr [oxygen.korea.ac.kr]
- 11. researchgate.net [researchgate.net]
- 12. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [en.bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]
- 16. Optimised generalized polarisation analysis of this compound reveals clear order differences between T cell membrane compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measuring plasma membrane fluidity using confocal microscopy | Springer Nature Experiments [experiments.springernature.com]
- 18. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
C-Laurdan signal-to-noise ratio improvement in imaging
Welcome to the technical support center for C-Laurdan imaging. This resource is designed for researchers, scientists, and drug development professionals to help improve the signal-to-noise ratio and overall data quality in their experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorescent probe used to investigate the biophysical properties of cell membranes, specifically lipid packing and fluidity.[1][2][3] It is a derivative of Laurdan with an added carboxyl group, which improves its water solubility and helps anchor it to the membrane.[2][3] this compound's fluorescence emission spectrum is sensitive to the polarity of its environment. In highly ordered, tightly packed membranes (like lipid rafts), water penetration is low, and this compound emits blue-shifted light (~440 nm). In more disordered, fluid membranes, water penetration is higher, causing a red shift in the emission to ~490 nm.[4][5][6]
Q2: What is Generalized Polarization (GP) and how is it calculated?
A2: Generalized Polarization (GP) is a ratiometric measurement used to quantify the spectral shift of this compound, which correlates with membrane lipid order.[4][7] By calculating a ratio, the measurement becomes independent of factors like probe concentration and cell thickness, which can affect simple intensity measurements.[8] The GP value is calculated from the fluorescence intensities recorded in two separate emission channels (a blue-shifted channel for ordered phases and a red-shifted channel for disordered phases).
The formula is: GP = (I440 - I490) / (I440 + I490)
Where I440 is the intensity in the ordered-phase channel (e.g., 415-455 nm) and I490 is the intensity in the disordered-phase channel (e.g., 490-530 nm).[4][5] GP values range from +1 (highly ordered) to -1 (highly disordered).[6][9]
Q3: What is the advantage of using two-photon microscopy for this compound imaging?
A3: Two-photon microscopy is highly advantageous for this compound imaging for several reasons. It uses near-infrared (NIR) excitation light (typically ~780-800 nm), which penetrates deeper into tissues with less scattering.[5] This method also reduces phototoxicity and photobleaching, which is crucial for live-cell imaging.[7] Most importantly, it provides intrinsic optical sectioning, significantly reducing out-of-focus fluorescence and thereby improving the signal-to-noise ratio.[5][7]
Q4: Can I use a standard confocal microscope for this compound imaging?
A4: Yes, this compound can be used with a conventional confocal microscope.[1][4] A 405 nm laser is typically used for excitation.[1][4][5] While a standard confocal microscope may have a lower signal-to-noise ratio compared to a two-photon system due to out-of-focus light, careful optimization of acquisition parameters and post-processing techniques like deconvolution can yield high-quality data.[10]
Troubleshooting Guide
This guide addresses common issues encountered during this compound imaging experiments that can lead to a poor signal-to-noise ratio.
Problem 1: Weak or No Fluorescence Signal
| Potential Cause | Recommended Solution |
| Suboptimal Dye Concentration | The optimal concentration is cell-type dependent. Start with a concentration of 5-10 µM and optimize. Too low a concentration gives a weak signal, while too high can cause artifacts.[4] |
| Inadequate Incubation Time | Incubate cells with this compound for 10-60 minutes at 37°C.[4][11] Shorter times may be insufficient for dye incorporation, while longer times can lead to internalization.[12] |
| Incorrect Excitation/Emission Settings | For confocal, use 405 nm excitation and collect emission in two channels (e.g., 415-455 nm and 490-530 nm).[5] For two-photon, use ~780-800 nm excitation.[2][8] Ensure detectors are sensitive in the required range. |
| Low Laser Power / Detector Gain | Increase laser power gradually. Be mindful of phototoxicity. Increase detector gain/voltage. High gain can increase noise, so find a balance. |
| Probe Degradation | This compound should be stored at -20°C, protected from light.[3] Prepare fresh working solutions from a DMSO or DMF stock for each experiment.[3] |
Problem 2: High Background Noise or Low Contrast
| Potential Cause | Recommended Solution |
| Excessive Autofluorescence | Image an unstained control sample using the same settings to assess autofluorescence. If high, consider using a phenol red-free medium during imaging. |
| Out-of-Focus Light (Confocal) | Use a high numerical aperture (NA) objective. Decrease the pinhole size to reject more out-of-focus light, but be aware this also reduces the signal. |
| Detector Noise | For scanning systems, increase the pixel dwell time or use frame averaging to improve the signal-to-noise ratio. For cameras, use an appropriate exposure time. |
| This compound Internalization | This compound can internalize, labeling intracellular membranes and increasing cytoplasmic background.[12][13] Minimize incubation time and temperature if this is an issue. For plasma membrane-specific measurements, consider newer probes like Pro12A.[12] |
| Image Processing Issues | Implement a background subtraction algorithm. Image deconvolution can significantly improve image resolution, reduce noise, and facilitate the selection of regions of interest (ROIs).[10] |
Problem 3: Inconsistent or Artifactual GP Values
| Potential Cause | Recommended Solution |
| Incorrect Channel Alignment | Ensure the images from the two emission channels are perfectly aligned. Chromatic aberration can cause shifts, leading to incorrect GP calculations at edges. |
| Signal Bleed-through | Check for and correct any bleed-through between the two emission channels. |
| Photobleaching | This compound can photobleach, and if one channel bleaches faster than the other, it will skew GP values over time. Minimize laser exposure and use the lowest power necessary. |
| Cellular Health | Unhealthy or apoptotic cells will have altered membrane properties. Ensure cells are healthy and growing in optimal conditions.[14] |
| ROI Selection | The selection of the Region of Interest (ROI) is critical. For plasma membrane analysis, carefully delineate only the membrane. Automated ROI selection methods can improve reproducibility.[10] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor signal-to-noise ratio in this compound experiments.
Caption: A flowchart for troubleshooting common this compound signal-to-noise issues.
Experimental Protocols & Data
Standard Protocol for this compound Staining and Imaging
This protocol provides a general workflow for staining adherent cells with this compound for imaging on a confocal or two-photon microscope.
Caption: A standard experimental workflow for this compound imaging and analysis.
Methodology Details:
-
Cell Culture: Plate cells on high-quality glass-bottom dishes or coverslips suitable for high-resolution microscopy. Allow cells to adhere and reach 60-80% confluency.
-
Staining Solution: Prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mM).[3] Immediately before use, dilute the stock solution to a final working concentration of 5-10 µM in serum-free cell culture medium or an appropriate buffer (e.g., PBS).
-
Incubation: Remove the culture medium from the cells and add the this compound staining solution. Incubate for 10-60 minutes at 37°C, ensuring the samples are protected from light.[4][11]
-
Washing: After incubation, gently wash the cells 2-3 times with pre-warmed imaging buffer (e.g., phenol red-free medium or HBSS) to remove excess dye.[4]
-
Imaging: Mount the sample on the microscope stage. Acquire images immediately. It is critical to collect the two emission channels simultaneously to avoid artifacts from cell movement.
-
Analysis: Using software like ImageJ or MATLAB, perform background correction.[9] Select ROIs corresponding to the membrane and calculate the GP value for each pixel within the ROI to generate a GP map.[9]
Quantitative Data Summary
The following tables summarize key parameters for this compound experiments.
Table 1: this compound Properties
| Property | Value | Reference |
| Excitation (1-Photon) | ~348-405 nm | [1][2][3] |
| Excitation (2-Photon) | ~780 nm | [2][3] |
| Emission (Ordered Phase) | ~423-440 nm | [2][6] |
| Emission (Disordered Phase) | ~490 nm | [5][6] |
| Stock Solvent | DMSO or DMF | [3] |
| Storage Temperature | -20°C (Protect from light) | [3] |
Table 2: Recommended Experimental Parameters
| Parameter | Recommended Range | Notes |
| Working Concentration | 5 - 10 µM | Cell-type dependent; requires optimization.[4] |
| Incubation Time | 10 - 60 min | Longer times may increase internalization.[4][11] |
| Incubation Temperature | 37°C | |
| Excitation Wavelength | 405 nm (Confocal) / 780 nm (2-Photon) | [1][2] |
| Emission Channel 1 (Ordered) | 415 - 455 nm | Wavelengths can be adjusted based on filter availability.[5] |
| Emission Channel 2 (Disordered) | 490 - 530 nm | Wavelengths can be adjusted based on filter availability.[5] |
References
- 1. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimised generalized polarisation analysis of this compound reveals clear order differences between T cell membrane compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Redesigning Solvatochromic Probe Laurdan for Imaging Lipid Order Selectively in Cell Plasma Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organelle-targeted Laurdans measure heterogeneity in subcellular membranes and their responses to saturated lipid stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Laurdan in live cell imaging: Effect of acquisition settings, cell culture conditions and data analysis on generalized polarization measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: C-Laurdan Fluorescence and the Impact of Fixation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using C-Laurdan for membrane order analysis, with a special focus on the effects of chemical fixation. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a fluorescent probe that is sensitive to the polarity of its environment. It is widely used to study the lipid organization and biophysical properties of cell membranes. Specifically, it can differentiate between ordered (e.g., lipid rafts) and disordered membrane phases.
Q2: How does this compound work?
A2: this compound's fluorescence emission spectrum shifts depending on the degree of water penetration into the cell membrane, which is related to the lipid packing. In more ordered, tightly packed membranes (liquid-ordered phase), the emission is blue-shifted. In more fluid, loosely packed membranes (liquid-disordered phase), the emission is red-shifted. This shift is quantified by calculating the Generalized Polarization (GP) value.
Q3: What is the Generalized Polarization (GP) value?
A3: The GP value is a ratiometric measurement that quantifies the spectral shift of this compound's fluorescence. It is calculated from the fluorescence intensities at two different emission wavelengths (typically around 440 nm for the ordered phase and 490 nm for the disordered phase). A higher GP value indicates a more ordered membrane, while a lower GP value suggests a more disordered membrane.
Q4: Can I use this compound on fixed cells?
A4: Yes, it is possible to use this compound on fixed cells, and paraformaldehyde (PFA) is the most commonly recommended fixative. However, fixation can introduce artifacts that may alter the membrane's properties and affect the this compound signal. It is crucial to be aware of these potential effects and, if possible, to compare results with live-cell imaging.
Q5: Why is there concern about using fixation with this compound?
A5: Fixatives like PFA primarily cross-link proteins. They do not fix lipids in place and can alter the membrane structure by extracting some lipid components or changing protein-lipid interactions. This can lead to changes in membrane hydration and lipid packing, which are the very properties that this compound measures.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound with fixed cells.
| Issue | Potential Cause | Recommended Solution |
| Weak or No Fluorescence Signal After Fixation | 1. Fixation-induced probe extraction: PFA can increase membrane permeability, potentially leading to the leakage of this compound from the cell. | - Reduce the fixation time to the minimum required for your application (e.g., 10-15 minutes).- Image immediately after fixation and washing.- Compare with a live-cell control to assess the degree of signal loss. |
| 2. Photobleaching: The this compound signal may have been bleached during staining or handling. | - Protect cells from light at all stages of the experiment.- Use an anti-fade mounting medium. | |
| 3. Inefficient Staining: The initial staining may not have been optimal. | - Ensure the this compound concentration is appropriate (typically 5-10 µM).- Optimize the staining time (usually 15-30 minutes). | |
| Unexpectedly Low GP Values After Fixation | 1. Alteration of Lipid Packing: Fixation may disrupt the ordered membrane domains, leading to a more disordered state. Aldehydes do not cross-link lipids, which can lead to a loss of membrane organization. | - Whenever possible, perform live-cell imaging as a primary method and use fixation only for specific co-staining purposes.- Compare fixed-cell GP values with those from live cells to quantify the effect of fixation. |
| 2. Increased Membrane Permeability: PFA can create small pores in the membrane, allowing for increased water penetration, which this compound will report as a lower GP value. | - Use fresh, high-quality PFA to minimize membrane damage.- Consider alternative fixation methods if compatible with your experimental goals, though options are limited for membrane studies. | |
| High Background Fluorescence | 1. Autofluorescence from Fixative: Glutaraldehyde, in particular, is known to cause significant autofluorescence. | - Use fresh, EM-grade paraformaldehyde.- Avoid using glutaraldehyde for fluorescence microscopy with this compound. |
| 2. Non-specific Staining: Excess this compound may not have been washed away properly. | - Ensure thorough washing steps after staining and before imaging. | |
| Altered Cellular Morphology | 1. Fixation Artifacts: The fixation process itself can cause cells to shrink or swell, altering the membrane's physical properties. | - Use a buffered PFA solution to maintain physiological pH and osmolarity.- Handle cells gently during the fixation and washing steps. |
Experimental Protocols
This compound Fluorescence Characteristics
| Membrane State | Lipid Packing | Water Penetration | This compound Emission Peak | Expected GP Value |
| Liquid-Ordered (Lo) | High (ordered) | Low | ~440 nm (Blue-shifted) | High (approaching +1) |
| Liquid-Disordered (Ld) | Low (disordered) | High | ~490 nm (Red-shifted) | Low (approaching -1) |
Protocol 1: Live-Cell this compound Staining and Imaging
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture until they reach the desired confluency.
-
Prepare Staining Solution: Prepare a 5-10 µM this compound working solution in serum-free cell culture medium.
-
Staining: Remove the culture medium from the cells and replace it with the this compound staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or serum-free medium.
-
Imaging: Immediately image the live cells using a confocal or two-photon microscope equipped with the appropriate filters for this compound. Acquire images in two channels, one centered around 440 nm and the other around 490 nm.
Protocol 2: this compound Staining with Paraformaldehyde (PFA) Fixation
-
Cell Culture and Staining: Follow steps 1-4 of the live-cell staining protocol.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Fixation: Add a freshly prepared 4% PFA solution in PBS to the cells and incubate for 10-15 minutes at room temperature, protected from light.
-
Washing after Fixation: Gently wash the cells three times with PBS to remove the PFA.
-
Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium, preferably one with anti-fade properties.
-
Imaging: Image the fixed cells using a confocal or two-photon microscope with the same settings as for live-cell imaging.
Visualizations
Caption: Workflow for deciding between live and fixed cell imaging with this compound.
Caption: Potential effects of PFA fixation on the cell membrane and this compound's signal.
Correcting for photoselection artifacts with C-Laurdan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C-Laurdan, with a specific focus on correcting for photoselection artifacts during fluorescence microscopy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene) is a fluorescent probe used to study the lipid organization and fluidity of cell membranes.[1][2][3] Like its predecessor Laurdan, this compound's fluorescence emission is sensitive to the polarity of its environment.[1][3] This property allows it to report on the local water content within the membrane, which differs between ordered (gel or liquid-ordered) and disordered (liquid-crystalline) lipid phases.[4][5] A key advantage of this compound is its suitability for use in conventional confocal microscopy, whereas Laurdan often requires two-photon excitation due to photostability issues.[1]
Q2: What is the Generalized Polarization (GP) value and how is it calculated?
Generalized Polarization (GP) is a ratiometric measurement derived from the fluorescence intensities of this compound at two different emission wavelengths, which correspond to different membrane phases.[4][5] In more ordered, tightly packed membranes (low water penetration), the emission spectrum is blue-shifted (~440 nm). In disordered, fluid membranes (higher water penetration), the spectrum is red-shifted (~490 nm).[6][7]
The GP value is calculated using the following formula: GP = (I440 - I490) / (I440 + I490) [5][6]
Where:
-
I440 is the fluorescence intensity at the blue-shifted emission peak (typically 415–455 nm).[4]
-
I490 is the fluorescence intensity at the red-shifted emission peak (typically 490–530 nm).[4]
GP values range from +1 (highly ordered) to -1 (highly disordered).[5]
Q3: What are photoselection artifacts and why are they a problem?
Photoselection is an artifact that occurs when using linearly polarized excitation light, such as that from a laser in a confocal microscope.[1][4] The excitation light preferentially excites fluorophores (like this compound) whose transition dipoles are aligned with the polarization of the light. In a curved membrane, such as on a giant unilamellar vesicle (GUV) or a cell, this leads to non-uniform fluorescence intensity around the membrane, creating artificial patterns in the GP image that do not reflect the true lipid order.[8] This can lead to incorrect interpretations of membrane organization.
Q4: My GP images of GUVs or cells show intense poles and dim equatorial regions. Is this a photoselection artifact?
Yes, this is a classic sign of photoselection. When using linearly polarized light for excitation, the regions of the curved membrane that are parallel to the polarization vector will appear bright, while the regions perpendicular to it will be dim.[8] This artifact can be corrected by modifying the excitation light path.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Fluorescence Signal | 1. Incorrect Filter/Detector Settings: Emission wavelengths are not correctly captured. 2. Low Probe Concentration: Insufficient this compound in the membrane. 3. Probe Degradation: this compound is sensitive to light and multiple freeze-thaw cycles.[9] 4. Fixation Issues: Paraformaldehyde fixation might affect the signal.[10] | 1. Verify Settings: Ensure detectors are set to capture the blue (~415-455 nm) and red (~490-530 nm) emission channels simultaneously.[4] 2. Optimize Staining: Increase incubation time or concentration. A typical starting point is 5-10 µM for 10-30 minutes.[9][10] 3. Use Fresh Probe: Prepare fresh working solutions from a properly stored stock. Check the emission spectrum of a new batch to ensure it has not deteriorated.[9] 4. Image Live Cells: If possible, perform imaging on live cells before fixation to avoid potential artifacts.[10] |
| GP Images Show Artificial Patterns (e.g., bright poles on GUVs) | Photoselection Artifact: The linearly polarized excitation laser is preferentially exciting fluorophores oriented in a specific direction.[1][4][8] | Depolarize Excitation Light: 1. Nomarski/DIC Prism: Insert a Nomarski prism (often used for Differential Interference Contrast) into the light path below the objective. This splits the laser into two orthogonally polarized beams, effectively removing the photoselection artifact.[1][4] 2. Polarizer: Use a circular polarizer or rapidly switch between orthogonal linear polarizations if the microscope setup allows. |
| GP Values Seem Incorrect or Inconsistent | 1. Incorrect G-factor: The sensitivity difference between the two detectors has not been corrected. 2. Background Noise: High background fluorescence is skewing the intensity measurements. 3. Cellular Autofluorescence: Intrinsic fluorescence from the cell is contributing to the signal. | 1. Calculate and Apply G-factor: Calibrate the system by measuring the GP of a standard solution (e.g., this compound in DMSO) to determine the correction factor (G-factor) for the detectors. 2. Background Subtraction: Acquire a background image (a region with no cells/GUVs) and subtract it from the sample images before GP calculation. 3. Use Unlabeled Control: Image unlabeled cells using the same settings to assess the level of autofluorescence and determine if it is significant. |
| Poor Image Resolution in GP Maps | Low Signal-to-Noise Ratio (SNR): Poisson noise at low photon counts can degrade image quality. | Image Restoration: Use deconvolution algorithms to process the raw intensity images before GP calculation. This can significantly improve image resolution, making membrane compartments more discernible.[11] |
Experimental Protocols
Protocol 1: Correcting for Photoselection Artifacts in Confocal Microscopy
This protocol describes a common method to eliminate photoselection artifacts when imaging this compound with a confocal microscope using a Nomarski prism.[1][4]
-
Prepare Sample: Label your GUVs or live cells with this compound according to standard protocols (see Protocol 2).
-
Set Up Microscope:
-
Insert Nomarski Prism: Locate the Differential Interference Contrast (DIC) slot on the microscope, typically below the objective turret. Insert the appropriate Nomarski prism into this slot.
-
Acquire Images: Focus on the sample and acquire two-channel images. The presence of the prism will slightly decrease the image resolution but will effectively depolarize the excitation light, removing the photoselection artifact.[4]
-
Process Images: Use the acquired images from Channel 1 (Iblue) and Channel 2 (Igreen/red) to calculate the GP image using appropriate software (e.g., ImageJ/Fiji).
Protocol 2: this compound Staining and GP Image Acquisition
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like Dimethylformamide (DMF) or DMSO. Store aliquots at -20°C, protected from light.[9]
-
Staining Live Cells:
-
Grow cells on coverslips suitable for microscopy.
-
Prepare a working solution of this compound (e.g., 5-10 µM) in cell culture medium.
-
Incubate cells with the staining solution for 10-30 minutes at 37°C, protected from light.[10]
-
Wash the cells with pre-warmed buffer or medium to remove excess probe.
-
-
Staining GUVs:
-
Image Acquisition:
-
Mount the sample on the confocal microscope.
-
Follow the microscope setup and artifact correction steps outlined in Protocol 1.
-
Acquire simultaneous images of the blue and green/red channels.
-
Quantitative Data Summary
| Parameter | Typical Value / Range | Application / Notes |
| Excitation Wavelength | 405 nm | Standard for single-photon confocal microscopy.[4][12] |
| Emission Channel 1 (Blue) | 415 - 455 nm | Corresponds to ordered membrane phases.[4] |
| Emission Channel 2 (Green/Red) | 490 - 530 nm | Corresponds to disordered membrane phases.[4] |
| Probe Concentration (Cells) | 5 - 10 µM | Typical concentration for staining live cells.[9][10] |
| Incubation Time (Cells) | 10 - 30 minutes | Incubation time for live cells at 37°C.[10] |
| Probe-to-Lipid Ratio (GUVs) | 1:300 - 1:800 | Molar ratio for labeling model membranes.[4] |
| Typical GP Value (Gel Phase) | > 0.4 | High GP values indicate high order (e.g., DPPC below Tm).[8][13] |
| Typical GP Value (Liquid Disordered) | < 0.0 | Low or negative GP values indicate low order/high fluidity.[4][13] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A two-photon fluorescent probe for lipid raft imaging: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. arxiv.org [arxiv.org]
- 9. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimised generalized polarisation analysis of this compound reveals clear order differences between T cell membrane compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]
C-Laurdan Technical Support Center: Long-Term Live Cell Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of C-Laurdan for long-term live cell imaging. The information is designed to address specific issues that may be encountered during experiments, with a focus on mitigating potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Laurdan?
A1: this compound (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene) is a fluorescent probe used to investigate the biophysical properties of cell membranes, specifically lipid packing and fluidity.[1][2][3] It is a derivative of Laurdan, modified with a carboxyl group.[3] This modification provides several advantages over Laurdan, including better water solubility, faster incorporation into membranes, and greater sensitivity to membrane polarity.[3] this compound is well-suited for both one-photon and two-photon microscopy.
Q2: What is the mechanism behind this compound's sensitivity to membrane properties?
A2: this compound's fluorescence emission spectrum is sensitive to the polarity of its surrounding environment.[4][5] In more ordered, less polar membrane regions (like lipid rafts), its emission is blue-shifted (~440 nm). In more disordered, polar environments, the emission is red-shifted (~490 nm).[4][6] This spectral shift is due to the degree of water penetration into the membrane; more fluid membranes allow for greater water penetration, leading to the red shift.[1][7] By calculating the Generalized Polarization (GP) index from the intensities at these two wavelengths, researchers can quantify membrane fluidity.[4][8]
Q3: What are the recommended concentrations and incubation times for this compound staining in live cells?
A3: The optimal concentration and incubation time for this compound can vary depending on the cell type and experimental goals. However, based on published studies, a general starting point is a concentration range of 200 nM to 10 µM with incubation times from 10 to 60 minutes. It is crucial to use the lowest possible concentration that provides a sufficient signal to minimize potential toxicity and artifacts.[9]
Troubleshooting Guide
Problem 1: Weak or No Fluorescence Signal
Possible Causes:
-
Insufficient Staining: The concentration of this compound may be too low, or the incubation time too short for your specific cell type.
-
Probe Degradation: this compound, like many fluorescent dyes, can be sensitive to light and improper storage.
-
Incorrect Imaging Settings: The excitation wavelength or emission collection windows may not be optimal.
Solutions:
-
Optimize Staining Protocol:
-
Increase the this compound concentration in small increments (e.g., from 1 µM to 5 µM).
-
Extend the incubation time (e.g., from 30 minutes to 60 minutes).
-
-
Verify Probe Integrity:
-
Ensure this compound is stored correctly, protected from light and at the recommended temperature.
-
Consider preparing fresh stock solutions.
-
-
Adjust Microscope Settings:
Problem 2: High Background Fluorescence
Possible Causes:
-
Excess Probe in Solution: Incomplete washing after staining can leave residual this compound in the imaging medium.
-
Serum in Medium: Components in serum can sometimes interact with the probe, leading to background fluorescence.
Solutions:
-
Thorough Washing: After incubation, wash the cells multiple times with a serum-free buffer or medium.
-
Image in Serum-Free Medium: For the duration of the imaging experiment, use a serum-free medium to reduce background noise.[9]
Problem 3: Signs of Cell Stress or Death During Long-Term Imaging
Possible Causes:
-
Phototoxicity: Prolonged exposure to excitation light, especially at high intensities, can generate reactive oxygen species (ROS) that damage cells. The use of a 405 nm laser for excitation can potentially cause phototoxicity.[10]
-
Cytotoxicity: High concentrations of this compound may be toxic to some cell types over extended periods.
-
Autoquenching: At high concentrations, this compound molecules can interact with each other, leading to a decrease in fluorescence intensity and potentially contributing to cellular stress.[9][11]
Solutions:
-
Minimize Light Exposure:
-
Use the lowest possible laser power that provides an adequate signal-to-noise ratio.
-
Reduce the frequency of image acquisition (e.g., acquire images every 10-15 minutes instead of every minute).
-
Employ a spinning disk confocal or other gentle imaging modality if available.
-
-
Optimize this compound Concentration:
-
Conduct Viability Assays:
-
Before initiating long-term imaging experiments, perform control experiments using a viability stain (e.g., Propidium Iodide or a live/dead assay kit) to assess the toxicity of your chosen this compound concentration and imaging conditions over the desired time course.
-
Quantitative Data Summary
Table 1: Recommended this compound Staining Protocols from Literature
| Cell Type | This compound Concentration | Incubation Time | Imaging Modality | Reference |
| HEK293t | Not specified | Not specified | Confocal Microscopy | [12] |
| Melanophore | 5 µM | 30 min | Confocal Microscopy | [1] |
| HeLa | 4 µM or 200 nM | Time-course imaging | Two-photon Microscopy | [11] |
| Dictyostelium AX2 | 800 nM | N/A (imaged in staining medium) | Not specified | [9] |
| A431 | Not specified | Not specified | Two-photon Microscopy | [2] |
Note: The optimal conditions should be empirically determined for each specific cell line and experimental setup.
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity
-
Cell Seeding: Plate cells in a multi-well imaging plate at a suitable density to allow for proliferation over the planned experiment duration.
-
Staining: Prepare a range of this compound concentrations (e.g., 200 nM, 1 µM, 5 µM, 10 µM) in your standard cell culture medium. Replace the medium in the wells with the this compound solutions and incubate for your desired staining time (e.g., 30 minutes) at 37°C. Include a vehicle control (medium with the same concentration of DMSO or other solvent used for the this compound stock).
-
Washing: Gently wash the cells three times with pre-warmed, serum-free medium to remove excess probe.
-
Long-Term Incubation: Add fresh, pre-warmed complete culture medium to the wells and return the plate to the incubator.
-
Viability Assessment: At various time points (e.g., 6h, 12h, 24h, 48h), assess cell viability using a standard method such as a live/dead viability assay kit or by adding a nuclear stain for dead cells (e.g., Propidium Iodide) and imaging with a fluorescence microscope.
-
Data Analysis: Quantify the percentage of dead cells for each this compound concentration and time point. Compare these values to the vehicle control to determine the concentration at which this compound exhibits significant cytotoxicity for your cells under your experimental conditions.
Visualizations
Caption: Workflow for determining the optimal, non-toxic concentration of this compound.
Caption: Troubleshooting decision tree for common this compound imaging issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Will this compound dethrone Laurdan in fluorescent solvent relaxation techniques for lipid membrane studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using spectral decomposition of the signals from laurdan-derived probes to evaluate the physical state of membranes in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Time-Resolved Laurdan Fluorescence Reveals Insights into Membrane Viscosity and Hydration Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
C-Laurdan Technical Support Center: Troubleshooting Internalization in Live Cells
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for addressing common challenges associated with C-Laurdan internalization during live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it measure membrane order?
A1: this compound (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene) is a fluorescent probe used to investigate the biophysical properties of cell membranes.[1] Its fluorescence emission is sensitive to the polarity of its surrounding environment. In more ordered, tightly packed membrane domains (liquid-ordered, Lo phase), water penetration is low, and this compound emits blue-shifted light (~440 nm).[2][3] In less ordered, more fluid membrane domains (liquid-disordered, Ld phase), there is greater water penetration, causing a red-shift in this compound's emission to (~490 nm).[2][3] This spectral shift allows for the quantification of membrane lipid packing or "order".[1]
This ratiometric analysis is often expressed as a Generalized Polarization (GP) value, which is calculated from the fluorescence intensities at two emission wavelengths.[4][5] High GP values indicate higher membrane order, while low GP values suggest a more fluid membrane.[1]
Q2: I am observing significant intracellular fluorescence when using this compound. What is happening?
A2: You are likely observing internalization of the this compound probe. While designed for membrane studies, this compound can be taken up by live cells over time, leading to the staining of internal membrane structures such as the endoplasmic reticulum, Golgi apparatus, and lysosomes.[6][7][8] This can complicate the analysis of plasma membrane properties, as the signal from intracellular membranes can contaminate the signal from the plasma membrane.[9]
Q3: What are the primary factors that contribute to this compound internalization?
A3: Several factors can influence the rate and extent of this compound internalization:
-
Incubation Time: Longer incubation times are strongly correlated with increased internalization.[10]
-
Probe Concentration: Higher concentrations of this compound can also lead to more significant intracellular accumulation.[10]
-
Cell Type and Activity: The endocytic activity of the cell line being studied can play a role in the uptake of the dye.
-
Temperature: Experiments conducted at physiological temperatures (e.g., 37°C) may show higher rates of internalization due to active cellular processes.
Q4: How can I minimize or prevent this compound internalization?
A4: To reduce this compound internalization and ensure your signal is primarily from the plasma membrane, consider the following strategies:
-
Optimize Staining Conditions: Use the lowest possible this compound concentration and the shortest incubation time that provides a sufficient signal-to-noise ratio.[10] It is recommended to perform a time-course and concentration-course experiment to determine the optimal conditions for your specific cell type and experimental setup.
-
Image Immediately After Staining: Acquire images as soon as possible after the staining protocol is complete to minimize the time available for internalization to occur.
-
Consider Alternative Probes: For experiments that are highly sensitive to internalization artifacts, consider using probes specifically designed to remain in the outer leaflet of the plasma membrane, such as Pro12A.[8][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High intracellular fluorescence background | This compound internalization. | - Reduce incubation time and/or concentration of this compound. - Image cells immediately after staining. - Perform experiments at a lower temperature if experimentally permissible. - Use an alternative probe like Pro12A that shows less internalization.[8][9] |
| Weak fluorescence signal from the plasma membrane | - Insufficient this compound concentration or incubation time. - Photobleaching. | - Increase this compound concentration or incubation time incrementally, while monitoring for internalization. - Use an anti-fade mounting medium for fixed cells. - For live cells, minimize exposure time and laser power. Two-photon microscopy can also reduce photobleaching.[4] |
| GP values are inconsistent or not reproducible | - this compound has degraded. - Inconsistent staining protocol. - Internalization is affecting measurements. | - Check the quality of the this compound stock solution; deteriorated batches can show altered spectral properties.[11] - Ensure consistent timing, concentration, and temperature for all staining procedures. - Address internalization using the strategies mentioned above. |
| Difficulty distinguishing plasma membrane from intracellular membranes in images | High degree of internalization. | - In addition to optimizing staining, use image analysis software to define regions of interest (ROIs) that correspond specifically to the plasma membrane.[12] - Deconvolution algorithms may improve image resolution and help delineate the plasma membrane.[13] |
Quantitative Data Summary
Table 1: Recommended Staining Parameters for this compound
| Parameter | Recommended Range | Notes |
| Concentration | 5 - 15 µM | Start with a lower concentration (e.g., 5-10 µM) and optimize for your cell type. Higher concentrations (>15 µM) can increase internalization.[10][14] |
| Incubation Time | 10 - 30 minutes | Shorter incubation times are generally better to minimize internalization. Some protocols suggest up to 1 hour, but this should be validated for your specific application.[14][15] |
| Temperature | Room Temperature to 37°C | Be aware that 37°C can accelerate internalization. |
Table 2: this compound Spectral Properties and GP Values
| Parameter | Wavelength/Value | Description |
| Excitation Wavelength | ~405 nm | This compound can be excited with a 405 nm laser line in confocal microscopy.[12][14] |
| Emission Peak (Ordered Phase) | ~440 nm | Corresponds to the blue-shifted emission in tightly packed membranes.[2][3] |
| Emission Peak (Disordered Phase) | ~490 nm | Corresponds to the red-shifted emission in fluid membranes.[2][3] |
| Generalized Polarization (GP) Equation | GP = (I440 - I490) / (I440 + I490) | Where I440 and I490 are the fluorescence intensities at the respective emission wavelengths.[4][5] |
| Typical GP Value Range | -0.3 to +0.6 | Lower values (e.g., -0.3 to +0.3) indicate a more disordered, fluid phase, while higher values (e.g., 0.5 to 0.6) suggest a more ordered, gel-like phase.[3][4] |
Experimental Protocols
Protocol 1: Live-Cell Staining with this compound
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and grow to the desired confluency.
-
Prepare Staining Solution: Prepare a working solution of this compound in your desired imaging buffer or cell culture medium. A common starting concentration is 10 µM.
-
Staining: Remove the growth medium from the cells and wash once with pre-warmed buffer. Add the this compound staining solution to the cells.
-
Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light. The optimal time should be determined empirically to balance signal strength with minimal internalization.
-
Washing: After incubation, gently wash the cells 2-3 times with pre-warmed imaging buffer to remove excess this compound.
-
Imaging: Immediately proceed with imaging on a confocal or two-photon microscope equipped with the appropriate filters for this compound.
Protocol 2: Image Acquisition and GP Calculation
-
Microscope Setup: Use a 405 nm laser for excitation. Set up two emission channels to collect the fluorescence signal:
-
Image Acquisition: Acquire simultaneous images from both channels for the same field of view.
-
GP Image Generation: Use an image analysis software (e.g., ImageJ, MATLAB) to calculate the GP value for each pixel using the formula: GP = (I_channel1 - I_channel2) / (I_channel1 + I_channel2). The resulting GP map can be displayed using a pseudocolor lookup table to visualize variations in membrane order.
Visualizations
Caption: this compound Staining and Imaging Workflow.
Caption: this compound Internalization Pathway.
Caption: Troubleshooting this compound Internalization.
References
- 1. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laurdan - Wikipedia [en.wikipedia.org]
- 3. Data on Laurdan spectroscopic analyses to compare membrane fluidity between susceptible and multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organelle-targeted Laurdans measure heterogeneity in subcellular membranes and their responses to saturated lipid stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Redesigning Solvatochromic Probe Laurdan for Imaging Lipid Order Selectively in Cell Plasma Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Redesigning Solvatochromic Probe Laurdan for Imaging Lipid Order Selectively in Cell Plasma Membranes. | Semantic Scholar [semanticscholar.org]
- 10. Widefield microscopy for live imaging of lipid domains and membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [en.bio-protocol.org]
- 12. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Deconvolution Techniques for C-Laurdan Imaging
Welcome to the technical support center for improving C-Laurdan image resolution using deconvolution techniques. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Troubleshooting Guides & FAQs
This section provides answers to common questions and problems that may arise during the acquisition and processing of this compound images for deconvolution.
Image Acquisition
| Question/Issue | Answer/Solution |
| Q1: My this compound signal is weak and noisy. How can I improve the signal-to-noise ratio (SNR) for better deconvolution results? | A1: A low SNR can significantly impact the quality of deconvolution. To improve it: - Optimize Dye Concentration: Ensure you are using an optimal concentration of this compound. Titrate the concentration to find the best balance between signal and potential artifacts. Concentrations that are too high can lead to autoquenching.[1] - Increase Exposure Time/Laser Power: Carefully increase the exposure time or laser power to capture more photons. However, be mindful of photobleaching and phototoxicity.[2][3] - Use Signal Averaging/Frame Accumulation: Acquire multiple frames and average them to reduce random noise. - Optimize Detector Settings: Ensure your detector gain and offset are set appropriately to maximize dynamic range without saturating the signal. - Post-Acquisition Denoising: While not a substitute for good acquisition, some denoising algorithms can be applied cautiously before deconvolution. However, aggressive denoising can remove fine details. |
| Q2: I'm observing rapid photobleaching of my this compound signal. What can I do to minimize it? | A2: this compound has improved photostability compared to Laurdan, but photobleaching can still occur, especially with one-photon excitation.[2][4] To minimize it: - Reduce Excitation Light: Use the lowest possible laser power and exposure time that still provides an adequate SNR. - Use Antifade Reagents: Mount your samples in an antifade mounting medium if compatible with your experimental setup. - Acquire Images Efficiently: Plan your imaging session to minimize the time the sample is exposed to excitation light. - Consider Two-Photon Microscopy: If available, two-photon excitation significantly reduces photobleaching and phototoxicity in the out-of-focus planes.[2][4] - Huygens Bleaching Corrector: Software like Huygens offers tools to correct for photobleaching in the depth and time dimensions.[5] |
| Q3: My images have high background fluorescence. How does this affect deconvolution and how can I reduce it? | A3: High background can obscure faint signals and reduce contrast, leading to suboptimal deconvolution results. To address this: - Thorough Washing: Ensure that unbound this compound is thoroughly washed from the sample before imaging.[6] - Use High-Quality Reagents: Use fresh, high-purity this compound and imaging buffers to avoid fluorescent contaminants. - Background Subtraction: Most deconvolution software, like Huygens, includes a background estimation and subtraction step in the deconvolution wizard.[7][8] It is crucial to accurately estimate the background for optimal results. - Confocal Pin-hole Optimization: In confocal microscopy, adjusting the pinhole size can help reject out-of-focus background light. |
Deconvolution Process
| Question/Issue | Answer/Solution |
| Q4: What is a Point Spread Function (PSF) and why is it critical for deconvolution? | A4: The Point Spread Function (PSF) describes the response of a microscope to a single point source of light; essentially, it's the blurriness inherent to the optical system.[9][10] Deconvolution algorithms use the PSF to mathematically reverse this blurring effect and reassign out-of-focus light back to its source.[11] An accurate PSF is therefore essential for high-quality deconvolution.[7][12] |
| Q5: Should I use a theoretical or an experimental PSF for my deconvolution? | A5: The choice depends on your imaging system and experimental conditions: - Theoretical PSF: This is calculated based on the microscope's parameters (e.g., objective NA, wavelength, refractive index).[7] It is often a good starting point and can yield excellent results if the microscope is well-aligned and the parameters are entered correctly. - Experimental PSF: This is measured by imaging sub-resolution fluorescent beads under the same conditions as your sample.[7][9] An experimental PSF can be more accurate if the microscope has aberrations or is not perfectly aligned, as it captures the real-world performance of the system. Software like Huygens has tools (e.g., PSF Distiller) to generate a high-quality experimental PSF from bead images.[7] |
| Q6: I'm not sure which deconvolution algorithm to choose (e.g., Richardson-Lucy, Wiener Filter). What are the differences? | A6: Different algorithms have different strengths: - Richardson-Lucy (RL): This is an iterative algorithm that is well-suited for Poisson noise, which is common in fluorescence microscopy.[13][14] It is known for producing good results and is widely used.[13] - Wiener Filter: This is a faster, non-iterative method that can be effective but is more sensitive to noise.[11] - Iterative Constrained Algorithms: Many modern software packages use variations of iterative algorithms that incorporate constraints to reduce noise and artifacts. For this compound imaging, where quantitative analysis of intensity ratios (GP values) is important, iterative methods like Richardson-Lucy are generally recommended. |
| Q7: My deconvolved images have artifacts (e.g., ringing, blockiness). What causes this and how can I fix it? | A7: Artifacts in deconvolved images can arise from several sources: - Inaccurate PSF: An incorrect PSF is a common cause of artifacts. Double-check your microscope parameters for a theoretical PSF or re-acquire your experimental PSF. - Incorrect SNR Setting: The signal-to-noise ratio is a key parameter in many deconvolution algorithms.[15] An incorrect estimate can lead to either noisy results or overly smoothed images with artifacts. Experiment with different SNR values to find the optimal setting. - Too Many Iterations: In iterative algorithms like Richardson-Lucy, too many iterations can amplify noise and create artifacts. Monitor the deconvolution process and choose an appropriate number of iterations based on the quality of the result. - Clipping/Saturated Pixels: Saturated pixels in the raw data can lead to artifacts. It's crucial to avoid saturation during image acquisition.[12] |
Quantitative Data Summary
Deconvolution substantially improves image quality, which can be quantified through various metrics.
Table 1: Expected Improvements in Image Quality Metrics with Deconvolution
| Metric | Typical Improvement with Deconvolution | Rationale |
| Lateral Resolution | 1.5x - 2x | Reassignment of out-of-focus light sharpens features and allows for better separation of closely spaced objects.[16][17] |
| Axial Resolution | 2x - 4x | Deconvolution is particularly effective at reducing the axial blur inherent in widefield and confocal microscopy. |
| Signal-to-Noise Ratio (SNR) | 2x - 10x | By concentrating the signal and reducing background, deconvolution significantly improves the SNR.[18] |
| Contrast | Significant Increase | The removal of out-of-focus blur enhances the contrast between bright features and the background.[7] |
Experimental Protocols
Protocol 1: this compound Staining of Live Cells
This protocol provides a general guideline for staining live mammalian cells with this compound.
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy. Grow cells to the desired confluency (typically 50-70%).
-
Prepare Staining Solution:
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Dilute the this compound stock solution in pre-warmed serum-free cell culture medium or an appropriate buffer (e.g., HBSS) to a final working concentration. A typical starting concentration is 5 µM.[4] The optimal concentration may vary between cell types and should be determined empirically.
-
-
Cell Staining:
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells 2-3 times with pre-warmed serum-free medium or buffer to remove excess dye.[6]
-
-
Imaging: Immediately proceed to image the cells in a suitable imaging buffer.
Protocol 2: Image Acquisition for Deconvolution
-
Microscope Setup:
-
Use a high-resolution objective (e.g., 60x or 100x oil immersion) with a high numerical aperture (NA ≥ 1.3).
-
Ensure the microscope is properly aligned and calibrated.
-
-
Excitation and Emission Settings:
-
Image Sampling (Nyquist Sampling):
-
It is critical to sample the image at a high enough resolution to capture all the information that the objective lens provides. This is known as Nyquist sampling.
-
Set the pixel size to be at least 2.3 times smaller than the theoretical resolution of the objective. Your microscope software should have a feature to calculate the optimal pixel size.
-
-
Z-Stack Acquisition:
-
For 3D deconvolution, acquire a Z-stack of images through your sample.
-
The Z-step size should also adhere to Nyquist sampling criteria for the axial dimension. A good starting point is a Z-step size equal to half the axial resolution of your objective.
-
-
Signal Optimization:
-
Adjust laser power/exposure time and detector gain to achieve a good SNR without saturating any pixels. Check the image histogram to ensure no pixels are clipped at the maximum intensity value.[12]
-
-
Save Data: Save the raw image data in a lossless format (e.g., TIFF, or the native microscope format) that retains all metadata, including pixel size, Z-step, objective parameters, and emission wavelengths. This information is crucial for the deconvolution software.
Protocol 3: Deconvolution using Huygens Software
This protocol provides a general workflow for deconvolving a this compound image using the Huygens software.
-
Open Image: Launch Huygens and open your raw image file.
-
Check Microscopic Parameters:
-
The software will attempt to read the microscope parameters from the image metadata.
-
Carefully verify all parameters, including objective NA, refractive indices of the immersion medium and sample, excitation and emission wavelengths for each channel, and voxel (pixel and Z-step) sizes. Correct any inaccuracies.[12] This step is critical for an accurate theoretical PSF calculation.
-
-
Start the Deconvolution Wizard:
-
PSF Selection: Choose to either generate a theoretical PSF based on the verified parameters or use a pre-measured experimental PSF.[7]
-
Background Estimation: Use the wizard to estimate the background intensity in your image. An accurate background value is important.[8]
-
SNR Estimation: Provide an estimate of the signal-to-noise ratio. This value influences the regularization of the deconvolution process. You may need to experiment with this parameter to achieve the best result.
-
Algorithm and Iterations: Select the deconvolution algorithm (e.g., CMLE - Constrained Maximum Likelihood Estimation, which is a form of Richardson-Lucy). Set the number of iterations. Start with a moderate number (e.g., 20-40) and assess the quality. A quality stopping criterion can also be set.
-
-
Run Deconvolution: Execute the deconvolution process.
-
Visualize and Compare: Use the visualization tools in Huygens, such as the Twin Slicer, to compare the raw and deconvolved images side-by-side.[20]
-
Save Result: Save the deconvolved image for further analysis, such as Generalized Polarization (GP) calculation.
Visualizations
Caption: Experimental workflow for this compound image deconvolution.
Caption: Logical workflow for troubleshooting deconvolution artifacts.
References
- 1. Using spectral decomposition of the signals from laurdan-derived probes to evaluate the physical state of membranes in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Huygens Widefield Software | Scientific Volume Imaging [svi.nl]
- 6. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deconvolution using HuygensPro | Image Processing How-To Guides [mpicbg-scicomp.github.io]
- 8. SVI Huygens Deconvolution | HBIAMP | ADVANCED MICROSCOPY PLATFORM | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 9. Point spread function - Wikipedia [en.wikipedia.org]
- 10. Point Spread Function (PSF) | Scientific Volume Imaging [svi.nl]
- 11. Image Deconvolution 101: Guide to Crisp Microscopy [thermofisher.com]
- 12. Image Deconvolution using SVI Huygens - ZMB UZH [zmb.dozuki.com]
- 13. Richardson-Lucy deconvolution as a general tool for combining images with complementary strengths - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application of regularized Richardson-Lucy algorithm for deconvolution of confocal microscopy images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimised generalized polarisation analysis of this compound reveals clear order differences between T cell membrane compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 17. researchgate.net [researchgate.net]
- 18. azom.com [azom.com]
- 19. Time-Resolved Laurdan Fluorescence Reveals Insights into Membrane Viscosity and Hydration Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Huygens Deconvolution – Cellular Imaging [cellularimaging.nl]
Validation & Comparative
C-Laurdan vs. Laurdan: A Comparative Guide for Membrane Fluidity Studies
For researchers, scientists, and drug development professionals investigating the biophysical properties of cell membranes, the choice of fluorescent probe is critical. Laurdan has long been a staple for assessing membrane fluidity and lipid raft organization. However, the advent of C-Laurdan presents a compelling alternative with distinct advantages. This guide provides an objective comparison of this compound and Laurdan, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate probe for your research needs.
At a Glance: this compound vs. Laurdan
This compound and Laurdan are both polarity-sensitive fluorescent probes that report on the local lipid environment within a membrane. Their fluorescence emission spectra are sensitive to the degree of water penetration into the lipid bilayer, which in turn correlates with membrane fluidity. In more ordered, gel-phase membranes, water penetration is low, and the probes exhibit a blue-shifted emission. Conversely, in more fluid, liquid-crystalline phase membranes, increased water penetration leads to a red-shifted emission.[1][2] This spectral shift is quantified by calculating the Generalized Polarization (GP).[3][4]
The key structural difference between the two probes is the presence of a carboxyl group on the naphthalene moiety of this compound.[5][6] This modification imparts several advantageous properties to this compound over its predecessor.
Quantitative Data Presentation
The following table summarizes the key photophysical and chemical properties of this compound and Laurdan for easy comparison.
| Property | This compound | Laurdan | Reference(s) |
| Molecular Weight | 397.56 g/mol | 353.55 g/mol | [7] |
| Chemical Formula | C₂₅H₃₅NO₃ | C₂₄H₃₅NO | [7] |
| One-Photon Excitation Max (λex) | ~348 nm | ~366 nm | [7] |
| One-Photon Emission Max (λem) | ~423 nm | ~497 nm | [7] |
| Two-Photon Excitation Max (λex) | ~780 nm | Not specified in provided results | |
| Extinction Coefficient (ε) | 12,200 M⁻¹cm⁻¹ | 19,500 M⁻¹cm⁻¹ | [7] |
| Quantum Yield (Φ) | 0.43 | 0.61 | [7] |
| Solubility | Good water solubility; Soluble in DMF, ethanol, DMSO | Poor water solubility; Soluble in DMF | [5][7] |
| Key Advantage | Higher water solubility, faster membrane incorporation, greater sensitivity to membrane polarity at the lipid headgroup region, and enhanced photostability under two-photon excitation.[1][5][6][8] | Well-established probe with a long history of use. | [9] |
Principle of Membrane Fluidity Sensing
The underlying principle for both this compound and Laurdan lies in their sensitivity to the local solvent polarity within the lipid bilayer. This sensitivity allows for the ratiometric measurement of membrane fluidity.
Experimental Protocols
Accurate and reproducible measurements of membrane fluidity using this compound or Laurdan require careful attention to the experimental protocol. Below are detailed methodologies for staining and imaging with these probes.
I. Stock Solution Preparation
-
Laurdan: Prepare a 1-20 mM stock solution in dimethylformamide (DMF).[7][10] Store at -20°C, protected from light. Aliquoting is recommended to avoid repeated freeze-thaw cycles.[11]
-
This compound: Prepare a stock solution of up to 100 mM in DMF, 20 mM in DMSO, or 10 mM in ethanol.[12] Store at -20°C, protected from light.
II. Staining of Live Cells
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and grow to the desired confluency.
-
Staining Solution: Dilute the stock solution of this compound or Laurdan in cell culture medium to a final concentration of 1-10 µM.
-
Incubation: Replace the cell culture medium with the staining solution and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove excess probe.
-
Imaging: Immediately proceed with imaging under a one-photon or two-photon microscope.
III. Staining of Liposomes
-
Liposome Preparation: Prepare giant unilamellar vesicles (GUVs) or other liposome preparations as required for your experiment.
-
Probe Incorporation: Add the this compound or Laurdan stock solution to the liposome suspension to achieve a final probe-to-lipid ratio of approximately 1:500 to 1:800.[1]
-
Incubation: Incubate the mixture for at least 30 minutes to 1 hour to ensure complete partitioning of the probe into the lipid bilayer.[1][13]
IV. Imaging and Data Acquisition
-
One-Photon Confocal Microscopy (more suitable for this compound):
-
Two-Photon Microscopy:
-
Excite the probe using a pulsed infrared laser tuned to the two-photon excitation maximum (e.g., ~780 nm for this compound).
-
Collect emission in two channels as described for one-photon microscopy.
-
V. Generalized Polarization (GP) Calculation
The GP value is calculated on a pixel-by-pixel basis from the intensity images acquired in the two emission channels using the following formula:
GP = (I_blue - I_green) / (I_blue + I_green)
Where:
-
I_blue is the fluorescence intensity in the blue emission channel.
-
I_green is the fluorescence intensity in the green emission channel.
GP values range from +1 (highly ordered) to -1 (highly fluid).[16]
Experimental Workflow
The following diagram outlines the typical experimental workflow for a membrane fluidity study using this compound or Laurdan.
Concluding Remarks
Both this compound and Laurdan are powerful tools for investigating membrane fluidity. Laurdan is a well-established and widely used probe. However, this compound offers significant advantages, including improved water solubility, faster membrane incorporation, and enhanced photostability, making it particularly well-suited for studies in living cells and for two-photon microscopy applications.[1][17] Its increased sensitivity to the lipid headgroup region may also provide more nuanced information about membrane organization.[5][6][8] The choice between these two probes will ultimately depend on the specific requirements of the experimental system and the imaging modality available. For new studies, particularly those involving live-cell imaging or two-photon microscopy, this compound represents a superior choice.
References
- 1. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laurdan monitors different lipids content in eukaryotic membrane during embryonic neural development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Will this compound dethrone Laurdan in fluorescent solvent relaxation techniques for lipid membrane studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Will this compound dethrone Laurdan in fluorescent solvent relaxation techniques for lipid membrane studies? | Sigma-Aldrich [sigmaaldrich.com]
- 7. rndsystems.com [rndsystems.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Visualizing membrane microdomains by Laurdan 2-photon microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]
- 12. This compound | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 13. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A two-photon fluorescent probe for lipid raft imaging: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
C-Laurdan: A Superior Probe for Two-Photon Microscopy of Cellular Membranes
In the realm of cellular imaging, particularly the investigation of lipid rafts and membrane dynamics, the choice of fluorescent probe is paramount. For researchers utilizing two-photon microscopy, C-Laurdan has emerged as a significantly more advantageous tool compared to its predecessor, Laurdan. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making an informed decision for their specific applications.
Enhanced Photophysical Properties for Brighter, More Sensitive Imaging
This compound exhibits superior photophysical characteristics that translate to higher quality images and more reliable data in two-photon microscopy. A key advantage is its larger two-photon absorption cross-section, which directly contributes to a brighter fluorescence signal.[1] Furthermore, this compound demonstrates a greater sensitivity to the polarity of the membrane environment, allowing for more nuanced detection of changes in lipid packing and organization.[1][2][3]
One of the significant drawbacks of Laurdan is its tendency to form aggregates and its poor water solubility.[1] this compound overcomes this limitation with its enhanced water solubility, facilitating easier handling and more consistent staining of live cells.[1][4] This improved solubility is attributed to the substitution of a methyl group in Laurdan with a carboxylic group in this compound.[5]
| Property | This compound | Laurdan | Advantage of this compound |
| Two-Photon Cross Section (δ) at 780 nm (in EtOH) | 150 GM | 60 GM | 2.5x larger, resulting in brighter images.[1] |
| Two-Photon Cross Section (δ) at 820 nm (in Water) | 320 GM | Not measurable (too weak) | Significantly higher, enabling imaging in aqueous environments.[1] |
| Fluorescence Quantum Yield (Φ) | 0.43[4] | 0.61[6] | While Laurdan has a higher quantum yield in some conditions, this compound's overall performance in two-photon microscopy is superior due to its larger two-photon cross section. |
| Sensitivity to Membrane Polarity | Higher sensitivity[1][2][3] | Standard | More accurately reflects the fluid and gel domains in the plasma membrane.[1] |
| Water Solubility | 3.0 mM[1] | Virtually insoluble (aggregates at 0.1 mM)[1] | Easier to handle, better for staining live cells. |
| Photostability | Enhanced under two-photon excitation[5] | Prone to photobleaching under one-photon excitation[5] | More stable for time-lapse imaging. |
Visualizing Lipid Rafts and Membrane Fluidity
Both this compound and Laurdan are used to study the lateral organization of biological membranes, particularly to visualize lipid rafts—dynamic, ordered microdomains enriched in cholesterol and sphingolipids that play crucial roles in signal transduction.[2][3] These probes are environmentally sensitive, meaning their fluorescence emission spectrum shifts depending on the polarity of their surroundings. In more ordered, less polar environments like lipid rafts (liquid-ordered phase), the emission is blue-shifted. In more fluid, polar environments (liquid-disordered phase), the emission is red-shifted.[7]
This spectral shift is quantified by calculating the Generalized Polarization (GP) value, which provides a ratiometric measure of membrane order. The ability of this compound to more accurately reflect the rigid and fluid domains in vesicles and live cells makes it a superior tool for GP imaging.[1] Experimental data shows that this compound provides a clearer distinction between different lipid phases and a more significant response to raft-disrupting agents like methyl-β-cyclodextrin (MβCD).[1][5]
Experimental Protocols
Staining of Live Cells with this compound for Two-Photon Microscopy
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Phosphate-buffered saline (PBS) or other suitable imaging buffer
-
Live cells cultured on glass-bottom dishes suitable for microscopy
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound powder in DMSO or ethanol to a final concentration of 1-5 mM. Store the stock solution at -20°C, protected from light.
-
Prepare a working solution: Dilute the stock solution in PBS or imaging buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Cell Staining:
-
Wash the cultured cells twice with pre-warmed PBS.
-
Incubate the cells with the this compound working solution for 15-30 minutes at 37°C.
-
Wash the cells twice with pre-warmed PBS to remove excess probe.
-
Add fresh, pre-warmed imaging buffer to the cells.
-
-
Two-Photon Imaging:
-
GP Value Calculation:
-
The GP value is calculated for each pixel using the following formula: GP = (I_blue - I_red) / (I_blue + I_red) where I_blue and I_red are the fluorescence intensities in the blue and red channels, respectively.
-
The resulting GP map will show values ranging from +1 (highly ordered) to -1 (highly disordered).
-
Visualizing Experimental Workflow and Signaling Concepts
To better understand the application of this compound in studying cellular processes, the following diagrams illustrate a typical experimental workflow and the conceptual role of lipid rafts in signal transduction.
References
- 1. oxygen.korea.ac.kr [oxygen.korea.ac.kr]
- 2. A two-photon fluorescent probe for lipid raft imaging: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- 5. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Laurdan | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
C-Laurdan GP Values: A Validated Guide to Characterizing Lipid Phases
For researchers, scientists, and drug development professionals navigating the complexities of membrane biophysics, the fluorescent probe C-Laurdan offers a powerful tool for elucidating the organization of lipid bilayers. This guide provides an objective comparison of this compound's performance in characterizing known lipid phases, supported by experimental data, and outlines detailed protocols for its application.
The fluidity and organization of lipid membranes are critical to a vast array of cellular processes, from signal transduction to drug-membrane interactions. Understanding the distinct lipid phases—the liquid-ordered (Lo), liquid-disordered (Ld), and solid-ordered (So) or gel phases—is paramount. This compound, a derivative of the well-established probe Laurdan, exhibits sensitivity to the polarity of its environment, which directly correlates with the packing density of lipid acyl chains. This property is quantified by the Generalized Polarization (GP) value, providing a robust measure of membrane order.
Performance Comparison: this compound GP Values in Defined Lipid Phases
This compound's utility lies in its distinct GP values for different lipid phases. The following table summarizes experimentally determined this compound GP values in model membrane systems, offering a clear benchmark for interpreting experimental data. For comparison, typical GP values for the parent compound, Laurdan, and another common lipid order probe, Di-4-ANEPPDHQ, are also included.
| Lipid Phase | Model System | Lipid Composition | This compound GP Value | Laurdan GP Value | Di-4-ANEPPDHQ GP Value |
| Liquid-ordered (Lo) | LUVs | ESM:Chol (1:1) | 0.51 ± 0.00[1][2] | 0.57 ± 0.00[1][2] | ~0.4 to 0.5 |
| GUVs | DOPC:SM:Chol (2:2:1) | ~0.26 | ~0.55 | Not readily available | |
| LUVs | POPC:ESM:Chol (25:35:40) | ~0.35[1][2] | ~0.45[1][2] | Not readily available | |
| Liquid-disordered (Ld) | LUVs | DOPC | -0.36 ± 0.01[1][2] | -0.24 ± 0.00[1][2] | ~ -0.3 to -0.4 |
| LUVs | POPC | -0.29 ± 0.00[1][2] | -0.05 ± 0.00[1][2] | Not readily available | |
| LUVs | POPC:ESM:Chol (70:25:5) | ~ -0.2[1][2] | ~ -0.1[1][2] | Not readily available | |
| Solid-ordered (So)/Gel | LUVs | DPPC (below Tm) | ~0.5 to 0.6 | ~0.5 to 0.7[3][4] | Not readily available |
| Co-existing Lo-Ld | LUVs | POPC:Chol (3:2) | Intermediate values | Intermediate values | Not readily available |
| GUVs | DPPC:POPC (1:1) | High GP domains observed | High GP domains observed | Not readily available |
Note: GP values can vary slightly depending on the specific experimental conditions (temperature, buffer, instrumentation). The values presented are indicative and sourced from multiple studies.
Experimental Protocols
Accurate determination of this compound GP values requires meticulous experimental execution. Below are detailed methodologies for labeling model lipid membranes and performing fluorescence measurements.
Preparation of Labeled Liposomes (LUVs)
-
Lipid Film Hydration:
-
Prepare a lipid mixture of the desired composition in chloroform.
-
Add this compound from a stock solution in chloroform to achieve a final probe-to-lipid molar ratio of 1:500 to 1:1000.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
-
Further dry the film under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with the desired buffer (e.g., PBS, HEPES-buffered saline) by vortexing, resulting in a suspension of multilamellar vesicles (MLVs).
-
-
LUV Formation:
-
Subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath.
-
Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. Perform at least 11 passes to ensure a homogenous population of LUVs.
-
Preparation of Labeled Giant Unilamellar Vesicles (GUVs)
-
Electroformation:
-
Prepare a lipid mixture containing this compound (1 mol%) in chloroform.
-
Spread the lipid solution onto platinum or indium tin oxide (ITO)-coated glass slides and allow the solvent to evaporate, forming a thin lipid film.
-
Assemble the slides to form a chamber and fill with a sucrose solution (e.g., 300 mM).
-
Apply an AC electric field (e.g., 1V, 10 Hz) for 1-2 hours at a temperature above the phase transition temperature of the lipids.
-
Gently harvest the GUVs from the slides.
-
Fluorescence Spectroscopy and GP Calculation
-
Instrumentation:
-
Use a temperature-controlled spectrofluorometer.
-
-
Measurement Parameters:
-
Excitation Wavelength: 405 nm for this compound.
-
Emission Spectra: Record the fluorescence emission spectrum from approximately 420 nm to 550 nm.
-
-
GP Calculation:
-
The Generalized Polarization (GP) is calculated using the following formula: GP = (I440 - I490) / (I440 + I490) where I440 and I490 are the fluorescence intensities at the emission wavelengths of 440 nm and 490 nm, respectively.
-
Visualizing the Workflow and Concepts
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
References
C-Laurdan Performance: A Comparative Guide for Confocal and Two-Photon Microscopy
For Researchers, Scientists, and Drug Development Professionals
The fluorescent probe C-Laurdan is a powerful tool for investigating cell membrane properties, specifically lipid organization and fluidity. Its sensitivity to the polarity of the membrane environment allows for the visualization of lipid rafts and other membrane microdomains. The choice of microscopy technique—confocal or two-photon—significantly impacts the quality and type of data that can be obtained with this compound. This guide provides an objective comparison of this compound's performance in both systems, supported by experimental data and detailed protocols to aid in selecting the optimal imaging modality for your research needs.
Performance Comparison: Confocal vs. Two-Photon Microscopy
The selection between confocal and two-photon microscopy for this compound imaging hinges on the specific experimental requirements, such as sample thickness, sensitivity to phototoxicity, and desired image quality. While two-photon microscopy generally offers superior performance for deep tissue imaging and reduced phototoxicity, the enhanced photostability of this compound compared to its predecessor, Laurdan, has made it a viable and valuable probe for conventional confocal microscopy as well.[1][2][3]
| Performance Metric | Confocal Microscopy | Two-Photon Microscopy | Rationale & Key Considerations |
| Signal-to-Noise Ratio (SNR) | Can be lower, especially in thick or scattering samples.[4] | Generally higher, particularly in deep tissue, due to reduced background signal.[5] | Two-photon excitation is confined to the focal volume, eliminating out-of-focus fluorescence that contributes to noise in confocal imaging.[6][7] For thin samples with low scattering, confocal imaging can sometimes yield a higher SNR.[4] |
| Photostability | This compound exhibits sufficient photostability for imaging under conventional confocal conditions.[1][2] However, photobleaching can still be a limiting factor in long-term imaging experiments. | Significantly reduced photobleaching as excitation is confined to the focal plane.[5][6][8] This allows for longer time-lapse imaging with minimal signal degradation. | The near-infrared light used in two-photon microscopy is less energetic and therefore causes less photodamage to the sample compared to the UV or visible light used in confocal microscopy.[5][6] |
| Penetration Depth | Limited to approximately 200 µm in scattering tissue.[7] | Significantly deeper penetration, up to 1 mm in living tissues.[5][7] | The near-infrared excitation light used in two-photon microscopy scatters less within biological tissues compared to the shorter wavelength light used in confocal microscopy.[5][9] |
| Resolution | Spatial resolution is comparable to two-photon microscopy.[6] | The lateral and axial resolution for two-photon excitation is only slightly worse than for confocal microscopy.[6] | Resolution in both techniques is diffraction-limited. The key advantage of two-photon is not in resolution enhancement but in its ability to achieve high-resolution imaging deep within scattering samples. |
| Phototoxicity | Higher potential for phototoxicity, especially with the 405 nm excitation, as the entire light cone passing through the sample can cause damage.[6] | Reduced phototoxicity because the excitation is localized to the focal volume, minimizing damage to out-of-focus regions.[5][6] This is a major advantage for live-cell and in-vivo imaging. | The use of longer wavelength, lower energy infrared light in two-photon microscopy is inherently less damaging to biological specimens.[5] |
| Probe Excitation Efficiency | Good one-photon absorption at its excitation maximum. | This compound has a large two-photon absorption cross-section, leading to brighter two-photon fluorescence images compared to Laurdan.[10][11][12] | This compound was specifically designed to have improved two-photon properties, making it an excellent probe for this technique.[12] |
Experimental Protocols
This compound Staining Protocol for Live Cells
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and grow to the desired confluency.
-
This compound Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. For working solutions, dilute the stock in cell culture medium to a final concentration of 5-10 µM.
-
Cell Staining: Remove the culture medium from the cells and replace it with the this compound containing medium.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C.
-
Washing: After incubation, wash the cells twice with fresh, pre-warmed culture medium or a suitable buffer (e.g., PBS) to remove excess probe.
-
Imaging: The cells are now ready for imaging on either a confocal or two-photon microscope. It is recommended to image the cells in a buffer that maintains their physiological state.
This compound Imaging and Ratiometric Analysis
This compound's utility lies in its sensitivity to the polarity of the membrane environment, which is quantified using the Generalized Polarization (GP) value. The GP value is calculated from the fluorescence intensities in two emission channels.
-
Principle: In more ordered, rigid membrane domains (like lipid rafts), the this compound emission is blue-shifted. In more disordered, fluid membrane domains, the emission is red-shifted.[10]
-
GP Calculation: The GP value is calculated using the following formula: GP = (I_blue - G * I_red) / (I_blue + G * I_red) Where:
-
I_blue is the intensity in the blue emission channel (e.g., 415-455 nm).
-
I_red is the intensity in the red emission channel (e.g., 490-530 nm).[13]
-
G is a correction factor (the G-factor) that accounts for the wavelength-dependent sensitivity of the detection system. It is determined by imaging a solution of this compound in a solvent of known properties (e.g., DMSO).[2]
-
Confocal Microscopy Imaging Parameters:
-
Emission Collection: Simultaneously collect fluorescence in two channels:
-
Pinhole: Set to 1 Airy unit for optimal sectioning.
-
Laser Power: Use the minimum laser power necessary to obtain a good signal and avoid phototoxicity and photobleaching.[13]
Two-Photon Microscopy Imaging Parameters:
-
Excitation: A Ti:Sapphire laser tuned to approximately 780-820 nm.[12][16]
-
Emission Collection: Use a dichroic mirror and bandpass filters to separate the emission into two channels, similar to the confocal setup (e.g., 400-460 nm and 470-530 nm).[8]
-
Detector: Non-descanned detectors (NDDs) are often used to efficiently collect scattered emission photons.
Visualizations
Caption: Experimental workflow for this compound labeling and membrane order analysis.
Caption: Principles of one-photon vs. two-photon excitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Two-photon excitation microscopy - Wikipedia [en.wikipedia.org]
- 6. Two-Photon Excitation Microscopy for the Study of Living Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. tandfonline.com [tandfonline.com]
- 9. light.ece.illinois.edu [light.ece.illinois.edu]
- 10. researchgate.net [researchgate.net]
- 11. A two-photon fluorescent probe for lipid raft imaging: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oxygen.korea.ac.kr [oxygen.korea.ac.kr]
- 13. researchgate.net [researchgate.net]
- 14. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 15. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative Imaging of Molecular Order in Lipid Membranes Using Two-Photon Fluorescence Polarimetry - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Membrane Dynamics: A Comparative Guide to C-Laurdan and Other Fluorescent Probes
For researchers, scientists, and drug development professionals delving into the intricate world of cellular membranes, the choice of an appropriate fluorescent probe is paramount. C-Laurdan has emerged as a powerful tool for investigating membrane order and lipid packing. This guide provides an objective cross-validation of this compound's performance against other established membrane probes, supported by experimental data and detailed protocols, to aid in the selection of the optimal tool for your research needs.
This guide will compare this compound with traditional probes such as Laurdan, Prodan, 1,6-diphenyl-1,3,5-hexatriene (DPH), and 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH). The comparison will focus on their principles of measurement, localization within the membrane, and practical applications, supplemented with quantitative data from various studies.
At a Glance: Comparing this compound with Other Membrane Probes
The following table summarizes the key characteristics and performance metrics of this compound in comparison to other widely used membrane probes. This allows for a quick assessment of the most suitable probe based on the experimental requirements.
| Probe | Measurement Principle | Primary Parameter | Membrane Localization | Key Advantages | Key Disadvantages |
| This compound | Solvatochromism (polarity sensitive) | Generalized Polarization (GP) | Lipid bilayer interface | High photostability, suitable for confocal microscopy, senses lipid packing and water penetration[1][2] | GP values can be influenced by factors other than lipid order. |
| Laurdan | Solvatochromism (polarity sensitive) | Generalized Polarization (GP) | Lipid bilayer interface | High sensitivity to lipid phase, well-established probe[3][4][5] | Low photostability, often requires two-photon microscopy[1][2] |
| Prodan | Solvatochromism (polarity sensitive) | Spectral shift | Closer to the bilayer surface than Laurdan[6] | Sensitive to polarity changes at the membrane surface[6] | Different partitioning behavior compared to Laurdan/C-Laurdan[6] |
| DPH | Fluorescence Anisotropy | Anisotropy (r) | Hydrophobic core of the bilayer | Senses fluidity and motional order of acyl chains[7] | Does not directly report on lipid packing or water content[7] |
| TMA-DPH | Fluorescence Anisotropy | Anisotropy (r) | Anchored at the lipid-water interface | Reports on fluidity near the membrane surface[7][8] | Anisotropy can be affected by factors other than fluidity. |
Deep Dive: Understanding the Probes
This compound and Laurdan: Reporters of Lipid Packing
This compound is a derivative of Laurdan, designed to overcome some of the limitations of the parent dye, notably its photostability.[1][2] Both probes are sensitive to the polarity of their environment. In a more ordered, tightly packed membrane (e.g., liquid-ordered phase), there is less water penetration, and the emission spectrum is blue-shifted. In a less ordered, more fluid membrane (e.g., liquid-disordered phase), water molecules penetrate the bilayer more readily, causing a red-shift in the emission spectrum.[5] This spectral shift is quantified by the Generalized Polarization (GP) value. A higher GP value corresponds to a more ordered membrane, while a lower GP value indicates a more disordered membrane.[9] this compound's enhanced photostability makes it particularly suitable for imaging with conventional confocal microscopy.[1][2]
Prodan: A Surface-Sensitive Polarity Probe
Like Laurdan and this compound, Prodan's fluorescence is sensitive to environmental polarity. However, due to its different molecular structure, Prodan localizes closer to the surface of the membrane.[6] This makes it particularly useful for detecting changes in polarity at the lipid-water interface. Its partitioning between the membrane and aqueous phase is also more dependent on the lipid phase state compared to Laurdan.[6]
DPH and TMA-DPH: Gauging Membrane Fluidity
In contrast to the solvatochromic probes, DPH and TMA-DPH measure fluorescence anisotropy to report on the rotational mobility of the probe within the membrane, which is a measure of membrane fluidity. DPH is a hydrophobic molecule that localizes deep within the acyl chain region of the bilayer.[7] TMA-DPH has a charged headgroup that anchors it at the membrane surface, with the DPH moiety reporting on the fluidity of the upper part of the acyl chain region.[7][8] A higher anisotropy value indicates restricted motion and thus a less fluid (more ordered) membrane, while a lower anisotropy value suggests greater rotational freedom and a more fluid membrane.
Experimental Cross-Validation: A Logical Workflow
A robust cross-validation experiment is essential to correlate the results from different probes. The following diagram illustrates a typical workflow for comparing this compound with an anisotropy probe like DPH or TMA-DPH.
Quantitative Comparison of Probe Performance
The following table presents representative data synthesized from multiple studies to illustrate the comparative performance of this compound and other probes in model membrane systems.
| Membrane System | Condition | This compound GP | Laurdan GP | DPH Anisotropy (r) | TMA-DPH Anisotropy (r) |
| DPPC Vesicles | Gel Phase (25°C) | ~0.5 - 0.6 | ~0.5 - 0.6 | ~0.35 | ~0.32 |
| DPPC Vesicles | Fluid Phase (50°C) | ~ -0.1 to -0.3 | ~ -0.1 to -0.3 | ~0.10 | ~0.15 |
| POPC Vesicles | Fluid Phase (25°C) | ~ -0.3 to -0.5 | ~ -0.3 to -0.5 | ~0.08 | ~0.12 |
| DPPC/Cholesterol (2:1) | Liquid Ordered | ~0.3 - 0.4 | ~0.3 - 0.4 | ~0.30 | ~0.28 |
| Live Cells (Plasma Membrane) | Untreated | ~0.1 to 0.3[2] | ~0.1 to 0.3 | Varies | Varies |
| Live Cells (Plasma Membrane) | Cholesterol Depleted | ~ -0.06[2] | Decreased | Decreased | Decreased |
Note: These values are approximate and can vary depending on the specific experimental conditions (e.g., buffer, temperature, instrumentation).
Probing Signaling Pathways: The Role of Membrane Order
Membrane microdomains, often referred to as lipid rafts, are enriched in cholesterol and sphingolipids, leading to a more ordered membrane environment. These domains are crucial platforms for cellular signaling. The diagram below illustrates a simplified signaling pathway that is dependent on membrane order, and how different probes can be used to investigate it.
In this example, the binding of a ligand to its receptor leads to the recruitment of the receptor and effector proteins into a lipid raft. The ordered environment of the raft facilitates their interaction and initiates downstream signaling. This compound can be used to visualize these ordered domains (higher GP), while DPH can confirm the reduced fluidity (higher anisotropy) within these regions.
Experimental Protocols
A. This compound Staining and GP Measurement in Live Cells
-
Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy.
-
Probe Preparation: Prepare a 10 mM stock solution of this compound in dimethylformamide (DMF). From this, prepare a 1 mM working solution in DMF.
-
Staining: Dilute the this compound working solution to a final concentration of 5-10 µM in serum-free cell culture medium.
-
Incubation: Replace the cell culture medium with the this compound staining solution and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Imaging: Image the cells using a confocal microscope equipped with a 405 nm laser for excitation. Simultaneously collect fluorescence emission in two channels: 430-460 nm (ordered phase) and 470-510 nm (disordered phase).
-
GP Calculation: Calculate the GP value for each pixel using the formula: GP = (I430-460 - G * I470-510) / (I430-460 + G * I470-510) where I is the intensity in the respective channel and G is a correction factor determined for the specific instrument.
B. DPH/TMA-DPH Staining and Anisotropy Measurement
-
Probe Preparation: Prepare a 2 mM stock solution of DPH or TMA-DPH in DMF.
-
Staining: Dilute the stock solution to a final concentration of 1-2 µM in PBS or serum-free medium.
-
Incubation: Resuspend cells in the staining solution and incubate for 30 minutes at room temperature (DPH) or on ice (TMA-DPH to limit internalization).
-
Washing: Wash the cells twice with cold PBS.
-
Measurement: Measure fluorescence anisotropy using a fluorometer equipped with polarizers. For DPH/TMA-DPH, use an excitation wavelength of ~360 nm and an emission wavelength of ~430 nm.
-
Anisotropy Calculation: The instrument software typically calculates the steady-state anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where IVV and IVH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertical and vertically-horizontal, respectively, and G is the grating correction factor.
Conclusion
This compound offers significant advantages for studying membrane order, particularly its compatibility with conventional confocal microscopy and its high photostability. While it provides a sensitive measure of lipid packing and water penetration through GP analysis, it is crucial to understand that this is a different physical parameter than the membrane fluidity reported by anisotropy probes like DPH and TMA-DPH. For a comprehensive understanding of membrane biophysics, a multi-probe approach, as outlined in this guide, is often the most powerful strategy. By cross-validating results from this compound with those from other membrane probes, researchers can gain deeper insights into the complex and dynamic nature of cellular membranes and their role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 4. Laurdan and Prodan as Polarity-Sensitive Fluorescent Membrane Probes [escholarship.org]
- 5. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prodan as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A comparison of the fluorescence properties of TMA-DPH as a probe for plasma membrane and for endocytic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of C-Laurdan and Laurdan for Sensing Cholesterol-Rich Membrane Domains
For researchers in cell biology and drug development, the study of lipid rafts—microdomains enriched in cholesterol and sphingolipids—is crucial for understanding a myriad of cellular processes. Fluorescent probes that can report on the lipid order of cellular membranes are indispensable tools in this field. Among these, Laurdan and its derivative, C-Laurdan, are prominent choices. This guide provides an in-depth, objective comparison of their sensitivity to cholesterol, supported by experimental data and detailed protocols to aid researchers in selecting the optimal probe for their specific needs.
Key Differences and Performance Summary
This compound, a carboxyl-modified version of Laurdan, was designed to improve upon some of the limitations of the parent dye. The primary distinction lies in the replacement of a methyl group in Laurdan's dimethylamino moiety with a carboxymethyl group in this compound.[1][2] This seemingly minor structural change leads to significant differences in their photophysical properties and their behavior in lipid membranes.
Theoretical studies suggest that this compound is more stable than Laurdan in the headgroup region of the membrane and aligns more closely with the lipids.[1] This positioning may contribute to its heightened sensitivity to the polarity of the membrane at the lipid headgroup region.[1] Furthermore, this compound exhibits greater water solubility, a brighter two-photon fluorescence image, and enhanced photostability compared to Laurdan.[3][4]
| Feature | This compound | Laurdan | Reference |
| Structure | 6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene | 6-lauroyl-2-(N,N-dimethylamino)naphthalene | [1] |
| Excitation Max (in membranes) | ~350-410 nm | ~340-410 nm | [5][6][7] |
| Emission Max (Disordered Phase) | ~490-530 nm | ~490 nm | [3][7] |
| Emission Max (Ordered Phase) | ~440 nm | ~440 nm | [8] |
| Sensitivity to Cholesterol | High; detects pre-transitions in lipid phases not seen with Laurdan.[3] | High; well-established for detecting cholesterol-induced membrane ordering.[9] | |
| Photostability | Higher than Laurdan, suitable for one-photon confocal microscopy.[3][7] | Prone to photobleaching, often requiring two-photon microscopy.[3][4] | |
| Water Solubility | Higher | Lower | [1][2] |
| Advantages | Brighter signal, greater photostability, higher sensitivity to headgroup polarity.[1][3] | Well-established probe with a large body of literature. | |
| Disadvantages | Newer probe with less historical data. | Lower photostability and signal brightness compared to this compound.[3] |
Experimental Data: Generalized Polarization (GP) Measurements
The sensitivity of both probes to membrane lipid order, which is influenced by cholesterol, is quantified by calculating the Generalized Polarization (GP). GP is a ratiometric measurement of the emission intensity at two wavelengths, reflecting the shift in the emission spectrum of the dye in response to changes in the polarity of its environment. An increase in GP values corresponds to a more ordered, less hydrated membrane environment, typical of cholesterol-rich domains.
The GP is calculated using the formula: GP = (I_ordered - I_disordered) / (I_ordered + I_disordered) , where I_ordered and I_disordered are the fluorescence intensities at the emission maximum in the ordered (e.g., 440 nm) and disordered (e.g., 490 nm) phases, respectively.[6][10]
The following table summarizes GP values obtained for both probes in different membrane systems, demonstrating their response to changes in lipid order, including those induced by cholesterol depletion using methyl-β-cyclodextrin (MβCD).
| Membrane System | Condition | This compound GP | Laurdan GP | Reference |
| DPPC Vesicles | Gel to Ripple Phase Pre-transition (~33°C) | Detected | Not Detected | [3] |
| X. laevis Melanophore Cells | Control | 0.18 ± 0.05 | - | [3] |
| X. laevis Melanophore Cells | MβCD Treated (Cholesterol Depletion) | -0.06 ± 0.08 | - | [3] |
| di14:1-Δ9cis-PC SLB | Increasing Cholesterol (0 to 0.6 molar fraction) | - | GP increases from ~-0.1 to ~0.38 | [10][11][12] |
Notably, one study demonstrated that this compound could detect the pre-transition from a gel to a rippled phase in DPPC vesicles, a subtle change in lipid order that was not observable with Laurdan.[3] This suggests a higher sensitivity of this compound to fine changes in membrane organization. Moreover, in living cells, cholesterol depletion with MβCD resulted in a significant decrease in the this compound GP value, indicating a shift to a more disordered membrane state and confirming its utility in monitoring cholesterol-dependent membrane fluidity.[3]
Experimental Workflow
The following diagram outlines a typical experimental workflow for comparing the cholesterol sensitivity of this compound and Laurdan.
References
- 1. Will this compound dethrone Laurdan in fluorescent solvent relaxation techniques for lipid membrane studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Laurdan Fluorescence Lifetime Discriminates Cholesterol Content from Changes in Fluidity in Living Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Laurdan Discerns Lipid Membrane Hydration and Cholesterol Content - PMC [pmc.ncbi.nlm.nih.gov]
C-Laurdan vs. Laurdan: A Comparative Guide to Photostability for Membrane Imaging
For researchers engaged in the study of lipid membranes, the choice of fluorescent probe is critical to generating reliable and high-quality data. Laurdan has long been a staple for investigating membrane polarity and lipid rafts. However, its utility is significantly hampered by its poor photostability under one-photon excitation. The development of C-Laurdan, a carboxylated derivative, has offered a promising alternative. This guide provides an objective comparison of the photostability of this compound and Laurdan, supported by available data and detailed experimental protocols to aid researchers in selecting the optimal probe for their needs.
Executive Summary
This compound exhibits significantly enhanced photostability compared to Laurdan, particularly under one-photon excitation conditions typical of confocal microscopy. This key advantage allows for longer and more repetitive imaging experiments with this compound, minimizing photobleaching-induced artifacts and enabling the study of dynamic cellular processes. While Laurdan's rapid photobleaching largely restricts its use to two-photon microscopy, this compound's robustness makes it a versatile tool for a broader range of fluorescence microscopy applications.
Data Presentation: Photophysical Properties and Photostability
| Property | This compound | Laurdan | References |
| One-Photon Excitation Max (λex) | ~348 nm | ~356 nm | [1] |
| Emission Max (λem) | ~423 nm | Gel Phase: ~440 nm, Liquid Phase: ~490 nm | [2] |
| Fluorescence Quantum Yield (Φf) | 0.43 | 0.4 - 0.6 (solvent dependent) | [1] |
| Photostability | High; suitable for one-photon confocal microscopy with minimal photobleaching.[1] | Low; rapid photobleaching under one-photon excitation.[2][3] Primarily used for two-photon microscopy.[2] | [1][2][3] |
| Water Solubility | Higher due to the carboxylic group.[4] | Low. | [4] |
Experimental Protocols
To quantitatively assess the photostability of this compound and Laurdan, a time-lapse imaging experiment using a confocal microscope is recommended. This protocol is designed to provide a direct comparison of the photobleaching rates of the two probes under identical conditions.
I. Preparation of Labeled Giant Unilamellar Vesicles (GUVs)
-
Lipid Mixture Preparation: Prepare a lipid mixture in chloroform. A common composition for observing phase separation is 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in a 1:1 molar ratio, with the addition of cholesterol if desired.
-
Probe Incorporation: Add this compound or Laurdan to the lipid mixture from a stock solution in ethanol or DMSO to a final probe-to-lipid molar ratio of 1:200.
-
GUV Formation: Form GUVs using the electroformation method. Deposit the lipid/probe mixture onto platinum or indium tin oxide (ITO)-coated glass slides. After evaporation of the solvent under vacuum, assemble the chamber and fill with a sucrose solution. Apply an AC electric field to induce vesicle formation.
-
Harvesting GUVs: Gently harvest the GUVs from the chamber for microscopy.
II. Confocal Microscopy and Photobleaching Assay
-
Microscope Setup:
-
Use a laser scanning confocal microscope equipped with a 405 nm laser for excitation of both this compound and Laurdan.
-
Set the emission detection channels to capture the characteristic spectra of the probes. For ratiometric imaging (Generalized Polarization), typical channels are 420-460 nm (for the ordered phase) and 470-510 nm (for the disordered phase).
-
Use a high numerical aperture water or oil immersion objective (e.g., 60x or 63x).
-
-
Image Acquisition Parameters:
-
For a fair comparison, use identical settings for both this compound and Laurdan samples:
-
Laser Power: Use a consistent and moderate laser power (e.g., 1-5% of a 50 mW laser).
-
Pinhole: Set to 1 Airy unit.
-
Scan Speed: Use a consistent scan speed.
-
Detector Gain: Adjust the gain for each probe to achieve a similar initial fluorescence intensity, avoiding saturation.
-
-
-
Time-Lapse Imaging:
-
Select a GUV for imaging.
-
Acquire a time series of images (e.g., 100 frames) with continuous laser scanning of the same field of view. The time interval between frames should be minimized.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of the GUV membrane in each frame of the time series.
-
Normalize the fluorescence intensity of each frame to the intensity of the first frame (t=0).
-
Plot the normalized fluorescence intensity as a function of time or frame number to generate photobleaching curves for both this compound and Laurdan.
-
The rate of fluorescence decay is indicative of the photobleaching rate. A slower decay signifies higher photostability.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the comparative photostability analysis of this compound and Laurdan.
Signaling Pathways and Logical Relationships
The enhanced photostability of this compound is a direct result of its chemical modification. The substitution of a methyl group in Laurdan's dimethylamino moiety with a carboxymethyl group in this compound alters the electronic properties of the molecule, leading to a reduced susceptibility to photochemical degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Will this compound dethrone Laurdan in fluorescent solvent relaxation techniques for lipid membrane studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Fluorescent Probes for Membrane Order: C-Laurdan vs. Alternatives
For researchers, scientists, and drug development professionals investigating the intricate landscape of cellular membranes, the choice of a fluorescent probe is paramount. This guide provides an objective comparison of C-Laurdan with other common fluorescent probes for measuring membrane order, supported by experimental data and detailed protocols.
The lateral organization of lipids in cellular membranes into domains of varying order, such as lipid rafts, plays a crucial role in a multitude of cellular processes, including signal transduction and protein trafficking. Environment-sensitive fluorescent probes are indispensable tools for visualizing and quantifying this membrane order. These probes exhibit a shift in their fluorescence emission spectrum in response to changes in the polarity of their local environment, which is directly related to the packing of membrane lipids.
This guide focuses on this compound, a derivative of the well-established probe Laurdan, and compares its performance with Laurdan and another popular alternative, di-4-ANEPPDHQ.
At a Glance: this compound vs. Laurdan and di-4-ANEPPDHQ
This compound was developed to improve upon some of the limitations of Laurdan. Its key advantages include greater sensitivity to membrane polarity, a brighter two-photon fluorescence image, and enhanced water solubility due to the presence of a carboxyl group.[1][2] These features contribute to more accurate and stable imaging of membrane environments.[1] Laurdan remains a widely used probe, particularly for two-photon microscopy, due to its well-characterized response to membrane phase transitions.[3] di-4-ANEPPDHQ offers the advantage of red-shifted excitation and emission spectra, which can reduce cellular autofluorescence and phototoxicity. It is also more photostable than Laurdan and has shown a higher sensitivity to membrane cholesterol content.[3][4]
Quantitative Comparison of Fluorescent Probes
The selection of a fluorescent probe often depends on its specific photophysical properties. The table below summarizes the key quantitative data for this compound, Laurdan, and di-4-ANEPPDHQ.
| Property | This compound | Laurdan | di-4-ANEPPDHQ |
| One-Photon Excitation Max (λex) | ~348-405 nm[5] | ~350-410 nm[6] | ~470-488 nm[4][7] |
| Two-Photon Excitation Max (λex) | ~780 nm | ~780-800 nm[8] | Not commonly used |
| Emission Max (λem) - Ordered Phase | ~423-440 nm[9] | ~440 nm[4] | ~560 nm[4] |
| Emission Max (λem) - Disordered Phase | ~490-530 nm[10] | ~490 nm[4] | ~610-650 nm[4] |
| Quantum Yield (Φ) | 0.43 - 0.56[11] | ~0.61[11] | High in membrane[12] |
| Fluorescence Lifetime (τ) in Membranes | ~2.1-2.3 ns[11] | ~3.0-5.9 ns[11][13] | ~1.7 ns shift between phases[14] |
| Molar Extinction Coefficient (ε) | ~12,200 M⁻¹cm⁻¹ | ~19,500 M⁻¹cm⁻¹[11] | N/A |
Experimental Protocols
Accurate and reproducible measurements of membrane order require carefully designed experimental protocols. Below are detailed methodologies for using this compound, Laurdan, and di-4-ANEPPDHQ for imaging live cells.
Generalized Polarization (GP) Calculation
A key metric for quantifying membrane order is the Generalized Polarization (GP) value. It is calculated from the fluorescence intensities at two emission wavelengths, corresponding to the ordered and disordered phases. A higher GP value indicates a more ordered membrane environment.
-
For this compound and Laurdan: GP = (I_ordered - I_disordered) / (I_ordered + I_disordered)
-
For di-4-ANEPPDHQ: GP = (I_ordered - I_disordered) / (I_ordered + I_disordered)
Protocol 1: Live Cell Imaging with this compound
This compound is well-suited for both one-photon (confocal) and two-photon microscopy.[5][15]
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Staining: Dilute the this compound stock solution in serum-free medium or buffer (e.g., Sörensen's buffer) to a final concentration of 5 µM.[16] Incubate the cells with the staining solution for 30 minutes at 37°C.[16] For some cell types, lower concentrations (e.g., 800 nM) and longer incubation times may be used.[17]
-
Washing: Gently wash the cells with fresh medium or buffer to remove excess probe.
-
Imaging (Confocal):
-
Imaging (Two-Photon):
-
Excite the sample using a Ti:Sapphire laser tuned to ~780 nm.
-
Collect fluorescence in the same two channels as for confocal imaging.
-
-
Data Analysis: Calculate the GP value for each pixel using the formula above to generate a GP map of the cell membrane.
Protocol 2: Live Cell Imaging with Laurdan
Laurdan is prone to photobleaching under one-photon excitation and is therefore best suited for two-photon microscopy for live-cell imaging.[3]
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips.
-
Probe Preparation: Prepare a 1.8 mM stock solution of Laurdan in DMSO.[18]
-
Staining: Dilute the Laurdan stock solution in the cell culture medium to a final concentration of 1.8 µM (1:1000 dilution).[18] Incubate the cells for 40 minutes at 37°C.[18]
-
Washing: Gently wash the cells with fresh medium.
-
Imaging (Two-Photon):
-
Data Analysis: Generate GP maps by calculating the GP value for each pixel.
Protocol 3: Live Cell Imaging with di-4-ANEPPDHQ
di-4-ANEPPDHQ is more photostable than Laurdan and can be used with conventional confocal microscopy.[3]
-
Cell Preparation: Culture cells on glass-bottom dishes.
-
Probe Preparation: Prepare a stock solution of di-4-ANEPPDHQ in a suitable solvent (e.g., DMSO).
-
Staining: Add di-4-ANEPPDHQ to the cell culture medium to a final concentration of 1-5 µM and incubate at room temperature for 1-30 minutes.[7] Shorter incubation times favor plasma membrane staining, while longer times can lead to internalization.[7]
-
Washing: A washing step may not be necessary for some applications, but can be performed with fresh medium if background fluorescence is high.
-
Imaging (Confocal):
-
Data Analysis: Calculate the GP value for each pixel to create a map of membrane order.
Visualizing Experimental Workflows and Probe Relationships
To further clarify the application of these probes, the following diagrams illustrate a typical experimental workflow and the logical relationships between the key features of each probe.
Conclusion
The choice between this compound, Laurdan, and di-4-ANEPPDHQ depends on the specific experimental requirements. This compound offers significant advantages in terms of photostability and water solubility, making it a robust probe for both confocal and two-photon microscopy.[2][10] Laurdan, while having limitations in photostability for conventional microscopy, remains a valuable tool for two-photon applications where its behavior is well-documented.[3] di-4-ANEPPDHQ provides a valuable alternative with its red-shifted spectrum, reducing potential photodamage and autofluorescence, and it is particularly useful for studies focusing on the influence of cholesterol on membrane order.[3][4] By understanding the distinct properties and following optimized protocols, researchers can effectively leverage these fluorescent probes to gain deeper insights into the complex organization and dynamics of cellular membranes.
References
- 1. Will this compound dethrone Laurdan in fluorescent solvent relaxation techniques for lipid membrane studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laurdan and Di-4-ANEPPDHQ probe different properties of the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of M-laurdan, a versatile probe to explore order in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using Time-Resolved Fluorescence Anisotropy of di-4-ANEPPDHQ and F2N12S to Analyze Lipid Packing Dynamics in Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescence lifetime imaging provides enhanced contrast when imaging the phase-sensitive dye di-4-ANEPPDHQ in model membranes and live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Using spectral decomposition of the signals from laurdan-derived probes to evaluate the physical state of membranes in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Laurdan Fluorescence Lifetime Discriminates Cholesterol Content from Changes in Fluidity in Living Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Membrane Dynamics: A Guide to Correlating C-Laurdan GP Values with Biophysical Properties
For researchers, scientists, and drug development professionals, understanding the biophysical state of cell membranes is paramount. The fluorescent probe C-Laurdan has emerged as a powerful tool for this purpose, offering enhanced sensitivity and photostability over its predecessor, Laurdan. This guide provides a comprehensive comparison of this compound's performance, detailing how its Generalized Polarization (GP) values directly correlate with critical membrane properties like lipid order and fluidity, supported by experimental data and protocols.
This compound: A Superior Probe for Membrane Analysis
This compound (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene) is a polarity-sensitive fluorescent probe designed for imaging and sensing the lipid organization of membranes.[1][2] Its fluorescence emission is highly sensitive to the local environment's polarity; the spectrum shifts to longer wavelengths (red-shifted) in more polar environments, such as those found in fluid, disordered membranes where water penetration is higher.[1][3] Conversely, in more ordered, tightly packed membranes, the emission is blue-shifted.[1]
This spectral shift is quantified using the Generalized Polarization (GP) value, which provides a ratiometric measure of membrane lipid packing. A key advantage of this compound is the addition of a carboxyl group, which increases its water solubility and sensitivity to the membrane's headgroup region compared to the classic probe, Laurdan.[4][5] Furthermore, this compound exhibits greater photostability, making it particularly suitable for imaging techniques like confocal microscopy, which was a significant limitation for Laurdan.[1]
Understanding Generalized Polarization (GP)
The GP value is calculated from the fluorescence intensities collected at two different emission wavelengths, typically corresponding to the emission from ordered (blue-shifted) and disordered (red-shifted) phases. The formula is:
GP = (Iblue - Igreen) / (Iblue + Igreen)
Where:
-
Iblue is the intensity in the blue-shifted region (e.g., 415-455 nm or ~440 nm).[1][6]
-
Igreen is the intensity in the red-shifted/green region (e.g., 490-530 nm or ~490 nm).[1][6]
GP values theoretically range from +1.0 (highly ordered, gel phase) to -1.0 (highly disordered, fluid phase).[7] Higher, more positive GP values indicate a more rigid and ordered membrane, while lower or negative GP values signify a more fluid and disordered environment.[1][8]
Correlating GP Values with Membrane Biophysical Properties
The GP value of this compound provides a direct readout of the membrane's biophysical state. It is influenced by factors such as lipid composition, temperature, and the presence of membrane-altering molecules like cholesterol or drugs.
Lipid Composition and Phase Behavior
Different lipid compositions give rise to distinct membrane phases, each with a characteristic degree of lipid packing. This compound GP values can effectively distinguish between these phases.
| Membrane Phase | Typical Biophysical State | Expected this compound GP Value Range |
| Gel Phase | Highly ordered, tightly packed acyl chains | > 0.5[6] |
| Liquid-Ordered (Lo) | Intermediate order, often cholesterol-rich | 0.2 to 0.5[9][10] |
| Liquid-Disordered (Ld) | Fluid, loosely packed acyl chains | -0.4 to 0.1[9][10] |
Note: Absolute GP values can vary based on the specific lipid composition, temperature, and instrumentation.
For example, in model membranes, a pure liquid-ordered (Lo) phase of ESM/Cholesterol yielded a this compound GP value of 0.51, whereas a pure liquid-disordered (Ld) phase of DOPC had a GP of -0.36.[9][10] This large difference highlights the probe's sensitivity to lipid packing.
Effects of Temperature and Cholesterol
Membrane fluidity is critically dependent on temperature. As temperature increases, membranes typically transition from a more ordered to a more disordered state. This compound GP values sensitively track this change. In DPPC vesicles, this compound's GP value slowly decreases with rising temperature, showing a sharp drop at the phase transition temperature (Tm) around 41.7°C.[1]
Cholesterol is a key regulator of membrane fluidity. Its incorporation into a disordered membrane increases lipid packing and order. Studies have shown that adding 40 mol% cholesterol to POPC vesicles, which induces the formation of an Lo phase, results in a significant increase in the this compound GP value from -0.29 to 0.27.[9][10]
This compound vs. Laurdan: A Performance Comparison
This compound was developed to overcome some of the limitations of Laurdan. Here is a direct comparison:
| Feature | This compound | Laurdan |
| Photostability | Enhanced; suitable for confocal microscopy.[1] | Prone to photobleaching; primarily used with two-photon microscopy.[1][7] |
| Water Solubility | Higher, due to the carboxylic group.[4][5] | Low.[7] |
| Sensitivity | Greater sensitivity to membrane polarity and the headgroup region.[2][4] | Standard sensitivity to membrane polarity.[3] |
| Imaging | Provides brighter images in two-photon microscopy.[2] | Standard probe for two-photon microscopy.[7] |
| Cellular Uptake | Fast membrane incorporation.[5] | Standard incorporation. |
Comparative GP Values in Model Membranes
The following table shows a direct comparison of GP values obtained with this compound and Laurdan in various model lipid vesicles, demonstrating the different reporting characteristics of each probe.
| Lipid Composition (Phase) | This compound GP Value | Laurdan GP Value | Reference |
| ESM/Chol (Lo) | 0.51 ± 0.00 | 0.57 ± 0.00 | [9][10] |
| POPC/Chol (Lo-Ld Coexistence) | 0.27 ± 0.00 | 0.42 ± 0.00 | [9][10] |
| POPC (Ld) | -0.29 ± 0.00 | -0.05 ± 0.00 | [9][10] |
| DOPC (Ld) | -0.36 ± 0.01 | -0.24 ± 0.00 | [9][10] |
Experimental Protocols
This compound Labeling of Live Cells
-
Cell Culture: Grow cells on glass-bottom dishes or coverslips suitable for microscopy for 2 days.
-
Probe Preparation: Prepare a stock solution of this compound (e.g., 1-5 mM in DMSO).
-
Labeling: Incubate cells with 5 µM this compound in their culture medium for 30 minutes at 37°C.[1]
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove excess probe.
-
Imaging: Immediately mount the coverslip or dish on the microscope for imaging.
GP Measurement using Confocal Microscopy
-
Microscope Setup: Use a confocal microscope equipped with a 405 nm laser for excitation.[1]
-
Excitation: Excite the this compound labeled sample with the 405 nm laser line.
-
Emission Collection: Simultaneously collect fluorescence emission in two separate channels:
-
Image Acquisition: Acquire images for both channels. Ensure that the detector settings are not saturated.
-
GP Calculation:
-
If necessary, determine a correction factor (G-factor) using a solution of this compound in a solvent like DMSO to account for wavelength-dependent differences in detector sensitivity.[1]
-
Calculate the GP image pixel-by-pixel using the formula: GP = (I_ch1 - G * I_ch2) / (I_ch1 + G * I_ch2)
-
Analyze the GP values in specific regions of interest (e.g., the plasma membrane). In living cells, the average GP at the plasma membrane can be around 0.16, while highly ordered regions like filopodia can show GP values of ~0.26.[1]
-
Visualizing Workflows and Concepts
The following diagrams illustrate the experimental workflow for GP imaging and the conceptual basis of this compound's function.
References
- 1. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Will this compound dethrone Laurdan in fluorescent solvent relaxation techniques for lipid membrane studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Membrane fluidity properties of lipid-coated polylactic acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
Safety Operating Guide
Proper Disposal of C-Laurdan: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for both personnel safety and regulatory compliance. This guide provides detailed procedures for the proper disposal of C-Laurdan, a fluorescent probe commonly used in membrane studies. While this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is crucial to handle it with care and adhere to established laboratory waste management protocols.
Immediate Safety and Handling
Before handling this compound, it is essential to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area to avoid inhalation of any dust or aerosols. In case of a spill, isolate the area, and clean it up using absorbent materials. Avoid generating dust.
This compound Properties and Safety Data
The following table summarizes key quantitative data for this compound, aiding in its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₂₅H₃₅NO₃ |
| Molecular Weight | 397.56 g/mol |
| Appearance | Solid |
| Storage Temperature | -20°C |
| Solubility | Soluble in DMF (to 100 mM), DMSO (to 20 mM), and ethanol (to 10 mM) |
Step-by-Step Disposal Procedures
The proper disposal of this compound waste involves a systematic approach to ensure safety and compliance with institutional and regulatory guidelines.
Step 1: Waste Segregation
Proper segregation of waste is the first and most critical step. This compound waste should be categorized as chemical waste. Do not mix this compound waste with regular trash, biological waste, or radioactive waste.
Step 2: Waste Collection and Labeling
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated lab supplies (e.g., weighing paper, pipette tips), and spill cleanup materials in a designated, leak-proof, and clearly labeled solid chemical waste container.
-
The label should include "this compound," the chemical formula (C₂₅H₃₅NO₃), and the appropriate hazard warnings (though not classified as GHS hazardous, it's good practice to label as "Caution: Chemical Waste").
-
-
Liquid Waste:
-
Collect solutions containing this compound (e.g., stock solutions, experimental buffers) in a separate, leak-proof, and shatter-resistant liquid chemical waste container.
-
The container should be compatible with the solvents used (e.g., DMF, DMSO, ethanol).
-
Clearly label the container with "this compound Waste Solution," the solvent(s) used, and the estimated concentration of this compound.
-
Step 3: Waste Storage
Store the sealed and labeled waste containers in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials. This area should be clearly marked as a chemical waste accumulation point.
Step 4: Arrange for Disposal
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the this compound chemical waste. Follow their specific procedures for waste manifest documentation and pickup. All waste must be handled in accordance with local, state, and federal regulations[1].
Experimental Protocols Cited
The disposal procedures outlined above are based on standard laboratory safety protocols and information derived from Safety Data Sheets for the closely related compound, Laurdan. While no specific experimental protocols for this compound disposal were cited in the search results, the general guidelines for chemical waste management are universally applicable.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of solid and liquid this compound waste.
References
Personal protective equipment for handling C-Laurdan
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized fluorescent probes like C-Laurdan. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures to foster a secure and efficient research environment.
Immediate Safety Precautions
-
Inhalation : Avoid inhaling dust or vapors. If inhalation occurs, move to fresh air and seek medical attention if irritation or discomfort persists.[4]
-
Skin Contact : Avoid contact with skin. If contact occurs, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[4]
-
Eye Contact : Avoid contact with eyes. If contact occurs, flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4]
-
Ingestion : Do not ingest. If swallowed, rinse the mouth with water and seek medical attention. Do not induce vomiting.[4]
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory hazards should be conducted to determine the appropriate PPE.[4] The following table summarizes the recommended PPE for handling this compound, particularly when dissolved in common solvents like DMSO or DMF.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield should be worn to protect against splashes.[5] |
| Hand Protection | Due to this compound's solubility in DMSO and DMF, standard nitrile gloves may offer insufficient protection as they can degrade rapidly.[6][7] It is highly recommended to use chemical-resistant gloves such as butyl rubber, neoprene, or fluoroelastomer.[6][7] Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removal. |
| Body Protection | A lab coat or chemical-resistant apron should be worn to protect skin and clothing from potential splashes. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[5] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is crucial for both experimental success and personal safety. The following workflow outlines the key steps from receiving to experimental use.
-
Receiving and Inspection : Upon receipt, inspect the container for any damage or leaks.
-
Storage : Store this compound at -20°C in a tightly sealed container, protected from light.[1][8]
-
Preparation of Stock Solution : All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood.
-
Experimental Use : When using this compound in experiments, continue to wear the appropriate PPE.
Disposal Plan
All waste containing this compound, including solutions, contaminated consumables, and "empty" containers, must be treated as hazardous waste.
-
Waste Segregation : Do not mix this compound waste with other waste streams.
-
Liquid Waste : Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. Do not pour down the drain.[9]
-
Solid Waste : Contaminated solid waste, such as pipette tips, gloves, and absorbent materials, should be collected in a separate, sealed hazardous waste container.[9]
-
Empty Containers : "Empty" containers that held this compound should be treated as hazardous waste as they may retain chemical residue.[9]
-
Disposal : All this compound waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. nbinno.com [nbinno.com]
- 7. support.al.umces.edu [support.al.umces.edu]
- 8. bio-techne.com [bio-techne.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
